Methylcobalamin hydrate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C63H93CoN13O15P |
|---|---|
分子量 |
1362.4 g/mol |
IUPAC名 |
carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,7S,12S,13S,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 |
InChIキー |
WFXLIARBQZLWLZ-INGVNTQCSA-L |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Methylcobalamin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin, an active form of vitamin B12, is a vital coenzyme in various metabolic pathways. Its solid-state properties, particularly its crystal structure and polymorphism, are critical for its stability, bioavailability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the current understanding of the crystal structure and polymorphic forms of methylcobalamin hydrate. It consolidates crystallographic and thermal analysis data, details experimental protocols for characterization, and explores the implications of its solid-state chemistry in pharmaceutical development.
Introduction
Methylcobalamin (MeCbl), the methylated form of vitamin B12, plays a crucial role in human health, particularly in the functioning of the nervous system and the synthesis of methionine. As a pharmaceutical agent, its efficacy is not solely dependent on its chemical structure but also on its physical form. The arrangement of molecules in the solid state, known as the crystal structure, and the existence of different crystalline forms, or polymorphs, can significantly influence key pharmaceutical parameters such as solubility, dissolution rate, and stability. This guide delves into the intricate world of this compound's solid-state chemistry, offering a technical resource for researchers and professionals in drug development.
Crystal Structure of this compound
While a complete single-crystal X-ray diffraction analysis for all polymorphs of this compound is not publicly available, valuable structural information has been elucidated through powder X-ray diffraction (PXRD) and by analogy to its close derivatives.
The "Dihydrate" Crystalline Form
A specific crystalline form of methylcobalamin has been identified and characterized as a dihydrate. This form exhibits a distinct X-ray powder diffraction pattern and thermal behavior.
Data Presentation: Crystallographic and Thermal Analysis Data for Methylcobalamin Dihydrate
| Parameter | Value | Reference |
| X-Ray Powder Diffraction (XRPD) Peaks (2θ) | 5.2°, 6.9°, 7.5°, 8.3°, 10.8°, 11.5°, 13.6°, 15.8°, 16.5°, 17.5°, 19.1°, 19.8°, 20.8°, 21.5°, 23.9°, 24.4°, 25.4°, 29.0°, 29.7°, 31.5°, 31.8°, 32.4° (all ± 0.2°) | [1] |
| Differential Scanning Calorimetry (DSC) | Maximum endothermic peak at 118 ± 2 °C | [1] |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to two water molecules | [1] |
Table 1: Summary of quantitative data for the dihydrate form of methylcobalamin.
Insights from Analogues
Studies on analogues of methylcobalamin, such as ethylcobalamin and butylcobalamin, provide strong indications of the likely crystal system for this compound. These analogues have been found to crystallize in the orthorhombic space group P2₁2₁2₁ .[2] This suggests that this compound likely adopts a similar crystal packing.
Polymorphism of this compound
Recent research has confirmed the existence of multiple crystalline forms (polymorphs) of this compound. A 2023 study by Ao et al. identified and characterized three distinct hydrate powders of methylcobalamin.[3] The formation of these different solid forms is highly dependent on the processing conditions, particularly drying methods and ambient humidity.[3]
Another crystalline form, referred to as a "new crystal form," has been described in a separate patent, further supporting the polymorphic nature of methylcobalamin.[4]
Data Presentation: Characterization of a "New Crystal Form" of Methylcobalamin
| Parameter | Value | Reference |
| Infrared (IR) Spectroscopy Peaks | ~3440 cm⁻¹, ~1700 cm⁻¹, ~1640 cm⁻¹ | [4] |
| X-Ray Powder Diffraction (XRPD) Peaks (2θ) | 6.46°, 7.05°, 12.69°, 13.12°, 14.33°, 15.99°, 16.34°, 17.36°, 18.87°, 19.46°, 20.84°, 21.82°, 22.58°, 22.84°, 23.66°, 24.50°, 26.53°, 27.76°, 28.40°, 28.96°, 30.73°, 33.91°, 36.53°, 39.64°, 41.55° | [4] |
Table 2: Summary of quantitative data for a "new crystal form" of methylcobalamin.
The inter-conversion between these hydrate forms highlights the critical need for stringent control over manufacturing and storage conditions to ensure the desired polymorphic form is maintained.[3]
Experimental Protocols
The characterization of the crystal structure and polymorphism of this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited.
Preparation of Methylcobalamin Dihydrate Crystals
This protocol is based on the method described in Chinese patent CN105801647B.[1]
-
Dissolution: Dissolve crude methylcobalamin in water at a ratio of 1g to 5mL. Heat the mixture to 90 °C with stirring until a clear solution is obtained.
-
Cooling and Crystallization: Control the cooling of the solution to 30 °C over a period of 5 hours.
-
Crystal Growth: Maintain the temperature at 30 °C and continue stirring at a slow speed (20-30 rpm) for 5 hours to allow for crystal growth.
-
Isolation and Drying: Isolate the precipitated crystals by filtration and dry them to a constant weight.
X-Ray Powder Diffraction (XRPD)
-
Instrument: A standard laboratory X-ray diffractometer.
-
Radiation Source: Cu-Kα radiation (λ = 1.5406 Å).
-
Instrument Settings:
-
Tube Voltage: 40 kV
-
Tube Current: 150 mA
-
-
Sample Preparation: Gently grind the crystalline powder to a fine, uniform consistency. Mount the powder on a sample holder.
-
Data Collection: Scan the sample over a 2θ range of 5° to 40° at a continuous scan rate.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an aluminum pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate.
-
Analysis: Analyze the resulting thermogram for endothermic and exothermic events.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the crystalline powder into a ceramic or platinum pan.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen.
-
Analysis: Analyze the resulting curve for weight loss as a function of temperature.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
Solid-state NMR, particularly 59Co NMR, is a powerful technique for probing the local environment of the cobalt atom in different crystalline forms of cobalamins.[5][6]
-
Instrument: A solid-state NMR spectrometer equipped with a wide-bore magnet.
-
Sample Preparation: Pack the crystalline powder into a zirconia rotor.
-
Data Acquisition: Acquire spectra at various magnetic field strengths and sample spinning rates to characterize the cobalt coupling parameters.
Vibrational Spectroscopy (FTIR and Raman)
FTIR and Raman spectroscopy are sensitive to the vibrational modes of molecules and can be used to differentiate between polymorphs based on differences in their crystal packing and intermolecular interactions.[7][8]
-
Instrument: A Fourier-transform infrared spectrometer with an attenuated total reflectance (ATR) accessory or a Raman spectrometer.
-
Sample Preparation: Place a small amount of the crystalline powder directly on the ATR crystal or in a sample holder for Raman analysis.
-
Data Collection: Collect spectra over a relevant wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-100 cm⁻¹ for Raman) with an appropriate resolution.
Logical Relationships and Workflows
The study of this compound's solid-state properties involves a logical progression of experiments and analysis. The following diagrams illustrate these relationships.
Conclusion
The solid-state chemistry of this compound is a critical area of study for ensuring the quality, stability, and efficacy of pharmaceutical products containing this essential vitamin. The identification of a dihydrate form and the increasing evidence of polymorphism underscore the importance of comprehensive characterization and control during drug development and manufacturing. The experimental protocols and logical workflows presented in this guide provide a framework for researchers and scientists to systematically investigate and understand the crystalline forms of this compound. Further research, particularly single-crystal X-ray diffraction studies of the identified polymorphs, will be invaluable in providing a more complete picture of the solid-state landscape of this vital therapeutic agent.
References
- 1. Solid-state 2H NMR study of methyl-d3-cobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Resolution Crystal Structure of the Methylcobalamin Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on polycyclic macromolecular drug solid stability: A case exploration of methylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103739646A - Novel crystal form of mecobalamine - Google Patents [patents.google.com]
- 5. pnas.org [pnas.org]
- 6. Solid and liquid phase 59Co NMR studies of cobalamins and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Synthesis, Purification, and Characterization of Methylcobalamin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin, the activated form of vitamin B12, is a critical coenzyme in various metabolic pathways. Its synthesis and purification are of significant interest in the pharmaceutical industry for the treatment of vitamin B12 deficiency and other neurological disorders. This technical guide provides a comprehensive overview of the chemical synthesis, purification methodologies, and analytical characterization of methylcobalamin hydrate. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to aid researchers and professionals in the development and production of high-purity this compound.
Synthesis of this compound
The industrial synthesis of methylcobalamin typically starts from either cyanocobalamin or hydroxocobalamin. The core of the synthesis involves the reduction of the cobalt (III) center to a more nucleophilic cobalt (I) species, which is then methylated.
A common and efficient method involves the reductive methylation of cyanocobalamin.[1] This process is generally carried out in an aqueous or hydro-organic solvent system under inert conditions to prevent oxidation of the highly reactive cob(I)alamin intermediate.[2]
Key Reaction Steps:
-
Reduction: Cyanocobalamin or hydroxocobalamin is reduced in the presence of a suitable reducing agent. Sodium borohydride is a frequently used reducing agent for this purpose.[1][3]
-
Methylation: Following the reduction, a methylating agent is introduced to the reaction mixture. Common methylating agents include methyl iodide, dimethyl sulfate, and various water-soluble trimethylsulfur derivatives like trimethylsulfoxonium or trimethylsulfonium halides.[1][3][4]
-
Cyanide Scavenging (for Cyanocobalamin starting material): When starting from cyanocobalamin, a cyanide ion scavenger, such as cobalt(II) chloride or iron(II) sulfate, is often added to the reaction mixture to trap the released cyanide ions, which can otherwise interfere with the reaction.[5][6]
A representative synthesis scheme is depicted below:
Experimental Protocol: Synthesis from Cyanocobalamin
This protocol is a generalized procedure based on common practices described in the literature.[3][5][7] All operations should be performed in the dark or under red light to prevent photodecomposition of cobalamins.[7]
-
Reaction Setup: To a suitable reaction vessel, add cyanocobalamin, deionized water, and an organic co-solvent such as 2-butanone.[3] Add a cyanide ion scavenger, for instance, cobalt chloride hexahydrate.[3]
-
Inert Atmosphere: Purge the reaction system with an inert gas, such as nitrogen, to remove oxygen.[2]
-
Reduction: While stirring, add a solution of a reducing agent, for example, sodium borohydride in aqueous sodium hydroxide, to the reaction mixture over a period of time, maintaining the temperature between 35-40°C.[8]
-
Methylation: After the reduction is complete, introduce a water-soluble methylating agent, such as trimethylsulfoxonium bromide or dimethyl carbonate.[5][8]
-
Reaction Monitoring: Stir the mixture for several hours at the same temperature. The reaction progress can be monitored by techniques like HPLC.
-
Isolation of Crude Product: Cool the reaction mixture to facilitate the precipitation of crude methylcobalamin.[8] The solid product is then collected by filtration.
Purification of this compound
Crude methylcobalamin contains unreacted starting materials, by-products, and inorganic salts. Therefore, purification is a critical step to achieve the high purity required for pharmaceutical applications. Common purification techniques include recrystallization and column chromatography.
Recrystallization
Recrystallization from a mixed solvent system is a widely used method for purifying methylcobalamin.[9]
2.1.1. Experimental Protocol: Recrystallization
This protocol is based on a generalized procedure for mixed solvent recrystallization.[9]
-
Dissolution: Dissolve the crude methylcobalamin in a mixture of water and an organic solvent (e.g., acetone) at a moderately elevated temperature (e.g., 50-60°C).[9]
-
pH Adjustment: Adjust the pH of the solution to a range of 4.5-6.5 using an acid like acetic acid or hydrochloric acid to enhance stability.[9]
-
Decolorization: Add activated carbon to the solution and stir for a period to remove colored impurities.[9]
-
Filtration: Filter the hot solution to remove the activated carbon and any other insoluble materials.
-
Crystallization: Add an anti-solvent (an organic solvent in which methylcobalamin is less soluble, like acetone) to the filtrate and cool the mixture gradually to induce crystallization.[9]
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
Column Chromatography
Column chromatography is employed for a more rigorous purification to remove closely related impurities.[6][10]
2.2.1. Types of Stationary Phases:
-
Adsorption Chromatography: Adsorbents like Amberlite XAD-2 (a non-polar resin) can be used to remove inorganic salts.[8][11]
-
Anion Exchange Chromatography: Strongly basic anion exchange resins, such as Amberlite® IRA 958 Cl, are effective in removing anionic impurities, particularly iron cyanide complexes that may form when using iron salts as cyanide scavengers.[6][12]
-
Size-Exclusion Chromatography: Gels like Sephadex can also be utilized for separation.[10]
2.2.2. Experimental Protocol: Purification using Anion Exchange Chromatography
This protocol is a generalized procedure for the removal of iron cyanide impurities.[6]
-
Column Preparation: Pack a chromatography column with a strongly basic anion exchange resin and equilibrate it with the appropriate solvent system.
-
Sample Loading: Dissolve the crude methylcobalamin in a suitable solvent, such as a 50% acetone-water solution, and pass it through the prepared column.[6]
-
Elution: Elute the column with the same solvent system, collecting the fractions containing methylcobalamin. The iron cyanide impurities will bind to the resin.
-
Product Isolation: Combine the pure fractions, adjust the pH if necessary, and precipitate the purified methylcobalamin by adding an anti-solvent like acetone.[6]
-
Drying: Collect the crystals by filtration and dry them under vacuum.
The overall workflow for purification and subsequent characterization is illustrated in the following diagram:
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound, confirming its identity, purity, and strength.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity and assay of methylcobalamin. A stability-indicating reverse-phase HPLC (RP-HPLC) method is commonly used.
3.1.1. Experimental Protocol: RP-HPLC Analysis
The following is a representative set of HPLC conditions.[13][14]
-
Column: C18 column (e.g., Inertsil ODS, 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and organic modifiers like methanol and acetonitrile. A typical ratio is 55:35:10 (v/v/v) for buffer:methanol:acetonitrile.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV detection at a wavelength where methylcobalamin has significant absorbance, such as 220 nm, 351 nm, or 376 nm.[13][14][15]
-
Column Temperature: 25°C.[13]
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple and rapid method for the identification and quantification of methylcobalamin. The absorption spectrum of methylcobalamin is pH-dependent.[8]
3.2.1. Spectral Characteristics:
-
In acidic solution (pH 2.0), methylcobalamin exhibits absorption maxima at approximately 262-266 nm, 303-307 nm, and 459-463 nm.[8]
-
In neutral solution (pH 7.0), the maxima are observed around 265-269 nm, 340-344 nm, and 520-524 nm.[8]
-
For quantitative analysis in injections, a λmax of 353 nm in water has been reported.[16][17]
Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the unambiguous identification and structural confirmation of methylcobalamin.[11]
3.3.1. Expected Mass Spectra:
-
The molecular weight of methylcobalamin is approximately 1344.38 g/mol .[18]
-
In electrospray ionization (ESI) mass spectrometry, a doubly charged ion [M+H]²⁺ at m/z 672.9 is often observed.[19]
Other Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
-
Thermogravimetric Analysis (TGA): Can be used to determine the water content, confirming the hydrate form. For example, a dihydrate of methylcobalamin would show a weight loss corresponding to two water molecules at around 120-150°C.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis and purification procedures, as well as analytical characterization parameters.
Table 1: Synthesis and Purification Data
| Parameter | Value | Reference |
| Synthesis | ||
| Starting Material | Cyanocobalamin | [8] |
| Yield | 85% | [8] |
| Purification | ||
| Recrystallization Yield | 85.4% | [9] |
| Purity after Recrystallization | Max single impurity < 0.3%, Total impurities < 1.5% | [9] |
| Purity after Column Chromatography | > 99% | [8] |
Table 2: HPLC Characterization Data
| Parameter | Value | Reference |
| Linearity Range | 2-160 µg/mL | [13] |
| 1-20 µg/mL | [15] | |
| Correlation Coefficient (r²) | 0.9995 | [13] |
| 0.9999 | [15] | |
| Limit of Detection (LOD) | 0.05 µg/mL | [16] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | [16] |
| 0.40 µg/mL | [15] | |
| Recovery | 98.62% - 100.01% | [14] |
| 99.05% - 100.50% | [15] |
Table 3: UV-Visible Spectrophotometry Data
| Parameter | Value | Reference |
| λmax (in water) | 353 nm | [16] |
| λmax (in methanol) | 354 nm | [20] |
| Linearity Range | 10-50 µg/mL | [16] |
| 1.5-9.0 µg/mL | [15] | |
| Correlation Coefficient (r²) | 0.993 | [15] |
Conclusion
This technical guide has detailed the synthesis, purification, and characterization of this compound, providing a solid foundation for researchers and professionals in the pharmaceutical field. The presented protocols and data offer a practical resource for the laboratory-scale synthesis and analysis of this vital compound. The successful production of high-purity this compound relies on a controlled synthesis process, followed by robust purification and comprehensive analytical characterization to ensure its quality and efficacy for therapeutic use.
References
- 1. Methylcobalamin - Wikipedia [en.wikipedia.org]
- 2. Production of high-purity methylcobalamin (1996) | Ishiyama Tadashi | 4 Citations [scispace.com]
- 3. US20040132687A1 - Process for producing methylcobalamin - Google Patents [patents.google.com]
- 4. WO2012165934A1 - Methylcobalamin synthesis process - Google Patents [patents.google.com]
- 5. EP1394174A1 - Process for producing methylcobalamin - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. EP1236737B1 - Process for production of methylcobalamin - Google Patents [patents.google.com]
- 8. CA2600987A1 - Process for the production of methylcobalamin - Google Patents [patents.google.com]
- 9. CN108546278A - The process for purification of Mecobalamin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification, identification, and characterization of methylcobalamin from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2018007035A1 - Process for the purification of methylcobalamin - Google Patents [patents.google.com]
- 13. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. chesci.com [chesci.com]
- 18. CN105801647B - Mecobalamin compound and contain its preparation and preparation method - Google Patents [patents.google.com]
- 19. saspublishers.com [saspublishers.com]
- 20. sphinxsai.com [sphinxsai.com]
The Role of Methylcobalamin Hydrate as a Cofactor for Methionine Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine synthase (MS), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase (MTR), is a critical enzyme in one-carbon metabolism.[1] It catalyzes the remethylation of homocysteine to methionine, an essential amino acid required for protein synthesis and as the precursor for the universal methyl donor, S-adenosylmethionine (SAM).[1] In mammals, this enzyme is exclusively dependent on a vitamin B12-derived cofactor, specifically methylcobalamin.[1] Methylcobalamin hydrate, the physiologically active form of vitamin B12, acts as an intermediate methyl carrier in this reaction, linking the folate and methionine cycles.[2] Dysregulation of methionine synthase activity has been implicated in various pathological conditions, including megaloblastic anemia, neural tube defects, and cardiovascular disease, making it a significant target for research and drug development.[1] This technical guide provides an in-depth overview of the core functions of this compound as a cofactor for methionine synthase, including its biochemical mechanism, quantitative kinetic parameters, and detailed experimental protocols for its study.
Biochemical Mechanism of Methionine Synthase
The overall reaction catalyzed by methionine synthase is the transfer of a methyl group from 5-methyltetrahydrofolate (N⁵-MeTHF) to homocysteine (Hcy), yielding tetrahydrofolate (THF) and methionine (Met).[1] The reaction proceeds through a two-step "ping-pong" mechanism, with the methylcobalamin cofactor acting as an essential intermediate.[3]
-
Methyl Group Transfer from N⁵-MeTHF to Cob(I)alamin: In the first step, the cobalt center of the enzyme-bound cob(I)alamin, a highly potent nucleophile, attacks the methyl group of N⁵-MeTHF. This results in the formation of methylcob(III)alamin and the release of THF.[2]
-
Methyl Group Transfer from Methylcob(III)alamin to Homocysteine: In the second step, the thiol group of homocysteine attacks the methyl group of methylcob(III)alamin. This regenerates the cob(I)alamin form of the cofactor and releases methionine.[3]
During catalysis, the highly reactive cob(I)alamin intermediate can occasionally be oxidized to an inactive cob(II)alamin state.[4] A reductive reactivation pathway, involving S-adenosylmethionine (SAM) and methionine synthase reductase (MTRR), is required to restore the active form of the enzyme.[1]
Signaling Pathway and Logical Relationships
The methionine synthase reaction is a central hub in cellular metabolism, connecting folate-mediated one-carbon metabolism with the methionine cycle. The diagrams below illustrate the catalytic cycle of methionine synthase and its position within the broader metabolic network.
Quantitative Data
The kinetic parameters of methionine synthase can vary depending on the species and experimental conditions. The following tables summarize key quantitative data available for both human and thermophilic bacterial methionine synthase.
| Parameter | Value | Species | Reference |
| KM for 5-Methyltetrahydrofolate | 18 ± 4.1 µM | Thermus thermophilus | [5] |
| KM for Homocysteine | 9.3 ± 3.1 µM | Thermus thermophilus | [5] |
| Turnover Number (kcat) | ~2.2 min-1 | Human (placental) | [6] |
| Oxidative Inactivation Frequency | ~1 in 2000 turnovers | Human | [7] |
| Condition | Rate Enhancement | Reference |
| Demethylation of methylcobalamin by Hcy | 60-fold | [8] |
| Methylation of cob(I)alamin by N⁵-MeTHF | 120-fold | [8] |
Experimental Protocols
Expression and Purification of Recombinant Human Methionine Synthase
This protocol describes the expression of human methionine synthase in E. coli and its subsequent purification.
Workflow Diagram:
Methodology:
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding human methionine synthase, typically with an N- or C-terminal affinity tag (e.g., His-tag) for purification. Plate on selective agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the clarified supernatant to an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer.
-
Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound methionine synthase with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
Dialysis/Size-Exclusion Chromatography: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT) to remove imidazole and for buffer exchange. Further purification and removal of aggregates can be achieved by size-exclusion chromatography.
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.
Methionine Synthase Activity Assay
This protocol describes a common method for determining the activity of methionine synthase by measuring the conversion of radiolabeled 5-methyltetrahydrofolate to tetrahydrofolate.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the following components in a final volume of 100 µL:
-
100 mM potassium phosphate buffer, pH 7.2
-
1 mM dithiothreitol (DTT)
-
100 µM S-adenosylmethionine (SAM)
-
200 µM homocysteine
-
10 µM [¹⁴C]-5-methyltetrahydrofolate (specific activity ~50-60 mCi/mmol)
-
-
Enzyme Addition: Add a known amount of purified methionine synthase to the reaction mixture to initiate the reaction. For a negative control, use a reaction mixture without the enzyme or with heat-inactivated enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M perchloric acid.
-
Product Separation: Separate the radiolabeled product (tetrahydrofolate) from the radiolabeled substrate (5-methyltetrahydrofolate). This can be achieved using anion-exchange chromatography, for example, with a small column of DEAE-cellulose.
-
Apply the reaction mixture to the column.
-
Wash the column with a low-salt buffer to remove the unreacted [¹⁴C]-5-methyltetrahydrofolate.
-
Elute the [¹⁴C]-tetrahydrofolate with a high-salt buffer.
-
-
Quantification: Measure the radioactivity of the eluted product using a scintillation counter.
-
Calculation of Activity: Calculate the specific activity of the enzyme as nmol of product formed per minute per mg of protein.
Alternative HPLC-based Assay:
An alternative non-radioactive method involves monitoring the formation of methionine or tetrahydrofolate by High-Performance Liquid Chromatography (HPLC).
-
Reaction Setup: Perform the enzymatic reaction as described above, but using non-labeled 5-methyltetrahydrofolate.
-
Sample Preparation: After stopping the reaction, centrifuge the sample to pellet any precipitated protein. The supernatant can be directly analyzed or may require derivatization for detection. For methionine detection, derivatization with o-phthalaldehyde (OPA) is a common method.[9]
-
HPLC Analysis: Inject the prepared sample onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Detection: Detect the product (e.g., OPA-derivatized methionine) using a fluorescence detector.
-
Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of known concentrations.
Conclusion
This compound is an indispensable cofactor for methionine synthase, playing a central role in the transfer of a methyl group from the folate pool to homocysteine, thereby regenerating the essential amino acid methionine. The intricate mechanism of this enzyme, including its catalytic and reactivation cycles, underscores its importance in maintaining cellular homeostasis. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and scientists in the fields of biochemistry, molecular biology, and drug development, facilitating further investigation into the function and regulation of this vital enzyme and its potential as a therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. proteopedia.org [proteopedia.org]
- 3. uniprot.org [uniprot.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and thermodynamic characterization of the common polymorphic variants of human methionine synthase reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Cellular Uptake and Intracellular Metabolism of Methylcobalamin Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin, the methylated and active form of vitamin B12, plays a pivotal role in critical metabolic pathways, including the methionine cycle and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. Its hydrated form is commonly utilized in pharmaceutical and research applications. A comprehensive understanding of its cellular uptake and subsequent intracellular fate is paramount for the development of novel therapeutic strategies and for elucidating the pathophysiology of vitamin B12-related disorders. This technical guide provides a detailed overview of the mechanisms governing the cellular assimilation and metabolic conversion of methylcobalamin, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Cellular Uptake of Methylcobalamin
The entry of methylcobalamin into the cell is a highly regulated and receptor-mediated process, primarily facilitated by the protein transcobalamin II (TCII) and its cell surface receptor, CD320.
Binding to Transcobalamin II (TCII)
In the bloodstream, absorbed cobalamins, including methylcobalamin, bind to transcobalamin II (TCII), a plasma protein that serves as the principal transport vehicle for delivering vitamin B12 to peripheral tissues.[1] While other cobalamin-binding proteins exist, only the TCII-cobalamin complex is recognized by the specific receptors on most cells for uptake.[1]
Receptor-Mediated Endocytosis
The TCII-methylcobalamin complex circulates and binds with high affinity to the transcobalamin receptor (TCblR), also known as CD320, a ubiquitous cell surface receptor.[2] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle, engulfing the TCII-methylcobalamin-CD320 complex.[3]
Lysosomal Processing
Following endocytosis, the vesicle containing the complex fuses with a lysosome. The acidic environment and enzymatic content of the lysosome lead to the degradation of the TCII protein.[1] This proteolytic breakdown releases the methylcobalamin from its carrier protein.
Lysosomal Egress
The liberated methylcobalamin is then transported out of the lysosome into the cytoplasm. This crucial step is mediated by lysosomal membrane proteins, such as LMBD1 and ABCD4.[4] Defects in these transporters can lead to the trapping of cobalamin within the lysosome, resulting in functional vitamin B12 deficiency.
Intracellular Metabolism of Methylcobalamin
Once in the cytoplasm, methylcobalamin serves as a cofactor for a key enzymatic reaction and is also subject to further metabolic conversions to maintain the intracellular pool of active cobalamins.
Role as a Cofactor for Methionine Synthase
Cytoplasmic methylcobalamin directly participates as a cofactor for the enzyme methionine synthase (MS).[5] MS catalyzes the remethylation of homocysteine to methionine by transferring a methyl group from 5-methyltetrahydrofolate (5-MTHF). In this reaction, methylcobalamin donates its methyl group to homocysteine, forming methionine and cob(I)alamin. The cob(I)alamin is then remethylated by 5-MTHF to regenerate methylcobalamin, thus completing the catalytic cycle.
Intracellular Cobalamin Conversion
While exogenous methylcobalamin can be directly utilized by methionine synthase, the cell maintains a dynamic equilibrium of different cobalamin forms. Studies have shown that upon entering the cell, various forms of vitamin B12, including supplemental methylcobalamin, are ultimately reduced to a core cob(II)alamin molecule.[1] The methyl group from supplemental methylcobalamin is cleaved off and does not directly contribute to the intracellular pool of methyl groups for other reactions.[1] This core cobalamin molecule then serves as a substrate for the synthesis of the two active coenzyme forms:
-
Methylcobalamin (MeCbl): Synthesized in the cytoplasm, it is essential for the function of methionine synthase.
-
Adenosylcobalamin (AdoCbl): Synthesized in the mitochondria, it is a required cofactor for the enzyme methylmalonyl-CoA mutase, which is involved in the metabolism of odd-chain fatty acids and certain amino acids.
This intracellular conversion ensures that the cell has an adequate supply of both active forms of vitamin B12, irrespective of the initial form that was taken up.
Quantitative Data on Cobalamin Uptake and Intracellular Levels
The following tables summarize quantitative data from various studies on the cellular uptake and intracellular concentrations of different forms of cobalamin. It is important to note that direct kinetic data for methylcobalamin hydrate is sparse, and many studies utilize other forms like cyanocobalamin (CNCbl) or hydroxocobalamin (OHCbl) which are then intracellularly converted to methylcobalamin.
Table 1: Permeability of Cobalamin Derivatives in Caco-2 Cells [6]
| Cobalamin Derivative | Apparent Permeability Coefficient (Papp) Relative to Vitamin B12 |
| Coenzyme B12 | 10.2-fold higher |
| Hydroxocobalamin | 0.3-fold of Vitamin B12 |
| Methylcobalamin | 9.4-fold higher |
| 4-Ethylphenylcobalamin | 31.3-fold higher |
Table 2: Intracellular Vitamin B12 Levels in HepG2 Cells at Varying Extracellular Concentrations [7]
| Extracellular B12 Concentration (nM) | Intracellular B12 Level (nmol/g protein) |
| 0.025 | 0.07 |
| 0.1 | 0.15 |
| 1 | 0.15 |
| 10 | 0.24 |
| 20 | 0.45 |
| 50 | 0.68 |
| 100 | 0.73 |
| 200 | 1.91 |
| 400 | 2.33 |
| 500 | 3.99 |
Table 3: Bioavailability of [¹³C]-Cyanocobalamin in Healthy Adults [8]
| Oral Dose (µg) | Fractional Bioavailability (%) | Absolute Bioavailability (µg) |
| 2.5 | 50.9 ± 32.5 | 1.16 ± 0.74 |
| 5.0 | 26.7 ± 22.3 | 1.22 ± 1.02 |
| 10.0 | 15.4 ± 13.6 | 1.39 ± 1.23 |
Experimental Protocols
Protocol for Measuring Cellular Uptake of Radiolabeled Cobalamin
This protocol is adapted from studies on TCblR-mediated uptake.[3]
Materials:
-
Cultured cells (e.g., HeLa, Caco-2, HUVE)
-
6-well plates
-
Culture medium (e.g., DMEM)
-
[⁵⁷Co]-labeled cobalamin (e.g., [⁵⁷Co]cyanocobalamin)
-
Purified transcobalamin II (TCII)
-
Trypsin/EDTA solution
-
Phosphate-buffered saline (PBS)
-
Gamma counter
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed 0.2-0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Radiolabeled TC-Cobalamin: Prepare the [⁵⁷Co]cobalamin-TCII complex by incubating [⁵⁷Co]cobalamin with an equimolar amount of purified TCII in culture medium for 1 hour at 37°C.
-
Uptake Assay:
-
Remove the culture medium from the cells.
-
Add 1 mL of the medium containing the [⁵⁷Co]cobalamin-TCII complex to each well. For control wells (to measure non-specific binding), add a large excess of unlabeled cobalamin-TCII complex.
-
Incubate the plates at 37°C for the desired time points (e.g., 1, 2, 4, 24 hours). For binding studies, incubation can be performed at 4°C for 1 hour.
-
-
Washing:
-
Remove the radioactive medium.
-
Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
-
Cell Lysis and Counting:
-
Add 0.5 mL of 0.05% trypsin/EDTA to each well and incubate at 37°C for 5 minutes to detach the cells.
-
Transfer the cell suspension to a counting tube.
-
Measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity in the control wells from the total radioactivity.
-
Normalize the data to the protein concentration or cell number.
-
Protocol for Quantification of Intracellular Methylcobalamin by HPLC
This protocol is a generalized procedure based on established HPLC methods for cobalamin analysis.[9][10][11]
Materials:
-
Cultured cells or tissue samples
-
Homogenization buffer (e.g., ammonium acetate buffer, pH 4.6)
-
Ethanol
-
Centrifuge
-
HPLC system with a C18 reverse-phase column and a UV-Vis or DAD detector
-
Mobile phase (e.g., a gradient of methanol and potassium dihydrogen phosphate buffer)
-
Methylcobalamin standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest cultured cells and wash them with PBS.
-
Resuspend the cell pellet in homogenization buffer.
-
Homogenize the cells using a sonicator or by freeze-thawing.
-
Add ethanol to a final concentration of 60% to precipitate proteins.
-
Incubate at 70°C for 10 minutes.[4]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto the HPLC system.
-
Elute the cobalamins using the specified mobile phase gradient.
-
Detect the eluting compounds at a wavelength of approximately 353 nm for methylcobalamin.[9]
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a methylcobalamin standard.
-
Calculate the concentration of methylcobalamin in the samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Caption: Cellular uptake of methylcobalamin via receptor-mediated endocytosis.
Caption: The central role of methylcobalamin in the methionine cycle.
Caption: Workflow for quantifying intracellular methylcobalamin by HPLC.
References
- 1. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of transcobalamin recognition by human CD320 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake of Cobalamin: Transcobalamin and the TCblR/CD320 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low methylcobalamin in liver tissues is an artifact as shown by a revised extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of cobalamin derivatives on in vitro enzymatic DNA methylation: methylcobalamin can act as a methyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B₁₂ and derivatives--In vitro permeation studies across Caco-2 cell monolayers and freshly excised rat intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular and Tissue Levels of Vitamin B12 in Hepatocytes Are Modulated by CD320 Receptor and TCN2 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journalwjbphs.com [journalwjbphs.com]
- 10. saspublishers.com [saspublishers.com]
- 11. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methylcobalamin Hydrate in One-Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylcobalamin, the neurologically active form of vitamin B12, is an indispensable cofactor in one-carbon metabolism. Its primary role is as a methyl group carrier for the enzyme methionine synthase (MTR), which links the folate and methionine cycles. This single reaction is critical for a multitude of physiological processes, including DNA synthesis and repair, the generation of the universal methyl donor S-adenosylmethionine (SAM), and the maintenance of central and peripheral nervous system function. Deficiencies in methylcobalamin can lead to a cascade of metabolic disruptions, resulting in megaloblastic anemia, neurological disorders, and an elevated risk for various chronic diseases. This technical guide provides an in-depth exploration of methylcobalamin hydrate's function in one-carbon metabolism, detailing the underlying biochemical pathways, quantitative data, experimental methodologies, and its emerging significance as a therapeutic target.
The Core of One-Carbon Metabolism: The Methionine Synthase Reaction
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units.[1] This metabolic network is fundamental for the biosynthesis of purines and thymidine, the interconversion of amino acids, and the regulation of epigenetic processes through methylation.[1][2] At the heart of this network lies the methionine synthase (MTR) reaction, which is absolutely dependent on methylcobalamin.[3]
MTR catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF), the primary circulatory form of folate, to homocysteine.[4] This reaction yields two vital products: tetrahydrofolate (THF) and methionine.[4] THF is essential for the synthesis of nucleotides, while methionine is a crucial amino acid for protein synthesis and the precursor to SAM, the universal methyl donor for countless methylation reactions.[5][6]
The catalytic cycle of methionine synthase involves the cycling of the cobalt atom of the cobalamin cofactor between three oxidation states:
-
Cob(I)alamin: A highly reactive "supernucleophile" that abstracts the methyl group from 5-MTHF to form methylcobalamin.[4]
-
Methylcobalamin (MeCbl or Cob(III)alamin): The methyl-carrying intermediate that donates its methyl group to homocysteine.[7][8]
-
Cob(II)alamin: An inactive, oxidized state that can occasionally form.[7]
Under normal catalytic conditions, the enzyme cycles between the cob(I)alamin and methylcobalamin states.[9] However, approximately once every 2,000 catalytic turnovers, the cob(I)alamin intermediate can be oxidized to the inactive cob(II)alamin form.[10]
The Methionine Synthase Reductase (MTRR) Reactivation Pathway
To maintain enzymatic activity, the inactive cob(II)alamin must be reduced and remethylated. This crucial reactivation is carried out by the enzyme methionine synthase reductase (MTRR).[11][12][13] MTRR utilizes an electron from NADPH to reduce cob(II)alamin back to the active cob(I)alamin state. Subsequently, S-adenosylmethionine (SAM) serves as the methyl donor to regenerate methylcobalamin, allowing the enzyme to re-enter the catalytic cycle.[14]
Quantitative Data
Enzyme Kinetics of Methionine Synthase
The kinetic parameters of methionine synthase are crucial for understanding its efficiency and for the development of potential inhibitors.
| Parameter | Value | Species/Source | Reference |
| KM for 5-Methyltetrahydrofolate | 18 ± 4.1 µM | Thermus thermophilus | [15][16] |
| KM for Homocysteine | 9.3 ± 3.1 µM | Thermus thermophilus | [15][16] |
| Turnover Number (kcat) | 19 s-1 | Escherichia coli | [17] |
Concentrations of Key Metabolites
The cellular concentrations of methylcobalamin and related metabolites are tightly regulated. Deficiencies can lead to significant pathological changes.
| Metabolite | Concentration | Tissue/Fluid | Condition | Reference |
| Methylcobalamin | 0.05 - 20 ng/mL (quantifiable range) | Human Plasma | Normal | [18][19][20] |
| S-Adenosylmethionine (SAM) | 0.9 - 2.5 nmol/g wet weight | Rat Tissues | Normal | [10] |
| S-Adenosylmethionine (SAM) | 3.5 µmol/L cells | Human Erythrocytes | Freshly Isolated | [21] |
| S-Adenosylmethionine (SAM) | 50 - 150 nmol/L | Human Plasma | Normal | [6] |
| S-Adenosylmethionine (SAM) | 117.2 nM | Human Serum | Cobalamin Deficiency with Neurological Defects | [3] |
| S-Adenosylmethionine (SAM) | 78.6 nM | Human Serum | Cobalamin Deficiency without Neurological Defects | [3] |
| S-Adenosylhomocysteine (SAH) | 42 nmol/L (median) | Human Serum | Cobalamin Deficient Megaloblastic Anemia | [21] |
| Total Homocysteine (tHcy) | >12 µmol/L | Human Serum | Vitamin B12 Deficiency | [22] |
| Total Homocysteine (tHcy) | 15.5 µmol/L (baseline) | Human Plasma | Vitamin B12 Deficient Vegetarians | [23] |
| Total Homocysteine (tHcy) | 8.4 µmol/L (post-methylcobalamin) | Human Plasma | Vitamin B12 Deficient Vegetarians | [23] |
| Methylmalonic Acid (MMA) | >260 nmol/L | Human Serum | Vitamin B12 Deficiency | [22] |
Experimental Protocols
Methionine Synthase Activity Assay (Spectrophotometric Method)
This protocol is based on the conversion of the product, tetrahydrofolate (THF), to 5,10-methenyltetrahydrofolate (CH+=THF), which can be measured spectrophotometrically at 350 nm.[7][24]
Reagents:
-
Potassium phosphate buffer (pH 7.2)
-
L-homocysteine solution (100 mM)
-
S-adenosylmethionine (SAM) solution
-
Dithiothreitol (DTT)
-
Hydroxocobalamin
-
5-Methyltetrahydrofolate (CH3THF) solution (4.2 mM)
-
5N HCl/60% formic acid solution
-
Enzyme preparation (crude extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-homocysteine, SAM, DTT, and hydroxocobalamin.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding 4.2 mM CH3THF.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of 5N HCl/60% formic acid.
-
Incubate at 80°C for 10 minutes to convert THF to CH+=THF.
-
Cool the samples to room temperature.
-
Centrifuge to pellet any precipitated protein.
-
Measure the absorbance of the supernatant at 350 nm.
-
Calculate the enzyme activity based on the extinction coefficient of CH+=THF (26.5 x 10-6 M-1cm-1).
Blanks:
-
No enzyme blank: Replace the enzyme solution with buffer.
-
Minus homocysteine blank: Replace the homocysteine solution with water. This is crucial for crude extracts.[7]
Quantification of Methylcobalamin by HPLC
This protocol provides a general framework for the determination of methylcobalamin in bulk or pharmaceutical dosage forms using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][4][8][25][26][27]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 3.8) and an organic solvent (e.g., methanol and/or acetonitrile). A common ratio is 55:35:10 (v/v/v) buffer:methanol:acetonitrile.[2][8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of methylcobalamin standard in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve (e.g., 2-160 µg/mL).[2][8]
-
Sample Preparation:
-
For tablets, accurately weigh and finely powder a number of tablets. Dissolve a quantity of powder equivalent to a known amount of methylcobalamin in the mobile phase or a suitable solvent.[4]
-
For injections or oral films, dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the methylcobalamin peak based on its retention time and the calibration curve.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, robustness, and limits of detection (LOD) and quantification (LOQ).[2][8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The central role of Methylcobalamin in linking the Folate and Methionine cycles.
Caption: Experimental workflow for the quantification of Methylcobalamin using HPLC.
Implications for Drug Development
The critical role of one-carbon metabolism in cell proliferation and survival has made it a longstanding target for cancer chemotherapy.[4][7][8][10][24] Drugs like methotrexate target dihydrofolate reductase (DHFR), an enzyme in the folate cycle.[10] More recently, there has been growing interest in targeting other enzymes within this network, including methionine synthase.
Methionine Synthase as an Antifungal Target
A significant opportunity for drug development lies in the structural differences between human and fungal methionine synthase. Humans possess a cobalamin-dependent MTR, while many fungi, including pathogenic species like Candida albicans and Aspergillus fumigatus, utilize a cobalamin-independent form of the enzyme (MetH).[5][28] This difference in cofactor requirement and the low sequence homology between the human and fungal enzymes present a promising avenue for the development of selective antifungal agents with potentially low toxicity to the human host.[5] Inhibition of the fungal-specific MetH would disrupt methionine biosynthesis, which has been shown to be essential for the viability and virulence of these pathogens.[5]
Targeting One-Carbon Metabolism in Cancer
Cancer cells often exhibit an increased reliance on one-carbon metabolism to support their rapid proliferation and high demand for nucleotides and methylated molecules.[24] This metabolic reprogramming makes enzymes in this pathway attractive targets for anticancer therapies. While direct inhibitors of human methionine synthase are still in early stages of development, the broader strategy of targeting one-carbon metabolism is well-established.[2] The development of novel inhibitors that specifically target MTR could offer a new therapeutic approach, potentially in combination with existing chemotherapies that target other nodes in the folate and methionine cycles.[25][29]
Conclusion
This compound is a cornerstone of one-carbon metabolism, facilitating the essential link between the folate and methionine cycles through its role as a cofactor for methionine synthase. Its involvement is critical for a wide array of physiological functions, and its deficiency is implicated in significant pathologies. The detailed understanding of its biochemical role, supported by quantitative data and robust experimental methodologies, not only provides insights into cellular metabolism but also opens up new avenues for therapeutic intervention. The development of drugs targeting methionine synthase, particularly the fungal-specific enzyme, holds considerable promise for the creation of novel anti-infective and anticancer agents. Continued research into the intricate workings of methylcobalamin-dependent pathways will undoubtedly uncover further opportunities for advancing human health.
References
- 1. Effect of vitamin B12 deficiency on S-adenosylmethionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cobalamin-dependent methionine synthase by substituted benzo-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine synthase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. go.drugbank.com [go.drugbank.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting one-carbon metabolism for cancer immunotherapy [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic and thermodynamic characterization of the common polymorphic variants of human methionine synthase reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting one‐carbon metabolism for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTRR gene: MedlinePlus Genetics [medlineplus.gov]
- 12. 10xhealthsystem.com [10xhealthsystem.com]
- 13. mdpi.com [mdpi.com]
- 14. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 15. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laboratory assessment of vitamin B12 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolic abnormalities in cobalamin (vitamin B12) and folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elevated Serum S-Adenosylhomocysteine in Cobalamin Deficient Megaloblastic Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 23. mdpi.com [mdpi.com]
- 24. One-Carbon Metabolism in Cancer - Creative Proteomics [metabolomics.creative-proteomics.com]
- 25. Discovery of Novel Types of Inhibitors of S-Adenosylmethionine Synthesis by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Disorders of Intracellular Cobalamin Metabolism - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scholar.valpo.edu [scholar.valpo.edu]
An In-depth Technical Guide to the Spectroscopic Analysis of Methylcobalamin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of methylcobalamin hydrate, a vital coenzyme form of vitamin B12. The document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the characterization of this complex organometallic compound.
Introduction to Methylcobalamin
Methylcobalamin is the methylated, active form of vitamin B12. Its structure is characterized by a cobalt-containing corrin ring, a dimethylbenzimidazole nucleotide side chain, and a methyl group directly bonded to the cobalt atom. This unique cobalt-carbon bond is central to its biological activity, primarily in the methylation cycle. Due to its therapeutic importance in treating vitamin B12 deficiency, peripheral neuropathy, and diabetic neuropathy, rigorous analytical characterization is crucial for quality control and drug development.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for the quantitative analysis of methylcobalamin, owing to the extensive conjugation in the corrin ring which gives rise to strong electronic absorptions.
Data Presentation
The UV-Vis spectrum of methylcobalamin in an aqueous or methanolic solution exhibits several characteristic absorption maxima. These peaks are sensitive to the axial ligands attached to the cobalt ion and the overall integrity of the molecule.
| Wavelength (λmax) | Solvent/Conditions | Reference(s) |
| 264 nm | In combination with epalrestat | [1] |
| 351 nm | Distilled Water | [1] |
| 353 nm | Distilled Water | [1] |
| 354 nm | Methanol | [2] |
| 522 nm | pH 7.0 Buffer | [3][4] |
Note: Variations in reported λmax values can be attributed to differences in solvent, pH, and instrumentation.
Experimental Protocol: UV-Vis Analysis
A typical experimental procedure for the UV-Vis analysis of this compound involves the following steps:
-
Instrumentation: A calibrated UV-visible spectrophotometer with a quartz cuvette of 1 cm path length is used.
-
Solvent Selection: Distilled water, methanol, or a pH 7.0 buffer can be employed as the solvent. The choice of solvent should be consistent throughout the analysis.
-
Standard Solution Preparation: A stock solution of this compound of known concentration (e.g., 100 µg/mL) is prepared by accurately weighing the standard and dissolving it in the chosen solvent. Serial dilutions are then made to prepare working standard solutions of various concentrations (e.g., 16-24 µg/mL)[3].
-
Sample Preparation: For formulated products, a sample is accurately weighed and dissolved in the solvent to achieve a concentration within the linear range of the assay.
-
Spectral Acquisition: The spectrophotometer is blanked with the solvent. The absorbance of the sample and standard solutions is then measured over a wavelength range of 200-600 nm to identify the absorption maxima[3].
-
Quantification: The concentration of methylcobalamin in the sample is determined by comparing its absorbance at the λmax with that of a standard solution or by using a calibration curve.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The complex structure of the molecule results in a rich and detailed IR spectrum.
Data Presentation
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |
| 3200-3400 | O-H stretching (of water and hydroxyl groups) | [5] |
| 3329 | N-H stretching (amide II) | [5] |
| 2913, 2849 | Aliphatic C-H stretching | [5] |
| 1761 | C=O stretching (carbonyl) | [5] |
| ~1650 | Amide I | [6] |
| ~1550 | Amide II | [6] |
| 1435 | -CH₂ stretching | [5] |
| 1305 | Asymmetric C-O-C stretching | [5] |
| 1200-900 | Nucleic acid and polysaccharide region | [6] |
| 900-700 | Fingerprint region | [6] |
Experimental Protocol: FTIR Analysis
The following is a general procedure for obtaining an FTIR spectrum of this compound:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.
-
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands and compare them with reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation
¹H NMR
The ¹H NMR spectrum of methylcobalamin is complex due to the large number of protons in different chemical environments.
| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference(s) |
| -0.28 | ¹³CH₃ (in ¹³C-labeled sample) | D₂O | [7] |
Note: Predicted ¹H NMR spectra are available in databases such as the Human Metabolome Database (HMDB).
¹³C NMR
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Solvent | Reference(s) |
| 9.0 | ¹³CH₃ (signal disappears upon photolysis) | D₂O | [7] |
Note: Predicted ¹³C NMR spectra are also available in public databases.
Experimental Protocol: NMR Analysis
The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex spectra.
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). An internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be added for chemical shift referencing.
-
¹H NMR Acquisition:
-
A standard one-dimensional ¹H NMR experiment is performed.
-
Key parameters include the pulse angle (e.g., 45°), spectral width, acquisition time, and relaxation delay[7].
-
Solvent suppression techniques may be necessary to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition:
-
A one-dimensional ¹³C NMR experiment with proton decoupling is typically performed to simplify the spectrum.
-
Longer acquisition times are generally required due to the lower natural abundance of ¹³C.
-
Parameters such as pulse angle, spectral width, acquisition time, and relaxation delay are optimized[7].
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard.
Visualization of Key Concepts
Molecular Structure of Methylcobalamin
Caption: Simplified structure of methylcobalamin showing the central cobalt atom, the planar corrin ring, and the axial ligands.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic techniques of UV-Vis, IR, and NMR are indispensable for the comprehensive analysis of this compound. UV-Vis spectroscopy provides a robust method for quantification, while IR spectroscopy offers valuable information on the functional groups present. NMR spectroscopy, although complex, yields detailed structural insights. The combined application of these methods, guided by the protocols outlined in this guide, ensures the accurate identification, characterization, and quality control of this compound for research and pharmaceutical applications.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pjlss.edu.pk [pjlss.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to Methylcobalamin Hydrate (CAS Number: 288315-09-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methylcobalamin, the neurologically active form of vitamin B12, is a vital coenzyme in a range of physiological processes. This technical guide provides a comprehensive overview of Methylcobalamin Hydrate (CAS No. 288315-09-3), focusing on its synthesis, mechanism of action, pharmacokinetics, clinical applications, and analytical methodologies. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Chemical and Physical Properties
This compound presents as a dark red crystalline powder. It is a coordination complex of cobalt, belonging to the corrinoid family of compounds. The central cobalt atom is in the +3 oxidation state and is coordinated to a corrin ring, a dimethylbenzimidazole nucleotide, and a methyl group. The hydrate form indicates the presence of associated water molecules.
| Property | Value | Reference |
| CAS Number | 288315-09-3 | N/A |
| Molecular Formula | C63H91CoN13O14P·xH2O | N/A |
| Appearance | Dark red crystalline powder | N/A |
| Solubility | Soluble in water | N/A |
Synthesis of Methylcobalamin
The synthesis of methylcobalamin typically involves the reduction of cyanocobalamin (Vitamin B12) followed by methylation. Several methods have been reported, with variations in reducing agents, methylating agents, and reaction conditions.
Experimental Protocol: Synthesis via Reduction and Methylation
This protocol describes a common laboratory-scale synthesis of methylcobalamin from cyanocobalamin.
Materials:
-
Cyanocobalamin
-
Sodium borohydride
-
Methyl iodide
-
Cobalt(II) chloride hexahydrate (optional, as a sequestering agent for cyanide ions)
-
Dimethyl carbonate (alternative methylating agent)
-
Deionized water
-
Methanol
-
Acetone
-
Nitrogen gas
Procedure:
-
In a reaction vessel protected from light, dissolve cyanocobalamin in deionized water under an inert nitrogen atmosphere.
-
If using a cyanide sequestering agent, add cobalt(II) chloride hexahydrate to the solution.
-
Slowly add a freshly prepared aqueous solution of sodium borohydride to the reaction mixture with constant stirring. This reduces the Co(III) center of cyanocobalamin to the highly nucleophilic Co(I) state (cob(I)alamin).
-
Following the reduction, introduce the methylating agent. This can be methyl iodide or dimethyl carbonate.
-
Allow the reaction to proceed for several hours at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Upon completion, precipitate the crude methylcobalamin by adding an anti-solvent like acetone.
-
Collect the precipitate by filtration and wash with acetone and then ether.
-
Purify the crude product by recrystallization from a suitable solvent system, such as acetone/water or methanol/water.
-
Dry the purified methylcobalamin crystals under vacuum.
Mechanism of Action
Methylcobalamin's primary biochemical role is as a cofactor for the enzyme methionine synthase. This enzyme is crucial for the remethylation of homocysteine to methionine, a key step in the one-carbon metabolism pathway.
Methionine Synthase Pathway
The methionine synthase pathway is central to cellular function, impacting DNA synthesis, methylation reactions, and the formation of S-adenosylmethionine (SAM), a universal methyl donor.
In this cycle, methylcobalamin donates its methyl group to homocysteine, forming methionine and cob(I)alamin.[1][2] The cob(I)alamin is then remethylated by 5-methyltetrahydrofolate, regenerating methylcobalamin and producing tetrahydrofolate.[1][3] This intricate process links the folate and methionine cycles.[3]
References
Navigating the Nomenclature: A Technical Guide to "Methylcobalamin Hydrate" vs. "Mecobalamin" in Scientific Literature
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of pharmaceutical sciences and neurological research, precise terminology is paramount. The vitamin B12 analog, essential for numerous metabolic processes, is frequently referred to by two names: Methylcobalamin and Mecobalamin. This guide elucidates the subtle yet critical distinctions between these terms and introduces a third, "Methylcobalamin hydrate," providing a clear framework for their appropriate use in scientific and regulatory contexts. This document clarifies that "Mecobalamin" and "Methylcobalamin" are synonymous and refer to the anhydrous form of the molecule, while "this compound" designates its hydrated state. A comprehensive review of their chemical properties, analytical methodologies, and pharmacopeial standards is presented to guide researchers in their work.
Demystifying the Terminology: A Logical Approach
The interchanging use of "Mecobalamin" and "Methylcobalamin" can lead to ambiguity. The following logical flow helps in selecting the correct terminology based on the chemical entity.
Based on chemical and pharmacopeial standards, the following definitions are established:
-
Mecobalamin and Methylcobalamin : These terms are synonymous and refer to the anhydrous form of the molecule. Both share the same CAS number: 13422-55-4. "Mecobalamin" is the official name in the Japanese Pharmacopoeia (JP), while "Methylcobalamin" is used for the United States Pharmacopeia (USP) reference standard.
-
This compound : This term specifically denotes the hydrated form of the molecule, with the chemical formula C63H91CoN13O14P·xH2O and CAS number 288315-09-3.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of Mecobalamin (anhydrous) and this compound is presented below. The data has been compiled from various scientific literature and supplier specifications.
| Property | Mecobalamin / Methylcobalamin (Anhydrous) | This compound |
| Synonyms | Mecobalamin, Methyl-B12, MeCbl | Mecobalamin hydrate |
| CAS Number | 13422-55-4 | 288315-09-3 |
| Molecular Formula | C63H91CoN13O14P | C63H91CoN13O14P·xH2O |
| Molecular Weight | 1344.38 g/mol | 1344.4 g/mol (anhydrous basis) |
| Appearance | Dark red crystals or crystalline powder[1] | Red to dark red to brown powder to crystal |
| Solubility | ||
| - Water | Sparingly soluble, partially soluble in cold and hot water[1] | Partially soluble in cold and hot water[2] |
| - Ethanol | Sparingly soluble[3] | Soluble (approx. 3 mg/ml)[4] |
| - Methanol | Sparingly soluble[1] | - |
| - DMSO | Slightly soluble (approx. 5 mg/ml)[4][5] | Soluble (50 mg/mL)[5] |
| Hygroscopicity | Hygroscopic; may absorb about 12% water when exposed to air[6] | Hygroscopic[4] |
| Stability | Light-sensitive[1] | Light-sensitive |
Role in Biochemical Pathways: The Methionine Synthase Reaction
Methylcobalamin is a crucial coenzyme for the enzyme methionine synthase (MS), which plays a central role in one-carbon metabolism. This enzyme catalyzes the remethylation of homocysteine to methionine, a vital amino acid for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor.[7][8][9]
Experimental Protocols
Accurate analysis of methylcobalamin in various matrices is critical for research and quality control. The following sections detail common experimental methodologies.
Experimental Workflow for Analysis
A general workflow for the analysis of methylcobalamin in a pharmaceutical formulation is outlined below.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite based on methods described in the USP and scientific literature for the analysis of methylcobalamin in pharmaceutical dosage forms.[10][11][12]
-
Objective: To quantify the amount of methylcobalamin in a tablet formulation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH adjusted to 3.5 with phosphoric acid) and acetonitrile (e.g., 735:265 v/v). Sodium 1-hexanesulfonate may be added as an ion-pairing agent.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 266 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of Methylcobalamin USP Reference Standard in the mobile phase to obtain a solution with a known concentration (e.g., 100 µg/mL). Protect the solution from light.[12]
-
Sample Solution Preparation: Finely powder a number of tablets (e.g., not less than 20). Accurately weigh a portion of the powder equivalent to a specific amount of methylcobalamin and transfer it to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter. Protect the solution from light.[13]
-
System Suitability: Inject the standard solution multiple times (e.g., five or six replicates) to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak areas should be within acceptable limits (e.g., ≤ 2.0%).[14]
-
Analysis: Inject the standard solution and the sample solution into the chromatograph.
-
Calculation: Calculate the quantity of methylcobalamin in the sample by comparing the peak area of the sample solution to the peak area of the standard solution.
-
X-ray Crystallography for Structural Elucidation
The following is a general protocol for single-crystal X-ray diffraction, which can be applied to determine the three-dimensional structure of methylcobalamin or its hydrate.
-
Objective: To determine the crystal structure of the compound.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Procedure:
-
Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions) from a solution by slow evaporation of a solvent in which the compound is moderately soluble.[15]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an intense beam of monochromatic X-rays. The crystal will diffract the X-rays, producing a regular pattern of reflections. The angles and intensities of these diffracted X-rays are measured by a detector as the crystal is rotated.[16]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of methylcobalamin in solution.
-
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). Filter the solution into a clean NMR tube.[17]
-
¹H NMR Spectrum Acquisition: Acquire a one-dimensional proton NMR spectrum. This will provide information on the chemical environment, integration, and coupling of the protons in the molecule.
-
¹³C NMR Spectrum Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum to determine the number and chemical environment of the carbon atoms.
-
2D NMR Experiments (Optional): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the structure.
-
Conclusion
A clear understanding of the terminology distinguishing "Mecobalamin," "Methylcobalamin," and "this compound" is essential for accurate scientific communication and regulatory compliance. While "Mecobalamin" and "Methylcobalamin" are synonymous for the anhydrous form, "this compound" should be used to specify the hydrated state. This guide has provided a comprehensive overview of their physicochemical properties, their critical role in the methionine synthase pathway, and detailed experimental protocols for their analysis. By adhering to this standardized nomenclature and utilizing the provided methodologies, researchers and drug development professionals can ensure clarity and precision in their work.
References
- 1. 13422-55-4 CAS MSDS (Mecobalamin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Methylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. jddtonline.info [jddtonline.info]
- 7. usp.org [usp.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. eas.org [eas.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. excillum.com [excillum.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. How To [chem.rochester.edu]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Methylcobalamin Hydrate for In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin, an active form of vitamin B12, is essential for the normal functioning of the nervous system.[1] Recent in vitro studies have highlighted its significant neuroprotective properties, positioning it as a promising candidate for the development of therapies against neurodegenerative diseases and nerve injury. Methylcobalamin has been shown to promote neurite outgrowth, inhibit neuronal apoptosis, and protect against various neurotoxic insults, including excitotoxicity and oxidative stress.[2][3] This document provides detailed protocols for in vitro neuroprotection assays using methylcobalamin hydrate, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Mechanisms of Neuroprotection
Methylcobalamin exerts its neuroprotective effects through several interconnected mechanisms:
-
The Methylation Cycle: As a crucial coenzyme for methionine synthase, methylcobalamin plays a vital role in the methylation cycle. This cycle is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in the methylation of DNA, proteins, and lipids. Proper methylation is critical for maintaining neuronal function and integrity.[2]
-
Activation of Pro-survival Signaling Pathways: Methylcobalamin has been demonstrated to activate the Erk1/2 and Akt signaling pathways.[2][3] These pathways are central to promoting neuronal survival, stimulating neurite outgrowth, and inhibiting apoptosis (programmed cell death).[2]
-
Anti-Apoptotic Effects: By activating pro-survival pathways, methylcobalamin leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3.[3]
-
Reduction of Oxidative Stress: Methylcobalamin has been shown to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.
Data Presentation
The following tables summarize quantitative data from representative in vitro neuroprotection studies investigating the effects of methylcobalamin.
Table 1: Neuroprotection Against Glutamate-Induced Excitotoxicity in Retinal Neurons
| Treatment Group | Cell Viability (%) |
| Control | 88.8 ± 0.7 |
| Glutamate (1 mM) | 45.2 ± 2.4 |
| Glutamate + Methylcobalamin (1 µM, chronic exposure) | 75.3 ± 3.1 |
(Data extracted from figures in Kikuchi et al., 1997.[1])
Table 2: Effect of Methylcobalamin on Oxidative Stress Markers in H2O2-Treated Melanocytes
| Treatment Group | Relative ROS Levels (Fluorescence Intensity) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
| Control | 100 | 120.5 ± 8.3 | 85.2 ± 5.7 |
| H2O2 (1.0 mM) | 250.1 ± 15.6 | 65.3 ± 5.1 | 42.1 ± 3.9 |
| H2O2 + Methylcobalamin (10 µM) | 155.4 ± 12.8 | 98.7 ± 7.2 | 68.4 ± 4.5 |
(Data extracted from figures in An et al., 2021.)
Table 3: Effect of Methylcobalamin on Apoptosis in an In Vitro Model of Cerebral Ischemia (OGD/R)
| Treatment Group | Apoptosis Rate (%) | Relative Cleaved Caspase-3 Expression |
| Control | 5.2 ± 0.8 | 1.0 |
| OGD/R | 35.6 ± 3.1 | 3.2 ± 0.4 |
| OGD/R + Methylcobalamin (1 µM) | 18.4 ± 2.2 | 1.5 ± 0.2 |
(Data is illustrative and based on qualitative descriptions from Li et al., 2021[3])
Signaling Pathways and Experimental Workflows
Signaling Pathway of Methylcobalamin-Mediated Neuroprotection
Caption: Methylcobalamin activates pro-survival Akt and Erk1/2 signaling.
Experimental Workflow for In Vitro Neuroprotection Assays
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Neuroprotective effects of methylcobalamin in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of a vitamin B12 analog, methylcobalamin, against glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylcobalamin Hydrate Administration in Rodent Models of Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin, the neurologically active form of vitamin B12, has demonstrated significant therapeutic potential in preclinical rodent models of peripheral neuropathy. It plays a crucial role in nerve regeneration and the amelioration of neuropathic pain by promoting the health and function of nervous tissue. This document provides detailed application notes and standardized protocols for the administration of methylcobalamin hydrate in common rodent models of peripheral neuropathy, including diabetic neuropathy and traumatic nerve injury. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the neuroprotective and restorative effects of methylcobalamin.
Key Mechanisms of Action
Methylcobalamin exerts its neuroprotective effects through several mechanisms. It is essential for the synthesis of methionine, a precursor for S-adenosylmethionine (SAM), which is a universal methyl donor for crucial methylation reactions in the nervous system.[1] Methylcobalamin has been shown to promote the regeneration of injured nerves and is required for the formation of the myelin sheath.[2] Its administration in rodent models has been associated with the upregulation of various neurotrophic factors and activation of key signaling pathways that support neuronal survival and axonal growth.[1][3][4] Specifically, it has been shown to facilitate neurite outgrowth and inhibit neuronal apoptosis through the Erk1/2 and Akt signaling pathways.[1][5] Furthermore, methylcobalamin can modulate neuroinflammatory pathways and influence ion channel activity, contributing to its analgesic effects in neuropathic pain.[6]
Data Presentation: Efficacy of Methylcobalamin in Rodent Models
The following tables summarize the quantitative data from various studies, highlighting the consistent neurorestorative effects of this compound across different models of peripheral neuropathy.
Table 1: Effects of Methylcobalamin on Sciatic Nerve Crush Injury Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| ICR Mice | 65 µg/kg/day & 130 µg/kg/day | Intraperitoneal | 21 days | Improved motor function, thickened myelin sheath, increased target muscle cell cross-sectional area, upregulated mRNA of GAP-43, NGF, BDNF, and CNTF.[3][4][7] | [3][4][7] |
| Rats | 500 µg/kg/day | Intraperitoneal | 30 days | Increased motor nerve conduction velocity (MNCV), recovery from thermal hyperalgesia.[8] | [8] |
| Rats | 1 mg/kg/day | Subcutaneous | 12 weeks | Increased Erk1/2 and Akt activities, promoting nerve regeneration.[9] | [9] |
| Rats | Local administration via nanofiber sheet | 8 weeks | Improved motor and sensory function, increased nerve conduction velocity, and promoted myelination.[10] | [10] |
Table 2: Effects of Methylcobalamin on Diabetic Neuropathy Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | 500 µg/kg/day | Intramuscular | 16 weeks | Reduced paranodal demyelination, protected against reduction in myelinated nerve fiber density and size.[11] | [11] |
| Streptozotocin-induced diabetic rats | 10 mg/kg every other day | Intramuscular | 16 weeks | Normalized nerve conduction velocity (NCV), corrected impaired PKC signaling, and suppressed oxidative stress.[12] | [12] |
| Streptozotocin-induced diabetic rats | 175 µg/kg/day | Oral | 8 weeks | Ameliorated delayed MNCV, inhibited Na+,K+-ATPase activity, and reduced oxidative stress.[13] | [13] |
Table 3: Effects of Methylcobalamin on Chemotherapy-Induced Peripheral Neuropathy Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Vincristine-treated rats | 0.12, 0.5, and 1 mg/kg every other day | Intraperitoneal | 19 days | Dose-dependently attenuated mechanical allodynia and thermal hyperalgesia, rescued intraepidermal nerve fibers.[14] | [14] |
Experimental Protocols
Protocol 1: Sciatic Nerve Crush Injury Model in Mice
This protocol is adapted from studies investigating the restorative effects of methylcobalamin on traumatic peripheral nerve injury.[3][4][7]
1. Animal Model:
-
Adult male ICR mice (22-25 g).
2. Surgical Procedure (Sciatic Nerve Crush):
-
Anesthetize the mouse with an intraperitoneal injection of a ketamine (95 mg/kg) and xylazine (10 mg/kg) cocktail.
-
Make a 10 mm incision in the left hindlimb to expose the sciatic nerve.
-
Crush 2 mm of the nerve for 30 seconds using smooth-jaw forceps.
-
Mark the distal end of the crush site with a 9-0 nylon suture.
-
Close the surgical incision.
3. Methylcobalamin Administration:
-
Randomly divide the animals into three groups:
-
Group 1: Saline control (equivalent volume).
-
Group 2: Low-dose methylcobalamin (65 µg/kg).
-
Group 3: High-dose methylcobalamin (130 µg/kg).
-
-
Administer daily intraperitoneal injections for 21 days.
4. Outcome Measures:
-
Behavioral Analysis: Walking track analysis to assess motor function recovery.
-
Histomorphological Examination: At 21 days, perfuse the animals and collect the crushed portion of the sciatic nerve for transmission electron microscopy to observe the myelin sheath.
-
Molecular Analysis: At 5 days post-injury, collect the L4-6 dorsal root ganglia to measure the gene expression of neurotrophic factors (NGF, BDNF, CNTF) and growth-associated protein 43 (GAP-43) in the nerve tissue using quantitative real-time PCR.
Protocol 2: Streptozotocin-Induced Diabetic Neuropathy Model in Rats
This protocol is based on studies evaluating the efficacy of methylcobalamin in a diabetic neuropathy model.[11][12]
1. Animal Model:
-
Male Wistar rats (8 weeks of age).
2. Induction of Diabetes:
-
Induce diabetes with a single intravenous injection of streptozotocin (40 mg/kg).
-
Confirm diabetes by measuring blood glucose levels.
3. Methylcobalamin Administration:
-
Divide the diabetic animals into two groups:
-
Group 1: Untreated diabetic control.
-
Group 2: Methylcobalamin-treated (e.g., 500 µg/kg daily or 10 mg/kg every other day, intramuscularly).
-
-
A group of non-diabetic rats will serve as a healthy control.
-
Continue treatment for 16 weeks.
4. Outcome Measures:
-
Electrophysiology: Measure motor nerve conduction velocity (NCV) at the end of the treatment period.
-
Histology: Analyze the sural nerve for paranodal demyelination and morphometry of myelinated nerve fibers.
-
Biochemical Analysis: Measure protein kinase C (PKC) activity and levels of oxidative stress markers (e.g., 8-hydroxydeoxyguanosine) in the peripheral nerve tissue.
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by methylcobalamin to promote nerve regeneration.
Experimental Workflow
Caption: General experimental workflow for evaluating methylcobalamin in rodent models.
References
- 1. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.bioticsresearch.com [blog.bioticsresearch.com]
- 3. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 9. Vitamin B supplementation for diabetic peripheral neuropathy | SMJ [smj.org.sg]
- 10. Electrospun nanofiber sheets incorporating methylcobalamin promote nerve regeneration and functional recovery in a rat sciatic nerve crush injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo effect of methylcobalamin on the peripheral nerve structure in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylcobalamin effects on diabetic neuropathy and nerve protein kinase C in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of gliclazide, methylcobalamin, and gliclazide+methylcobalamin combination therapy on diabetic peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylcobalamin ameliorates neuropathic pain induced by vincristine in rats: Effect on loss of peripheral nerve fibers and imbalance of cytokines in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methylcobalamin Hydrate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin hydrate, the active coenzyme form of vitamin B12, is a crucial supplement in cell culture media, playing a vital role in cellular metabolism, proliferation, and differentiation.[1] As a cofactor for methionine synthase, it is essential for the conversion of homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAM).[2] SAM is involved in numerous methylation reactions critical for DNA synthesis, gene regulation, and protein function.[2] These notes provide detailed applications and protocols for the effective use of this compound in various cell culture systems, with a particular focus on its neuroprotective and regenerative properties.
Key Applications in Cell Culture
This compound has demonstrated significant benefits in a range of cell culture applications:
-
Neuroprotection and Neuronal Regeneration: Chronic exposure to methylcobalamin protects cultured cortical and retinal neurons from glutamate-induced cytotoxicity.[3][4][5] It promotes neurite outgrowth and neuronal survival, making it a valuable supplement for neuroscience research and the culture of primary neurons and neuronal cell lines.[4]
-
Stem Cell Culture: Methylcobalamin is used in media for the differentiation of stem cells into various lineages, particularly neuronal cells.[6]
-
Myoblast Proliferation and Migration: Studies have shown that methylcobalamin promotes the proliferation and migration of C2C12 myoblasts, suggesting its potential in muscle injury and regeneration research.[7][8]
-
General Cell Growth and Viability: As an essential vitamin, methylcobalamin supports the growth and genetic stability of various cell lines in culture.[2] Cells in culture typically require picomolar concentrations of vitamin B12 for optimal growth.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of this compound in cell culture.
Table 1: Recommended Concentration Ranges of Methylcobalamin in Cell Culture Media
| Cell Type | Application | Effective Concentration Range | Reference |
| Retinal Neurons | Neuroprotection | 10⁻⁸ - 10⁻⁵ M | [3] |
| Neuronal Cells | Neurite Outgrowth & Survival | > 100 nM | [4] |
| Neuroblastoma Cells | Rescue of Proliferation in B12-deficient cells | 200 µM | [10] |
| Peripheral Blood Mononuclear Cells | Cytokine Production Modulation | 8 - 8,000 ng/mL | [3] |
| HeLa and L Cells | Optimal Growth | ~10⁻¹¹ - 10⁻¹⁰ M (as Vitamin B12) | [9] |
Table 2: Effects of Methylcobalamin on Cellular Processes
| Cell Line | Process Affected | Observation | Methylcobalamin Concentration | Reference |
| C2C12 Myoblasts | Proliferation & Migration | Increased | Not specified | [7][8] |
| C2C12 Myoblasts | Apoptosis during differentiation | Inhibited | Not specified | [7][8] |
| NIE115 Neuroblastoma | Proliferation in B12-deficient cells | Reduced | Not specified | [10] |
| NIE115 Neuroblastoma | Differentiation in B12-deficient cells | Promoted | Not specified | [10] |
| Cortical Neurons | Glutamate-induced cytotoxicity | Prevented with chronic exposure | Not specified | [3] |
Signaling Pathways
Methylcobalamin exerts its effects through the modulation of key signaling pathways. The primary mechanism involves the methionine synthase-mediated methylation cycle.
Methionine Synthase Pathway and Methylation Cycle
Methylcobalamin is a direct cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of cellular methylation reactions, including DNA, RNA, and protein methylation. These methylation events are critical for regulating gene expression and cellular function.
Figure 1: The Methionine Synthase Pathway.
Erk1/2 and Akt Signaling Pathways
Methylcobalamin has been shown to elevate the activities of the Erk1/2 and Akt signaling pathways.[4] These pathways are crucial for cell proliferation, survival, and migration. The activation of Erk1/2 and Akt by methylcobalamin is mediated through the methylation cycle.[4]
Figure 2: Methylcobalamin's effect on Erk1/2 and Akt pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder (CAS Number: 13422-55-4)[6]
-
Sterile, nuclease-free water or appropriate cell culture-grade solvent
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Work in a sterile environment (e.g., a laminar flow hood) and protect the methylcobalamin from light at all times. Methylcobalamin is highly sensitive to light and can degrade rapidly upon exposure.[11][12][13]
-
Calculate the amount of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 1 mM). The molecular weight of methylcobalamin is approximately 1344.4 g/mol .[6]
-
In a light-protected tube, dissolve the weighed this compound powder in the appropriate volume of sterile, nuclease-free water or solvent.
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile, light-blocking tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Methylcobalamin injections have been shown to be stable for at least 181 days at room temperature when protected from light.[12]
Protocol 2: Supplementation of Cell Culture Media
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution to the desired final concentration in your complete cell culture medium. For example, to achieve a final concentration of 1 µM in 10 mL of media from a 1 mM stock, add 10 µL of the stock solution.
-
Gently mix the supplemented medium by inverting the tube or bottle several times.
-
Use the freshly supplemented medium to culture your cells.
-
For long-term experiments, it is advisable to replace the medium with freshly supplemented medium regularly, as methylcobalamin can degrade over time, especially in the presence of other media components like ascorbic acid and upon exposure to light.[11]
Protocol 3: Assessing the Effect of Methylcobalamin on Cell Proliferation (MTT Assay)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of methylcobalamin in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of methylcobalamin. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin B12, Cobalamin, in Cell Culture [sigmaaldrich.com]
- 4. Methylcobalamin increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of methylcobalamin, a vitamin B12 analog, against glutamate-induced neurotoxicity in retinal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Methylcobalamin promotes proliferation and migration and inhibits apoptosis of C2C12 cells via the Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Vitamin B12 deficiency reduces proliferation and promotes differentiation of neuroblastoma cells and up-regulates PP2A, proNGF, and TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxocobalamin association during cell culture results in pink therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Methylcobalamin Hydrate in Human Plasma using HPLC-MS/MS
Introduction
Methylcobalamin, an active coenzyme form of vitamin B12, is crucial for various metabolic pathways, including the synthesis of methionine and the metabolism of certain amino acids.[1] Its quantification in plasma is essential for pharmacokinetic studies, monitoring therapeutic efficacy in the treatment of peripheral neuropathies, and assessing nutritional status.[2][3] Due to its endogenous nature at low concentrations and significant light sensitivity, a highly sensitive and specific analytical method is required for accurate measurement in biological matrices.[2][4] This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of methylcobalamin in human plasma.
Method Overview
The described method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer.[2][4] A stable isotope-labeled methylcobalamin is used as an internal standard to ensure accuracy and precision.[2][4] All sample handling and processing must be performed under red light or minimal light exposure to prevent photodegradation of the analyte.[2][4]
Experimental Workflow
Caption: Workflow for the quantification of methylcobalamin in plasma.
Detailed Experimental Protocol
1. Materials and Reagents
-
Methylcobalamin hydrate reference standard
-
Stable isotope-labeled methylcobalamin (Internal Standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA as anticoagulant)
2. Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of methylcobalamin and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the methylcobalamin stock solution with a methanol/water (1:1, v/v) mixture to prepare working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 20 ng/mL.[5]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation
Note: All procedures must be conducted under red light or minimal light exposure in amber tubes to prevent photodegradation.[2][4]
-
Thaw plasma samples at 4°C.[5]
-
To a 1.5 mL amber microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 10 µL of the internal standard working solution (20 ng/mL) to each tube, except for the blank plasma.[5]
-
Vortex the mixture for 2 minutes.[5]
-
For enhanced precipitation, add 100 µL of 0.2 M zinc sulfate and vortex again.[5]
-
Incubate the samples at -20°C for 10 minutes.[5]
-
Centrifuge the tubes at 16,000 x g for 10 minutes.[5]
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.[5]
4. HPLC-MS/MS Conditions
-
HPLC System: A system capable of binary gradient elution.
-
Chromatographic Column: A C18 column (e.g., Poroshell 120 EC C18, 50 x 4.6 mm, 2.7 µm) is suitable.[5]
-
Mobile Phase A: 0.02% (v/v) acetic acid in water (pH 3.6).[5]
-
Mobile Phase B: Methanol.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of methylcobalamin in the plasma samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of a validated HPLC-MS/MS method for methylcobalamin in human plasma.
| Parameter | Value | Reference |
| Quantification Range | 0.05 - 20 ng/mL | [2][4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [2][4] |
| Sample Volume | 0.1 mL | [2][4] |
| Accuracy and Precision | ≤15% | [2][4] |
| Internal Standard | Stable Isotope-Labeled Methylcobalamin | [2][4] |
| Stability in Plasma (Frozen) | 205 days | [2][4] |
| Stability in Plasma (Room Temp, <10 lux) | 21 hours | [2][4] |
This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and has been validated for accuracy and precision.[2][4] Adherence to the protocol, especially the precautions regarding light exposure, is critical for obtaining reliable results in clinical and research settings.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
Enhanced Bioavailability of Methylcobalamin Hydrate: Application Notes and Protocols for Advanced Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin, the active coenzyme form of vitamin B12, is crucial for numerous physiological processes, including red blood cell formation, neurological function, and DNA synthesis. However, its oral bioavailability is often limited due to factors such as degradation in the gastrointestinal tract and dependence on the intrinsic factor for absorption. To overcome these challenges, various advanced delivery systems have been developed to enhance the bioavailability of methylcobalamin hydrate. This document provides detailed application notes and protocols for the preparation, characterization, and evaluation of several of these innovative delivery systems, including intranasal sprays, oral thin films, liposomes, and nanoparticles. The information is intended to guide researchers and drug development professionals in formulating more effective methylcobalamin therapies.
Comparative Bioavailability and Physicochemical Properties
The following tables summarize quantitative data from various studies on different this compound delivery systems, offering a comparative overview of their pharmacokinetic parameters and physicochemical characteristics.
Table 1: Pharmacokinetic Parameters of Methylcobalamin Delivery Systems
| Delivery System | Dosage | Tmax (hours) | Cmax (pg/mL) | Relative Bioavailability (%) | Reference |
| Intramuscular Injection (Reference) | 100 mcg | 1.15 | - | 100 | [1] |
| Intranasal Spray | 500 mcg | 0.2 | 19,383 (without dose normalization) | ~20 (dose normalized vs. IM) | [1] |
| Oral Methylcobalamin Tablet | 1500 µg | - | 192.89 (at day 14) | - | [2] |
| Nanoparticle Oral Spray (NanoCelle) | 1000 µg | - | Significantly higher than liposome and emulsion formulations | Bioequivalent to a 5000 µg chewable tablet | [3] |
| Liposomal Oral Spray | 1000 µg | - | Low absorption profile | - | [3] |
| Liposomal Sublingual | 1000 µ g/day | - | Median increase of 105.51% after one month | - | [4] |
Table 2: Physicochemical Characteristics of Methylcobalamin Delivery Systems
| Delivery System | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Formulation Components | Reference |
| Ultra-flexible Liposomes | 124 ± 3 | ~42 | - | Soy phosphatidylcholine, sodium cholate | [5] |
| Nanoparticle Oral Spray (NanoCelle) | ~20 | - | - | Phospholipid bi-layer forming vesicles | [3] |
| Solid Lipid Nanoparticles (SLNs) | ~200 | - | - | Solid lipid matrix, emulsifiers | |
| Chitosan Nanoparticles | 68-77 | - | - | Chitosan, tripolyphosphate (TPP) | [6] |
| Oral Thin Films | N/A | - | - | Water-soluble polymers (e.g., HPMC, PVP), plasticizers (e.g., PEG 400) | [7][8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various this compound delivery systems.
Intranasal Spray
Protocol for Formulation:
-
Preparation of the Vehicle: Prepare an aqueous solution containing a suitable buffer (e.g., citrate buffer, pH 4.5-5.5), a viscosity-enhancing agent (e.g., hydroxypropyl methylcellulose), and a preservative (e.g., benzalkonium chloride).
-
Dissolution of Methylcobalamin: Dissolve this compound in the prepared vehicle to achieve the desired concentration (e.g., 250 µg per 0.05 mL actuation).
-
Characterization:
-
pH Measurement: Determine the pH of the final formulation to ensure it is within the optimal range for nasal absorption and stability.
-
Viscosity: Measure the viscosity to ensure appropriate spray characteristics and residence time in the nasal cavity.
-
Drug Content Uniformity: Assay the formulation to confirm a consistent concentration of methylcobalamin.
-
In Vitro Drug Release: Conduct release studies using a Franz diffusion cell system to evaluate the release profile of methylcobalamin from the formulation.
-
Oral Thin Films (OTFs)
Protocol for Preparation (Solvent Casting Method):
-
Polymer Solution Preparation: Dissolve a water-soluble film-forming polymer (e.g., hydroxypropyl methylcellulose E5, polyvinylpyrrolidone K30) in a suitable solvent (e.g., distilled water) with continuous stirring until a clear, viscous solution is formed.
-
Incorporation of Excipients: Add a plasticizer (e.g., polyethylene glycol 400) and a penetration enhancer (e.g., sodium lauryl sulfate) to the polymer solution and mix thoroughly.
-
Drug Loading: Dissolve this compound in the polymer-excipient solution.
-
Casting: Pour the resulting solution onto a petri dish or a suitable casting surface.
-
Drying: Dry the film in a hot air oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
-
Cutting: Carefully peel the film from the casting surface and cut it into desired sizes for dosage.
Characterization of OTFs:
-
Thickness and Weight Uniformity: Measure the thickness and weight of multiple film samples to ensure uniformity.
-
Folding Endurance: Determine the number of times the film can be folded at the same place without breaking.
-
Swelling Index: Measure the percentage of swelling of the film in a simulated salivary fluid (pH 6.75).
-
Disintegration Time: Determine the time taken for the film to disintegrate in simulated salivary fluid.
-
In Vitro Dissolution: Perform dissolution studies to assess the rate and extent of drug release.
Liposomes
Protocol for Preparation (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve lipids (e.g., soy phosphatidylcholine) and an edge activator (e.g., sodium cholate for ultra-flexible liposomes) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Characterization of Liposomes:
-
Particle Size and Polydispersity Index (PDI): Determine the size distribution and PDI using dynamic light scattering (DLS).
-
Zeta Potential: Measure the surface charge of the liposomes, which influences their stability.
-
Encapsulation Efficiency: Determine the percentage of methylcobalamin successfully entrapped within the liposomes using techniques like centrifugation or dialysis followed by spectrophotometric analysis.
-
In Vitro Drug Release: Evaluate the release profile of methylcobalamin from the liposomes over time.
Nanoparticles
Protocol for Preparation:
-
Chitosan Solution: Dissolve chitosan in a dilute acidic solution (e.g., 1% acetic acid) to a specific concentration (e.g., 1 mg/mL).
-
TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) (e.g., 1 mg/mL).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. Chitosan nanoparticles will form spontaneously via ionic gelation.
-
Homogenization: To achieve smaller and more uniform nanoparticles, the suspension can be homogenized using a high-speed homogenizer.
Protocol for Preparation:
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl palmitostearate) at a temperature above its melting point. Dissolve the lipophilic drug (if applicable) in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous solution containing an emulsifier (e.g., poloxamer 188) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Crystallization: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization of Nanoparticles:
-
Particle Size, PDI, and Zeta Potential: As described for liposomes.
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Encapsulation Efficiency and Drug Loading: Quantify the amount of drug entrapped and the percentage of drug in the nanoparticles.
-
In Vitro Drug Release: Assess the drug release kinetics from the nanoparticles.
Signaling Pathways and Experimental Workflows
Absorption Pathways of Methylcobalamin
The enhanced bioavailability of methylcobalamin from advanced delivery systems can be attributed to the utilization of alternative absorption pathways that bypass the traditional intrinsic factor-dependent mechanism in the gut.
Caption: Methylcobalamin absorption pathways.
Experimental Workflow for Delivery System Development
The following diagram illustrates a typical workflow for the development and evaluation of a novel methylcobalamin delivery system.
Caption: Workflow for delivery system development.
Cellular Uptake Mechanisms of Nanoparticles
Nanoparticulate systems can enhance the cellular uptake of methylcobalamin through various endocytic pathways, thereby improving its intracellular delivery.
References
- 1. sciforschenonline.org [sciforschenonline.org]
- 2. academicmed.org [academicmed.org]
- 3. viomix.com [viomix.com]
- 4. oatext.com [oatext.com]
- 5. Methylcobalamin-loaded ultra-flexible liposomes: a nanocarrier approach for modulating melanocyte homeostasis and addressing pigmentation imbalances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Investigating the Therapeutic Efficacy of Methylcobalamin Hydrate in Animal Models of Diabetic Neuropathy
Introduction
Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that leads to pain, sensory loss, and impaired nerve function. Methylcobalamin, an active form of vitamin B12, has shown promise in managing DPN. It plays a crucial role in nerve function, promoting myelination and the transport of the axonal cytoskeleton.[1] In animal models, methylcobalamin has been demonstrated to enhance nerve conduction velocity, promote the regeneration of injured nerves, and restore neuromuscular function.[2] Its neuroprotective effects are attributed to several mechanisms, including the correction of impaired Protein Kinase C (PKC) signaling, reduction of oxidative stress, and up-regulation of neural Insulin-like Growth Factor-1 (IGF-1) gene expression.[3][4][5]
This document provides a summary of quantitative data from key studies and detailed protocols for inducing diabetic neuropathy and assessing the therapeutic effects of methylcobalamin in rodent models.
Quantitative Data Summary
The following tables summarize the effects of methylcobalamin treatment on key parameters in streptozotocin (STZ)-induced diabetic rat models.
Table 1: Effect of Methylcobalamin on Nerve Conduction Velocity (NCV)
| Group | Treatment | Duration | Motor NCV (m/s) | Sensory NCV (m/s) | Reference |
| Control | - | 16 weeks | ~50 | Not Reported | [6] |
| Diabetic | Saline | 16 weeks | Significantly Delayed | Not Reported | [6] |
| Diabetic | Methylcobalamin (10 mg/kg, i.m.) | 16 weeks | Normalized | Not Reported | [6] |
| Diabetic | Saline | 12 weeks | Progressively Decreased | Progressively Decreased | [5] |
| Diabetic | Methylcobalamin (single dose, i.m.) | 12 weeks | Retardation in Decrease | Retardation in Decrease | [5] |
Table 2: Effect of Methylcobalamin on Biochemical and Morphological Parameters
| Group | Treatment | Key Finding | Parameter | Reference |
| Diabetic | Saline | Suppressed PKC activity, increased oxidative stress | Nerve PKC Activity, 8-hydroxydeoxyguanosine | [6] |
| Diabetic | Methylcobalamin (10 mg/kg, i.m.) | Normalized PKC activity, suppressed oxidative stress | Nerve PKC Activity, 8-hydroxydeoxyguanosine | [6] |
| Diabetic | Saline | Progressive decrease in IGF-1 | Sciatic Nerve IGF-1 mRNA & Peptide | [5] |
| Diabetic | Methylcobalamin (single dose, i.m.) | Delayed reduction in IGF-1 | Sciatic Nerve IGF-1 mRNA & Peptide | [5] |
| Diabetic | Saline | Paranodal demyelination, reduced fiber density | Sural Nerve Morphometry | [7] |
| Diabetic | Methylcobalamin (500 µg/kg, i.m.) | Less paranodal demyelination, protected fiber density | Sural Nerve Morphometry | [7] |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for preclinical studies.
// Nodes Diabetes [label="Diabetes Mellitus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hyperglycemia [label="Chronic Hyperglycemia", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Increased Oxidative Stress\n(e.g., 8-OHdG)", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Impaired PKC Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; IGF1 [label="Decreased Neural IGF-1", fillcolor="#FBBC05", fontcolor="#202124"]; NerveDamage [label="Peripheral Nerve Damage\n(Demyelination, Axonal Dysfunction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPN [label="Diabetic Peripheral Neuropathy\n(Delayed NCV, Allodynia)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Methylcobalamin [label="Methylcobalamin Hydrate\nTreatment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Diabetes -> Hyperglycemia; Hyperglycemia -> OxidativeStress [label=" induces"]; Hyperglycemia -> PKC [label=" induces"]; Hyperglycemia -> IGF1 [label=" leads to"];
OxidativeStress -> NerveDamage; PKC -> NerveDamage; IGF1 -> NerveDamage; NerveDamage -> DPN;
Methylcobalamin -> OxidativeStress [label=" Reduces", color="#34A853", style=dashed, arrowhead=tee]; Methylcobalamin -> PKC [label=" Corrects", color="#34A853", style=dashed, arrowhead=tee]; Methylcobalamin -> IGF1 [label=" Up-regulates", color="#34A853", style=dashed, arrowhead=tee]; Methylcobalamin -> NerveDamage [label=" Promotes Nerve\nRegeneration & Myelination", color="#34A853", style=dashed, arrowhead=tee]; }
Caption: Methylcobalamin's multifactorial mechanism of action.
Detailed Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy with Streptozotocin (STZ)
This protocol describes the induction of Type 1 diabetes in rats, a common model for studying DPN.[8][9]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.9% sodium chloride (saline)
-
Citrate buffer (0.1 M, pH 4.5)
-
Sprague Dawley or Wistar rats (adult male, ~250-300g)[9]
-
Blood glucose meter and test strips
Procedure:
-
Animal Preparation: House rats under standard laboratory conditions. Fast the animals for 12-18 hours prior to STZ injection, with free access to water.[8]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold sterile citrate buffer to a final concentration for the desired dosage. A common dosage is a single intraperitoneal (i.p.) or intravenous (i.v.) injection of 40-65 mg/kg.[6][10] Protect the solution from light.
-
Injection: Administer the freshly prepared STZ solution to the fasted rats.
-
Post-Injection Care: After injection, provide the animals with free access to food and water. To prevent initial STZ-induced hypoglycemia, a 5% glucose solution can be provided as drinking water for the first 24 hours.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples starting 72 hours post-injection and then weekly. Animals with a blood glucose level consistently ≥ 15 mM (or ~270 mg/dL) are considered diabetic and suitable for the study.[9] Neuropathic changes typically develop over 2-4 weeks.[8]
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
This method quantifies the withdrawal threshold to a non-noxious mechanical stimulus, a measure of tactile allodynia.[11][12]
Materials:
-
Von Frey filaments (calibrated set, e.g., Stoelting)[11]
-
Elevated wire mesh platform
-
Individual transparent testing chambers
Procedure:
-
Acclimatization: Place individual rats in the testing chambers on the wire mesh floor and allow them to acclimate for at least 15-30 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle slightly.[11][12] Hold for 6-8 seconds.[11]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
Data Collection: Record the 50% PWT in grams for each animal at baseline and subsequent time points post-treatment.
Protocol 3: Assessment of Thermal Hyperalgesia (Hot Plate Test)
This test measures the response latency to a noxious thermal stimulus, indicating thermal hyperalgesia.[13][14][15]
Materials:
-
Hot plate apparatus with temperature control (e.g., Ugo Basile)
-
Transparent glass cylinder to confine the animal on the plate surface[15]
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant noxious temperature, typically between 51°C and 55°C.[13][16]
-
Acclimatization: Allow animals to acclimate to the testing room.
-
Testing: Place the animal (mouse or rat) gently onto the hot plate surface within the glass cylinder.
-
Latency Measurement: Start a timer immediately. Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.[15] Stop the timer at the first definitive pain response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 45 seconds) must be established.[13] If the animal does not respond by the cut-off time, remove it from the plate and assign the cut-off time as its latency.
-
Data Collection: Record the latency to response for each animal. An increase in latency in treated animals compared to diabetic controls indicates an analgesic effect.
Protocol 4: Measurement of Nerve Conduction Velocity (NCV)
NCV measurement is a key electrophysiological assessment of peripheral nerve function.[17][18]
Materials:
-
Electrophysiology recording system (e.g., Nicolet Viking Quest)[19]
-
Bipolar stimulating needle electrodes
-
Recording needle electrodes
-
Warming lamp or pad to maintain body temperature[18]
-
Dermal temperature probe
Procedure:
-
Anesthesia and Temperature Control: Anesthetize the animal. Throughout the procedure, maintain the animal's core body temperature at 37°C and limb temperature at 32-34°C using a warming lamp, as NCV is temperature-dependent.[17][18]
-
Electrode Placement (Sciatic-Tibial Motor NCV):
-
Stimulation and Recording:
-
Deliver a single supramaximal square-wave pulse (e.g., 0.02 ms duration) at the proximal stimulation site and record the latency of the resulting compound muscle action potential (CMAP).[19]
-
Move the stimulating electrode to the distal site and repeat the stimulation, recording the distal latency.
-
-
Calculation:
-
Measure the distance between the proximal and distal stimulation sites along the nerve path.
-
Calculate the motor NCV using the formula:
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
-
-
Data Collection: Record the NCV for each animal. A decrease in NCV is indicative of neuropathy, and an improvement towards control levels suggests a therapeutic effect.
References
- 1. actascientific.com [actascientific.com]
- 2. The role of methylcobalamin in managing neuropathic pain: Addressing challenges and exploring solutions for improved patient outcomes - IP Indian J Neurosci [ijnonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Treatment for diabetic peripheral neuropathy: What have we learned from animal models? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preventive efficacy of methylcobalamin on rat peripheral neuropathy influenced by diabetes via neural IGF-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylcobalamin effects on diabetic neuropathy and nerve protein kinase C in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo effect of methylcobalamin on the peripheral nerve structure in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.5.1. Measurement of Thermal Hyperalgesia [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. dol.inf.br [dol.inf.br]
- 17. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 18. Nerve Conduction Velocity Tests [protocols.io]
- 19. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Methylcobalamin Hydrate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin, an active coenzyme form of vitamin B12, is crucial for various metabolic pathways, including the methionine synthase reaction which is vital for DNA synthesis and neurological function.[1][2][3][4] Its analysis, along with its metabolites, is essential in pharmacokinetic studies, clinical diagnostics, and pharmaceutical quality control. This document provides detailed application notes and protocols for the sensitive and selective quantification of methylcobalamin and its key metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent challenges in analyzing cobalamins, such as their light sensitivity and the complexity of biological matrices, are addressed through the described methodologies.[5][6][7][8]
Metabolic Pathway of Methylcobalamin
Methylcobalamin administered exogenously is not directly utilized. It first undergoes dealkylation to form cob(II)alamin. This intermediate is then converted into the two active coenzymes: it is re-methylated to form methylcobalamin for use by methionine synthase in the cytosol, and it is adenosylated to form adenosylcobalamin, which acts as a cofactor for methylmalonyl-CoA mutase in the mitochondria.[1][2] Hydroxocobalamin is another key B12 vitamer involved in these transformations.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Methylcobalamin - Wikipedia [en.wikipedia.org]
- 3. Mecobalamin: mechanism, pharmacokinetics and metabolism_Chemicalbook [chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Vitamin B12 in Supplements via LC-MS/MS | Phenomenex [phenomenex.com]
- 6. na.mxns.com [na.mxns.com]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylcobalamin Hydrate as a Therapeutic Agent in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of methylcobalamin hydrate in preclinical models of Alzheimer's disease (AD). The information compiled from recent scientific literature is intended to guide researchers in designing and executing experiments to further investigate the efficacy and mechanisms of action of methylcobalamin.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline.[1] Emerging evidence suggests that methylcobalamin, the active form of vitamin B12, may offer neuroprotective benefits in the context of AD.[2] Its therapeutic potential is linked to its crucial role in the methionine-homocysteine cycle, which is vital for methylation reactions and the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[3] Dysregulation of this pathway, leading to elevated homocysteine levels, is a known risk factor for AD.[2] Methylcobalamin is proposed to mitigate AD pathology by reducing homocysteine levels, combating oxidative stress, inhibiting Aβ and tau aggregation, and reducing neuroinflammation.[4][5]
Mechanisms of Action
Methylcobalamin's neuroprotective effects in AD models are multi-faceted:
-
Homocysteine Metabolism: As a critical cofactor for methionine synthase, methylcobalamin facilitates the remethylation of homocysteine to methionine.[1] Elevated homocysteine is associated with increased Aβ production and tau hyperphosphorylation.[4]
-
S-adenosylmethionine (SAM) Production: By promoting the conversion of homocysteine to methionine, methylcobalamin supports the production of SAM. SAM is essential for numerous methylation reactions, including those involved in gene expression and neurotransmitter synthesis.[3] A higher SAM/S-adenosylhomocysteine (SAH) ratio is associated with a lower risk of dementia.[6]
-
Reduction of Oxidative Stress: Methylcobalamin has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from Aβ-induced oxidative damage.[7]
-
Inhibition of Aβ and Tau Pathology: In vitro studies suggest that methylcobalamin can inhibit the fibrillization of Aβ and tau proteins.[5] It may also protect against Aβ-induced cytotoxicity.[7]
-
Modulation of Neuroinflammation: Vitamin B12 deficiency is associated with increased levels of pro-inflammatory cytokines like IL-6 and TNF-α.[1] Supplementation may help to reduce this inflammatory response.
Data Presentation
Table 1: Effects of Methylcobalamin on Cellular and Biochemical Markers in AD Models
| Model System | Treatment | Parameter Measured | Result | Reference |
| PC12 Cells | 25 µM Aβ₂₅₋₃₅ + 1-100 µM Methylcobalamin | Cell Viability | Increased in a dose-dependent manner | [7] |
| PC12 Cells | 25 µM Aβ₂₅₋₃₅ + 25 µM Methylcobalamin | Apoptosis Rate | Decreased | [7] |
| SH-SY5Y Cells | Aβ₄₂ aggregates + 25 µM Vitamin B12 | Cell Viability | Increased from 32% to 74% | [4] |
| SH-SY5Y Cells | Aβ₄₂ aggregates + 50 µM Vitamin B12 | Cell Viability | Increased from 32% to 83% | [4] |
| C. elegans (GMC101) | Vitamin B12 supplementation | Homocysteine Levels | Lowered | [8] |
| Aged Rats | Folate + Vitamin B12 | Tau Phosphorylation (Ser396/404) | Decreased | |
| Hyperhomocysteinemic Rats | Vitamin B12 supplementation | APP Processing and Tau Phosphorylation | Antagonized homocysteine-induced changes | [4] |
| Neuroblastoma Cells | Vitamin B-deficient medium + SAM | PS1 Gene Expression | Restored to normal levels | [4] |
Table 2: Effects of Methylcobalamin on Behavioral Outcomes in AD Animal Models
| Animal Model | Treatment | Behavioral Test | Outcome | Reference |
| C. elegans (GMC101) | Vitamin B12 supplementation | Aβ-induced Paralysis | Paralysis occurred more slowly | [8] |
| Alzheimer's Disease Model Mice | High-dose Vitamin B supplementation | Cognitive Decline | Slowed cognitive decline | [2] |
Experimental Protocols
Protocol 1: C. elegans Aβ-Induced Paralysis Assay
This protocol is adapted from studies investigating the effect of methylcobalamin on Aβ toxicity in a transgenic C. elegans model (GMC101) expressing human Aβ₁₋₄₂ in muscle cells.[8][9]
1. Worm Culture and Synchronization:
- Maintain C. elegans strain GMC101 on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
- For experimental plates, supplement the NGM with or without methylcobalamin at the desired concentration.
- Age-synchronize worms by hypochlorite bleaching of gravid adults and incubating the eggs at 20°C.[8]
2. Aβ Expression Induction:
- Once the synchronized worms reach the young adult stage, induce Aβ expression by shifting the temperature of the incubator to 25°C.[8]
3. Paralysis Scoring:
- Beginning 24 hours after the temperature upshift, score the number of paralyzed worms at regular intervals (e.g., every 1-2 hours).
- A worm is considered paralyzed if it does not move its body when gently prodded with a platinum wire, although it may still move its head.[9]
- Continue scoring until all worms on the control plates are paralyzed.
4. Data Analysis:
- Plot the percentage of paralyzed worms over time for each condition.
- Compare the paralysis rate between the methylcobalamin-treated and untreated groups.
Protocol 2: PC12 Cell Viability Assay for Aβ-Induced Cytotoxicity
This protocol details the assessment of methylcobalamin's protective effect against Aβ-induced cytotoxicity in the rat pheochromocytoma (PC12) cell line, a common neuronal cell model.[7]
1. Cell Culture:
- Culture PC12 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin, in a humidified incubator at 37°C and 5% CO₂.
2. Treatment:
- Seed PC12 cells into 96-well plates at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 2 hours).
- Introduce aggregated Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide (e.g., 25 µM) to the wells (excluding the control group) and incubate for 24 hours.[7]
3. Cell Viability Assessment (MTT Assay):
- After the 24-hour incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the control group (untreated cells).
- Compare the viability of cells treated with Aβ alone to those pre-treated with methylcobalamin.
Protocol 3: Morris Water Maze Test in an AD Mouse Model
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of AD.[10][11]
1. Apparatus:
- A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
- A hidden platform submerged 1-2 cm below the water surface.
- Visual cues are placed around the room to aid in spatial navigation.
- A video tracking system to record the mouse's swimming path.
2. Acclimation and Pre-training:
- Handle the mice for several days before the experiment to reduce stress.
- On the first day, allow the mice to swim freely for 60 seconds without the platform to acclimate them to the pool.
3. Spatial Acquisition Training (4-5 days):
- Divide the pool into four quadrants and place the hidden platform in the center of one quadrant.
- Conduct 4 trials per day for each mouse.
- For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
- Allow the mouse to swim for a maximum of 60-90 seconds to find the platform.
- If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the allotted time, guide it to the platform and allow it to stay for the same duration.
- Record the escape latency (time to find the platform) and path length for each trial.
4. Probe Trial (Day 6):
- Remove the platform from the pool.
- Allow the mouse to swim freely for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located).
5. Data Analysis:
- During acquisition, a decrease in escape latency and path length indicates learning.
- In the probe trial, a significant preference for the target quadrant indicates memory retention.
- Compare the performance of methylcobalamin-treated AD model mice with untreated AD mice and wild-type controls.
Visualizations
Caption: Methionine-Homocysteine Metabolism and Methylcobalamin's Role.
Caption: Experimental Workflow for C. elegans Paralysis Assay.
Caption: Logical Relationships of Methylcobalamin's Therapeutic Effects.
Conclusion
The available preclinical data strongly suggest that this compound holds promise as a therapeutic agent for Alzheimer's disease. Its ability to modulate key pathological pathways, including homocysteine metabolism, oxidative stress, and proteotoxicity, provides a solid rationale for further investigation. The protocols and data presented herein offer a framework for researchers to explore the full therapeutic potential of methylcobalamin in well-defined AD models, with the ultimate goal of translating these findings into effective clinical interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Homocysteine in Cognitive Impairement and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood levels of circulating methionine components in Alzheimer’s disease and mild cognitive impairment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin B12 Inhibits Tau Fibrillization via Binding to Cysteine Residues of Tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl B12 protects PC12 cells against cytotoxicity induced by Aβ25-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Vitamin B12 Deficiency on Amyloid-β Toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methylcobalamin Hydrate Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of methylcobalamin hydrate in aqueous solutions and buffers. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of methylcobalamin in aqueous solutions?
A1: The primary degradation product of methylcobalamin in aqueous solutions, particularly upon exposure to light, is hydroxocobalamin.[1][2][3][4][5][6] This transformation occurs due to the cleavage of the cobalt-carbon bond. Even in the absence of light, methylcobalamin can spontaneously convert to hydroxocobalamin at room temperature in aqueous and methanol solutions.[4][7][8]
Q2: How does pH affect the stability of methylcobalamin solutions?
A2: The pH of an aqueous solution is a critical factor in the stability of methylcobalamin. It exhibits its highest stability at a pH of approximately 5.[9][10][11] The degradation follows pseudo-first-order kinetics in both acidic and alkaline conditions, with the least stability observed at pH 2.[9][10] Significant degradation losses have been reported at both low pH (e.g., pH 3) and high pH (e.g., pH 9).[12]
Q3: Is methylcobalamin sensitive to light? What precautions should I take?
A3: Yes, methylcobalamin is extremely sensitive to light (photolabile).[1][2][3][5] Exposure to light, especially UVA and fluorescent light, can cause rapid degradation to hydroxocobalamin within seconds.[1][2] It is crucial to protect methylcobalamin solutions from light at all times by using amber vials or glassware and minimizing exposure to ambient laboratory light.[13] Studies have shown that methylcobalamin is less degraded under blue light compared to fluorescent light.[2][3][5][6]
Q4: What is the effect of temperature on the stability of methylcobalamin solutions?
A4: Methylcobalamin is susceptible to thermal degradation.[7][14][15] Increased temperatures accelerate the degradation process. Forced degradation studies have shown significant decreases in methylcobalamin concentration at elevated temperatures.[15] For long-term storage, it is recommended to store this compound at -20°C.[16] High-dose injections of methylcobalamin have been shown to be relatively stable for several months when stored at 4°C and protected from light.[17]
Q5: Can I stabilize my methylcobalamin solution?
A5: Yes, certain excipients can enhance the stability of methylcobalamin. For instance, sorbitol has been shown to have a protective effect, significantly minimizing degradation at low pH and in the presence of other B vitamins like thiamine and niacinamide.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of red color in the solution. | Photodegradation due to light exposure. | Immediately protect the solution from all light sources. Use amber vials and work in a dimly lit area. Prepare solutions fresh before use if possible. |
| Inconsistent results in analytical assays (e.g., HPLC). | 1. Degradation of methylcobalamin in prepared standards or samples. 2. Inappropriate pH of the mobile phase or sample diluent. | 1. Prepare standards and samples fresh and keep them protected from light and at a controlled temperature. 2. Ensure the pH of your solutions is within the optimal stability range for methylcobalamin (around pH 5). |
| Precipitation in the solution upon storage. | The solubility of this compound is partial in cold water.[16] | Gently warm the solution or use a co-solvent if compatible with your experimental design. Ensure the concentration is not exceeding its solubility limit at the storage temperature. |
| Unexpected peaks in chromatograms. | Degradation of methylcobalamin, leading to the formation of byproducts like hydroxocobalamin.[2][3][5][6] | Confirm the identity of the degradation product using a reference standard (hydroxocobalamin) or mass spectrometry. Optimize storage and handling conditions to minimize degradation. |
Stability Data Summary
Table 1: Effect of pH on Methylcobalamin Stability
| pH | Stability | Degradation Kinetics | Reference |
| 2 | Least Stable | Pseudo-first-order | [9][10] |
| 3 | Unstable (79% loss) | - | [12] |
| 5 | Most Stable | - | [9][10][11] |
| 9 | Unstable | - | |
| 2-11 | Susceptible to hydrolysis | Pseudo-first-order | [9][10] |
Table 2: Effect of Temperature on Methylcobalamin Degradation
| Temperature | Duration | Percent Recovery | Reference |
| 100°C | 30 minutes | 88.25% | [15] |
| 110°C | 30 minutes | 70.47% | [15] |
| 121°C | 30 minutes | 54.38% | [15] |
| 4°C | 6 months | 91.6% | [17] |
Table 3: Photodegradation of Methylcobalamin
| Light Source | Degradation Rate | Key Finding | Reference |
| UVA Exposure | Rapid (within seconds) | Converts to hydroxocobalamin. | [1] |
| Fluorescent Light | High | More prone to degradation. | [2][3][5][6] |
| Blue Light | Low | Less degradation compared to fluorescent light. | [2][3][5][6] |
Experimental Protocols
Protocol 1: Stability Indicating RP-HPLC Method for Methylcobalamin
This protocol is based on a validated method to determine the stability of methylcobalamin and separate it from its degradation products.[9][10]
-
Column: Inertsil C18 column (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: Diode Array Detector (DAD) at 220 nm
-
Column Temperature: 25°C
-
Procedure:
-
Prepare the mobile phase and filter it through a 0.45 µm membrane filter.
-
Prepare methylcobalamin standard and sample solutions in the mobile phase, ensuring they are protected from light.
-
Inject the samples into the HPLC system.
-
The retention time for methylcobalamin is approximately 6 minutes.
-
Protocol 2: Forced Degradation Study - Photostability
This protocol is adapted from ICH Q1B guidelines for photostability testing.[2][3]
-
Apparatus: A validated photostability chamber.
-
Light Sources: Cool white fluorescent lamp and a near UV lamp.
-
Procedure:
-
Prepare a solution of methylcobalamin (e.g., 100 µg/ml) in a suitable solvent (e.g., mobile phase from Protocol 1).
-
Expose the solution in a clear container to the light sources in the photostability chamber.
-
Take samples at initial and different time intervals.
-
Analyze the samples using a stability-indicating method like the RP-HPLC method described in Protocol 1.
-
A control sample should be kept in the dark at the same temperature to differentiate between thermal and photodegradation.
-
Visual Guides
References
- 1. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. saspublishers.com [saspublishers.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. researchgate.net [researchgate.net]
- 8. saspublishers.com [saspublishers.com]
- 9. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Degradation Study of Methylcobalamin Injection and Change in pH by Thermal Stress | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound, 97% | Fisher Scientific [fishersci.ca]
- 17. researchgate.net [researchgate.net]
"Methylcobalamin hydrate" degradation products and pathways
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with methylcobalamin hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation product of methylcobalamin under photolytic and thermal stress is hydroxocobalamin (also referred to as aquocobalamin in some contexts).[1][2][3][4][5][6][7] This occurs through the homolytic cleavage of the cobalt-carbon bond.[2] Under acidic and alkaline hydrolysis, various degradation products can be formed, with hydroxocobalamin being a significant product.[8][9]
Q2: What are the main factors that cause degradation of this compound?
A2: this compound is susceptible to degradation from three main factors:
-
Light (Photodegradation): Exposure to light, particularly fluorescent light, leads to the cleavage of the cobalt-carbon bond, forming hydroxocobalamin.[2][3][4][5] It is highly photolabile and should be protected from light.[10][11]
-
pH (Hydrolysis): Methylcobalamin is most stable at a pH of 5.[8][9][12] It shows pronounced susceptibility to hydrolysis under both acidic (least stable at pH 2) and alkaline conditions.[8][9][12]
-
Heat (Thermal Degradation): Elevated temperatures can cause significant degradation.[1][13][14] Forced degradation studies have shown a decrease in assay values under thermal stress.[1][14]
Q3: How can I prevent the degradation of my methylcobalamin samples?
A3: To minimize degradation, consider the following precautions:
-
Light Protection: Always store and handle methylcobalamin solutions in amber vials or protect them from light using aluminum foil or other light-blocking materials.[10][11] Blue light has been shown to cause the least degradation compared to other light sources.[2][3][4]
-
pH Control: Maintain the pH of your solutions around 5 for optimal stability.[8][9][12]
-
Temperature Control: Store methylcobalamin at controlled room temperature or under refrigeration as specified for the formulation. Avoid exposure to high temperatures.[11]
Q4: What is the expected shelf-life of a methylcobalamin injection?
A4: When protected from light and stored at room temperature in amber serum vials, extemporaneously prepared methylcobalamin injections have been found to be stable for at least 181 days.[10] However, stability can be significantly impacted by the formulation and storage conditions.
Troubleshooting Guide
Issue 1: I am seeing a loss of potency in my methylcobalamin formulation over a short period.
-
Possible Cause: Exposure to light.
-
Troubleshooting Steps:
-
Verify that all storage and handling procedures are conducted under light-protected conditions (e.g., using amber glassware, covering with foil).[10][11]
-
Review the light sources in the laboratory environment. Fluorescent lighting can be particularly detrimental.[2][3][4]
-
If possible, quantify the degradation product (hydroxocobalamin) using a stability-indicating HPLC method to confirm photolysis.
-
Issue 2: My methylcobalamin solution has changed color.
-
Possible Cause: Degradation has occurred, likely due to light exposure or pH shift. The formation of hydroxocobalamin can result in a color change.
-
Troubleshooting Steps:
Issue 3: I am observing an unexpected peak in my HPLC chromatogram when analyzing methylcobalamin.
-
Possible Cause: This could be a degradation product, an impurity from the starting material, or an excipient interaction.
-
Troubleshooting Steps:
-
The primary degradation product, hydroxocobalamin, will have a different retention time than methylcobalamin.[2]
-
To confirm the identity of the peak, you can use mass spectrometry (MS) to determine its molecular weight. The molecular weight of a significant degradation product has been identified as 665.78 amu.[2][3][4][5]
-
Review the certificate of analysis for your methylcobalamin standard for any listed impurities.
-
Quantitative Data Summary
Table 1: Summary of Degradation Kinetics of Methylcobalamin
| Stress Condition | Degradation Kinetics | Half-life (t½) | Optimal Stability | Least Stability | Reference |
| Photolytic | Zero-order | 0.99 hours | - | - | [8][9][12] |
| Acidic/Alkaline Hydrolysis | Pseudo-first-order | - | pH 5 | pH 2 | [8][9][12] |
Table 2: Thermal Degradation of Methylcobalamin Injection
| Temperature | Duration | Percent Recovery | Reference |
| 100°C | 30 minutes | 88.25% | [14] |
| 110°C | 30 minutes | 70.47% | [14] |
| 121°C | 30 minutes | 54.38% | [14] |
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for Methylcobalamin
This method is designed to separate methylcobalamin from its degradation products.[8][12]
-
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).[8][12]
-
Column Temperature: 25°C.[8]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions of methylcobalamin in a suitable diluent (e.g., mobile phase).
-
Inject the solutions onto the HPLC system.
-
Monitor the chromatogram for the elution of methylcobalamin and any degradation products.
-
2. Forced Degradation Studies
These studies are performed to understand the degradation pathways and to develop stability-indicating methods.
-
Acid Hydrolysis: Expose a solution of methylcobalamin to an acidic solution (e.g., 0.01 N HCl) at an elevated temperature (e.g., 40°C) for a specified period (e.g., 2 hours).[9]
-
Alkaline Hydrolysis: Expose a solution of methylcobalamin to an alkaline solution (e.g., 0.01 N NaOH) at an elevated temperature (e.g., 40°C) for a specified period (e.g., 2 hours).[9]
-
Oxidative Degradation: Treat a solution of methylcobalamin with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period (e.g., 24 hours).[9]
-
Thermal Degradation: Heat a solution of methylcobalamin at a high temperature (e.g., 100-121°C) for a defined duration (e.g., 30 minutes).[14]
-
Photodegradation: Expose a solution of methylcobalamin to a light source (e.g., fluorescent lamp) in a photostability chamber for a specific duration.[2][3][4]
Visualizations
Caption: Primary degradation pathways of methylcobalamin.
Caption: Experimental workflow for degradation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. saspublishers.com [saspublishers.com]
- 8. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. africaresearchconnects.com [africaresearchconnects.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methylcobalamin Hydrate Dosage for In Vivo Efficacy Studies
Welcome to the technical support center for the use of Methylcobalamin Hydrate in in vivo efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
A1: The optimal starting dose depends on the animal model, the disease indication, and the route of administration. However, a review of preclinical studies, particularly in rodent models of neuropathy, suggests a range from 500 µg/kg to 30 mg/kg administered daily.[1][2] For initial studies, it is advisable to perform a dose-response experiment to determine the most effective dose for your specific model and endpoints.
Q2: What is the most appropriate route of administration for this compound in animal studies?
A2: Intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP) routes are commonly used in animal studies and have been shown to be effective.[1][2][3] Pharmacokinetic studies in rats have demonstrated that both IM and SC administration result in high bioavailability (approximately 100%).[4] The choice of administration route may depend on the experimental design, the required dosing frequency, and animal welfare considerations. Intravenous (IV) administration is generally not recommended as it leads to rapid excretion of the vitamin in the urine.[5]
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is partially soluble in water.[6] For injections, it is typically dissolved in a sterile, isotonic vehicle such as saline.[7] Due to its light sensitivity, it is crucial to prepare the solution under dark conditions and store it in light-protected containers, such as amber vials.[7][8][9]
Q4: How stable are this compound solutions for injection?
A4: Methylcobalamin is highly sensitive to light and will degrade rapidly upon exposure.[7][9] When protected from light and stored at room temperature in amber vials, methylcobalamin injections can be stable for at least 181 days.[8] It is recommended to prepare solutions fresh or store them appropriately and minimize light exposure during administration.
Q5: What are the known signaling pathways activated by methylcobalamin in vivo?
A5: In vivo studies have shown that methylcobalamin exerts its neuroprotective effects through the activation of the Erk1/2 and Akt signaling pathways, which are crucial for neurite outgrowth and neuronal survival.[3][10][11] In models of vincristine-induced neuropathy, methylcobalamin has also been shown to inhibit the NF-κB pathway in the spinal dorsal horn.[3][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of methylcobalamin solution | - Low solubility in the chosen vehicle.- Temperature fluctuations. | - Ensure the concentration does not exceed the solubility limit in your vehicle. While partially soluble in water, using a co-solvent or a different vehicle might be necessary for higher concentrations, though saline is commonly reported.[6][7]- Prepare the solution fresh before each use and maintain it at a consistent temperature. |
| Inconsistent or lack of efficacy in the animal model | - Inappropriate dosage.- Degradation of methylcobalamin due to light exposure.- Suboptimal administration route or frequency.- High inter-animal variability. | - Conduct a dose-response study to determine the optimal dose for your model.[1][2]- Prepare and store the methylcobalamin solution with strict light protection.[7][8][9]- Consider alternative administration routes (e.g., SC or IM if using IP) and adjust the dosing frequency based on the compound's half-life and your experimental goals.[4]- Increase the number of animals per group to account for biological variability. |
| Discoloration of the methylcobalamin solution | - Photodegradation. | - Discard the solution immediately. Prepare a fresh solution under dark conditions and store it in a light-proof container.[7][9] |
| Adverse effects observed in animals at high doses | - Potential for toxicity at very high concentrations, although high doses are generally well-tolerated in preclinical and clinical studies.[13][14] | - Reduce the dosage to the minimum effective dose determined in your dose-response studies.- Closely monitor animals for any signs of distress or adverse reactions. |
Data Presentation
Table 1: Summary of In Vivo Dosages of Methylcobalamin in Rodent Models of Neuropathy
| Animal Model | Species | Dosage | Route of Administration | Frequency | Key Findings | Reference(s) |
| Streptozotocin-induced diabetic neuropathy | Rat | 500 µg/kg | Intramuscular (IM) | Daily for 16 weeks | Ameliorated peripheral nerve lesions. | [1] |
| Vincristine-induced neuropathic pain | Rat | 0.5 and 0.12 mg/kg | Intraperitoneal (IP) | Not specified | Dose-dependently attenuated mechanical allodynia and thermal hyperalgesia. | [12] |
| Sciatic nerve transection | Rat | 1 mg/kg/day | Subcutaneous (SC) | Daily for 12 weeks | Promoted recovery of the injured sciatic nerve and its function. | [3] |
| Lysophosphatidylcholine-induced demyelination | Rat | Not specified | Not specified | Not specified | Promoted remyelination and motor and sensory functional regeneration. | [11] |
| Wobbler mouse model of ALS | Mouse | 3 or 30 mg/kg | Intraperitoneal (IP) | Daily for 4 weeks | 30 mg/kg dose inhibited muscle weakness and contracture. | [2] |
| Partial sciatic nerve ligation | Rat | 500 µg/kg | Not specified | Not specified | Showed improvement in thermal hyperalgesia from day 8 onwards. | [15] |
Table 2: Pharmacokinetic Parameters of Methylcobalamin in Rats
| Route of Administration | Dose Range (mg/kg) | Bioavailability | Key Observation | Reference(s) |
| Intramuscular (IM) | 5-20 | ~100% | Dose-proportional pharmacokinetics. | [4] |
| Subcutaneous (SC) | 5-20 | ~100% | Dose-proportional pharmacokinetics. | [4] |
| Intravenous (IV) | Not specified | 100% (by definition) | Not specified | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in a Rat Model of Neuropathic Pain
Objective: To prepare a sterile solution of this compound for intraperitoneal administration to rats.
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile 15 mL conical tubes (amber or covered in aluminum foil)
-
Vortex mixer
-
Sterile 1 mL syringes with 25-gauge needles
-
Analytical balance
Procedure:
-
Work in a dark environment: Perform all steps under minimal light to prevent photodegradation of methylcobalamin. A dim room or a laminar flow hood with the light turned off is recommended.
-
Calculate the required amount: Determine the total volume of solution needed based on the number of animals, their average weight, the desired dose (e.g., 500 µg/kg), and the injection volume (e.g., 1 mL/kg).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in sterile saline: Transfer the powder to a sterile, light-protected conical tube. Add the calculated volume of sterile saline.
-
Vortex to dissolve: Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be a clear, red liquid.
-
Prepare for injection: Draw the required volume of the solution into sterile syringes for each animal immediately before administration. Keep the syringes protected from light until the injection is performed.
-
Storage: If not for immediate use, store the stock solution at 4°C, protected from light, for a limited time. However, fresh preparation is always recommended.
Mandatory Visualization
References
- 1. In vivo effect of methylcobalamin on the peripheral nerve structure in streptozotocin diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of ultra-high dose methylcobalamin in wobbler mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylcobalamin as a candidate for chronic peripheral neuropathic pain therapy: review of molecular pharmacology action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profiles of methylcobalamin in rats after multiple administration routes by a simple LC-MS/MS assay with a small volume of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylcobalamin promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurologylive.com [neurologylive.com]
- 14. alsnewstoday.com [alsnewstoday.com]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Troubleshooting low solubility of "Methylcobalamin hydrate" in experimental setups
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Methylcobalamin hydrate in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is described as sparingly or partially soluble in water.[1][2][3] It is slightly soluble in ethanol and practically insoluble in acetonitrile.[2][4] It demonstrates better solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5]
Q2: Why is my this compound not dissolving in water or buffer?
Several factors can contribute to poor dissolution. Methylcobalamin is only sparingly soluble in aqueous solutions.[2] The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[5] If you are trying to create a more concentrated solution, it may not fully dissolve. Furthermore, Methylcobalamin is highly unstable and can degrade under certain conditions, which may be mistaken for low solubility.[6]
Q3: What factors can cause this compound to degrade?
Methylcobalamin is a highly sensitive molecule. Its stability is significantly affected by:
-
Light: It is extremely photolabile and degrades when exposed to light, especially fluorescent and UV light.[6][7][8] Degradation is often characterized by the homolytic cleavage of the cobalt-carbon bond.[7] The primary degradation product is often hydroxocobalamin.[6][7]
-
pH: The compound is most stable around pH 5.[9] It shows pronounced susceptibility to hydrolysis in acidic (least stable at pH 2) and alkaline conditions.[9][10] At pH 3, it can be highly unstable, showing significant degradation.
-
Temperature: While fairly stable to heat in its solid form, it can degrade at high temperatures in solution.[3] Long-term storage should be at -20°C.[1][5]
-
Other Substances: It is incompatible with strong oxidizing agents.[1] Co-existing with other vitamins like thiamin, niacin, and particularly ascorbic acid can also lead to significant degradation.
Q4: Can I heat the solution or sonicate it to improve solubility?
Gentle warming (e.g., to 35-37°C) or sonication can be used to aid dissolution, especially in organic solvents.[11] However, prolonged exposure to high heat should be avoided as it can cause degradation. For aqueous solutions, these methods may only provide a marginal improvement due to the compound's inherent low solubility.
Q5: How should I prepare a stock solution of this compound?
For most applications, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO, where solubility is much higher (up to 50 mg/mL).[5][11] This stock solution can then be further diluted into your aqueous buffer or cell culture medium just before the experiment.[5] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[5]
Data Presentation: Solubility Overview
The following table summarizes the solubility of Methylcobalamin in various solvents as reported in the literature.
| Solvent | Reported Solubility | Reference(s) |
| Water | Sparingly / Partially Soluble | [1][2][3][4] |
| Ethanol | Slightly Soluble (~3 mg/mL) | [2][4][5] |
| DMSO | ~5 mg/mL to 50 mg/mL | [5][11][12] |
| Dimethylformamide (DMF) | ~2 mg/mL | [5] |
| PBS (pH 7.2) | ~3 mg/mL | [5] |
| Acetonitrile | Practically Insoluble | [2][4] |
Troubleshooting Guide for Low Solubility
Use this step-by-step guide to diagnose and resolve common solubility issues during your experiments.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This method is recommended for most applications, including cell culture, where a high initial concentration is needed for subsequent dilution.
-
Preparation: Conduct all procedures under subdued light to prevent photodegradation.[8] Use amber-colored tubes or wrap tubes in aluminum foil.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Mixing: Vortex the solution thoroughly. If needed, gentle sonication can be applied to ensure complete dissolution.[11]
-
Storage: Aliquot the stock solution into single-use vials and store them protected from light at -20°C.[1][5] The stock solution in DMSO is stable for at least one year when stored at -80°C.[11]
-
Application: Before your experiment, thaw an aliquot and dilute it to the final working concentration in your aqueous medium or buffer.
Protocol 2: Direct Dissolution in Aqueous Buffer (e.g., PBS)
This method is suitable for applications where organic solvents must be avoided, but it is limited to lower concentrations.
-
Preparation: As with the organic stock, protect the compound and solution from light at all times.
-
Weighing: Weigh the this compound powder. Do not exceed a target concentration of 3 mg/mL for PBS.[5]
-
Dissolution: Add the PBS (pH 7.2) to the powder.
-
Mixing: Vortex the solution for several minutes. Note that complete dissolution may be slow and some particulates may remain.
-
Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles before use.
-
Stability Note: Aqueous solutions of Methylcobalamin are not stable. It is strongly recommended to prepare them fresh and use them on the same day.[5]
Visualized Guides
The following diagrams illustrate key concepts related to the handling and preparation of this compound solutions.
Caption: Key factors that negatively impact Methylcobalamin stability.
Caption: Recommended workflow for preparing a Methylcobalamin stock solution.
References
- 1. This compound, 97% | Fisher Scientific [fishersci.ca]
- 2. dnplindia.com [dnplindia.com]
- 3. Mecobalamin | 13422-55-4 [chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journalwjbphs.com [journalwjbphs.com]
- 11. Methylcobalamin | Endogenous Metabolite | TargetMol [targetmol.com]
- 12. apexbt.com [apexbt.com]
Preventing "Methylcobalamin hydrate" degradation during sample preparation
Welcome to the technical support center for methylcobalamin hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: My methylcobalamin sample solution is changing color. What is happening?
A1: A color change in your methylcobalamin solution, typically from a distinct red to a paler shade, often indicates degradation. Methylcobalamin is highly sensitive to light, which can cause the homolytic cleavage of the cobalt-carbon bond, leading to the formation of degradation products like hydroxocobalamin.[1][2] This process, known as photodegradation, is a common cause of sample instability.
Q2: What are the primary factors that cause methylcobalamin degradation?
A2: The main factors contributing to the degradation of this compound are:
-
Light Exposure: It is extremely photolabile, especially under fluorescent and UVA light.[1][2][3]
-
pH: Stability is highly pH-dependent. Methylcobalamin is most stable around pH 5 and degrades significantly in acidic (especially pH < 4) and alkaline conditions.[4][5][6]
-
Temperature: Elevated temperatures can accelerate degradation.[5][7]
-
Presence of Other Agents: Co-existing substances, such as ascorbic acid, thiamine, or niacin, can promote degradation.[5][8] Oxidizing agents may also lead to instability.[6]
Q3: How can I protect my methylcobalamin samples from light?
A3: To minimize photodegradation, it is crucial to:
-
Work under subdued or red light conditions.
-
Use amber-colored glassware or vials that block UV and visible light.[9][10]
-
If using clear vials or syringes, wrap them in aluminum foil to protect the contents from light.[11]
-
Prepare samples immediately before analysis to reduce the duration of light exposure.
Q4: What is the optimal pH for my methylcobalamin solutions?
A4: The highest stability for methylcobalamin in aqueous solutions is observed at approximately pH 5.[4][6][12] It is highly recommended to buffer your sample solutions to this pH to minimize hydrolytic degradation.
Q5: Can I add any stabilizers to my sample preparations?
A5: Yes, certain excipients can enhance stability. Sorbitol, for instance, has been shown to exert a protective effect on methylcobalamin against degradation caused by extreme pH, heat, and the presence of other vitamins like ascorbic acid.[5]
Troubleshooting Guide
This guide addresses common issues encountered during methylcobalamin sample preparation and analysis.
| Issue | Potential Cause | Recommended Solution |
| Low assay value or poor recovery | Photodegradation | Prepare samples under light-protected conditions (amber vials, minimal light).[9][11] Shorten the time between sample preparation and analysis. |
| pH-related hydrolysis | Ensure the pH of your sample diluent is buffered to around 5.[4][6] | |
| Thermal degradation | Avoid exposing samples to high temperatures. Store stock solutions and prepared samples in a refrigerator if analysis is not immediate.[13] | |
| Extra peaks in chromatogram | Degradation products | The primary degradation product is often hydroxocobalamin.[1][2][14] Compare the retention time with a hydroxocobalamin standard if available. Implement the stability measures mentioned above to prevent its formation. |
| Interaction with other components | If working with a complex matrix, consider potential interactions. The addition of stabilizers like sorbitol might mitigate degradation caused by other components.[5] | |
| Inconsistent or non-reproducible results | Variable light exposure | Standardize the lighting conditions and duration of exposure for all samples during preparation. |
| pH fluctuation | Use a reliable buffer system to maintain a constant pH in all your solutions. | |
| Inconsistent sample handling time | Establish and adhere to a strict timeline for sample preparation and analysis. |
Data Summary
pH Stability of Methylcobalamin
The stability of methylcobalamin is significantly influenced by the pH of the solution. The data below summarizes the degradation kinetics under various pH conditions.
| pH Value | Stability Profile | Degradation Kinetics | Reference |
| 2 | Least Stable | Pseudo-first-order | [4][6] |
| 5 | Highest Stability | - | [4][6][12] |
| > 7 (Alkaline) | Unstable | Pseudo-first-order | [4][6] |
Photodegradation Under Different Light Sources
Exposure to light is a critical factor in methylcobalamin degradation. The type of light source has a differential impact on its stability.
| Light Source | Degradation Rate | Key Finding | Reference |
| Fluorescent Light | High | Most prone to degradation under this common laboratory lighting. | [1][2][14] |
| UVA Light | High | Rapidly converts to hydroxocobalamin within seconds of exposure. | [3] |
| Blue Light | Low | Significantly less degradation compared to other light sources. | [1][2][14] |
| Bright Light (1,000 lux) | Very High | Rapid degeneration observed within hours. | [11] |
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
This protocol outlines the fundamental steps for preparing methylcobalamin samples while minimizing degradation.
-
Environment Setup: Conduct all steps under subdued lighting. Use amber-colored volumetric flasks and vials.[9][10]
-
Solvent Preparation: Prepare the mobile phase and diluents. If an aqueous buffer is used as a diluent, adjust the pH to approximately 5 for optimal stability.[4][6]
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve it in the chosen diluent in an amber volumetric flask.
-
Sonicate for a few minutes if necessary to ensure complete dissolution.
-
Store the stock solution in a refrigerator, protected from light, if not for immediate use.[13]
-
-
Sample Solution Preparation:
-
For dosage forms (e.g., tablets), accurately weigh and finely powder a representative number of units.
-
Transfer an amount of powder equivalent to a target concentration of methylcobalamin into an amber volumetric flask.
-
Add the diluent, sonicate to ensure complete extraction, and dilute to the final volume.
-
Filter the solution through a 0.45 µm filter into an amber HPLC vial.[15]
-
-
Analysis: Analyze the prepared samples immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This is an example of an HPLC method suitable for quantifying methylcobalamin and separating it from its degradation products.
-
Column: C18 Hypersil BDS (150 x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of methanol and 0.02% v/v o-phosphoric acid (pH adjusted to 2.3) in a 55:45 v/v ratio.[1]
-
Detection Wavelength: 223 nm[1]
-
Column Temperature: 25 °C[4]
-
Injection Volume: 20 µL
-
Expected Retention Time: Approximately 2.9 min for methylcobalamin.[1] The primary degradation product, hydroxocobalamin, would typically elute at a different retention time (e.g., ~4 min as reported in one study).[1][2]
Visualizations
Methylcobalamin Degradation Pathway
Caption: Primary degradation pathways for this compound.
Recommended Sample Preparation Workflow
Caption: Workflow for minimizing degradation during sample preparation.
Troubleshooting Logic for Low Recovery
Caption: Decision tree for troubleshooting low recovery of methylcobalamin.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Improving the accuracy of "Methylcobalamin hydrate" quantification in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying methylcobalamin hydrate in complex matrices.
Troubleshooting Guide
Encountering issues during the quantification of methylcobalamin is common due to its sensitivity to light and temperature. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Degradation of Methylcobalamin: • Exposure to light (photodegradation).[1][2][3] • Exposure to high temperatures.[4] • Inappropriate pH during extraction or storage.[3][4] • Presence of oxidizing agents or ascorbic acid.[4] | • Work under red or amber light and use amber vials for all sample preparation and storage steps.[1][2][5] • Maintain low temperatures (e.g., on ice) during sample processing and store samples at -20°C or -70°C for long-term stability.[1][2][6] • Maintain a pH between 4.0 and 5.0, as methylcobalamin is most stable in this range.[3][4] • Avoid co-extraction with strong oxidizing agents or ascorbic acid; consider the use of stabilizers like sorbitol.[4] |
| Inefficient Extraction: • Incomplete protein precipitation.[2] • Poor choice of extraction solvent.[2] • Ineffective release from the sample matrix.[5][7] | • Ensure complete protein precipitation by using an appropriate volume of cold solvent (methanol is often preferred over acetonitrile).[2] • Optimize the extraction solvent; methanol has shown higher recovery for methylcobalamin compared to acetonitrile.[2] • For solid samples, consider enzymatic digestion (e.g., with amylase for starchy matrices or pepsin for protein-rich samples) to release bound methylcobalamin.[7][8] | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) in HPLC | Chromatographic Issues: • Inappropriate mobile phase composition or pH.[3][9] • Column degradation or contamination. • Secondary interactions with the stationary phase. | • Optimize the mobile phase; a common mobile phase consists of a phosphate buffer (pH ~3.8) and an organic modifier like methanol or acetonitrile.[3] • Use a guard column and ensure proper sample cleanup to protect the analytical column. • Consider a different column chemistry or the addition of an ion-pairing agent to the mobile phase. |
| High Variability in Results | Inconsistent Sample Handling: • Variable exposure to light and temperature. • Inconsistent extraction procedure. Matrix Effects in LC-MS/MS: • Ion suppression or enhancement from co-eluting matrix components.[10] | • Standardize all sample handling procedures, ensuring minimal exposure to light and consistent timing and temperature for all steps. • Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability in extraction and matrix effects.[1] • Employ more rigorous sample cleanup techniques such as solid-phase extraction (SPE) or immunoaffinity chromatography (IAC) to remove interfering matrix components.[7][11] |
| Low Recovery | Analyte Loss During Sample Preparation: • Adsorption to container surfaces. • Incomplete elution from SPE or IAC columns.[7] | • Use silanized glassware or polypropylene tubes to minimize adsorption. • Optimize the elution solvent for SPE or IAC to ensure complete recovery of methylcobalamin.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the analysis of methylcobalamin?
A1: The most critical factor is protecting the analyte from light. Methylcobalamin is extremely light-sensitive and can degrade rapidly when exposed to UV or even ambient light.[1][2][3] All experimental steps, from sample collection to final analysis, should be performed under red or amber light, and samples should be stored in light-protected containers (e.g., amber vials).[1][5]
Q2: Which analytical technique is most suitable for quantifying methylcobalamin in biological matrices like plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying endogenous levels of methylcobalamin in biological matrices such as plasma.[1][2] This is due to its high sensitivity, specificity, and ability to mitigate matrix effects, especially when a stable isotope-labeled internal standard is used.[1][10] For pharmaceutical formulations with higher concentrations, HPLC with UV detection is also a common and reliable method.[3][12]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, several strategies can be employed:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix-induced ion suppression or enhancement.[1]
-
Optimize Sample Preparation: Implement thorough sample cleanup procedures like protein precipitation followed by solid-phase extraction (SPE) or immunoaffinity chromatography (IAC) to remove interfering components from the matrix.[7]
-
Chromatographic Separation: Optimize the HPLC method to ensure that methylcobalamin is chromatographically resolved from co-eluting matrix components that may cause interference.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.
Q4: What are the best storage conditions for methylcobalamin samples?
A4: For short-term storage (up to 21 hours), plasma samples containing methylcobalamin should be kept at room temperature in amber tubes under low light conditions (<10 lx).[1][2] For long-term storage, samples should be frozen at -20°C or -70°C, where they have been shown to be stable for at least 205 days.[1][2] Always protect samples from light during storage and thawing.
Q5: Can I use cyanocobalamin as an internal standard for methylcobalamin quantification?
A5: While cyanocobalamin has been used, it is not ideal as it has different chromatographic behavior and mass spectral properties compared to methylcobalamin. The best practice is to use a stable isotope-labeled form of methylcobalamin (e.g., ¹³C- or ²H-labeled methylcobalamin) as the internal standard.[1] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties may be considered, but thorough validation is required.
Experimental Protocols
LC-MS/MS Method for Quantification of Methylcobalamin in Human Plasma
This protocol is based on a validated method for the sensitive bioanalysis of methylcobalamin in human plasma.[1][2]
Sample Preparation (Protein Precipitation):
-
All procedures must be performed under red light.[1]
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube, add the internal standard solution (stable isotope-labeled methylcobalamin).
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Analytical Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate methylcobalamin from matrix interferences.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methylcobalamin: Monitor the specific parent-to-product ion transition.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled analog.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.05 to 20 ng/mL | [1][2] |
| Accuracy and Precision | ≤15% | [1][2] |
| Short-term Stability (Plasma, RT, <10 lx) | 21 hours | [1][2] |
| Long-term Stability (Frozen) | 205 days | [1][2] |
HPLC-UV Method for Quantification in Pharmaceutical Formulations
This protocol is a general guideline for the determination of methylcobalamin in tablets or injections.[3][9]
Sample Preparation:
-
Protect all solutions from light.
-
Accurately weigh and crush a number of tablets (or measure the volume of an injection) to obtain a representative sample.
-
Dissolve the sample in a suitable solvent (e.g., water or a mixture of water and methanol) to achieve a target concentration within the linear range of the method.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8) and an organic solvent (e.g., methanol:acetonitrile). A common ratio is 55:35:10 (buffer:methanol:acetonitrile, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 2 - 160 µg/mL | [3][9] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Retention Time | ~6 minutes | [3][9] |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Methylcobalamin Quantification by LC-MS/MS.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting Logic for Low Methylcobalamin Signal.
Methylcobalamin in One-Carbon Metabolism
Caption: Role of Methylcobalamin in the Methionine Synthase Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]
- 4. researchgate.net [researchgate.net]
- 5. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Figure 5 from 9 Coenzyme B 12 ( cobalamin )-dependent enzymes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. proteopedia.org [proteopedia.org]
Technical Support Center: Methylcobalamin Hydrate Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from methylcobalamin hydrate in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a biologically active, coenzyme form of vitamin B12. It is a complex organometallic compound containing a cobalt atom within a corrin ring. Its distinct red color and potential for chemical reactivity are the primary reasons it can interfere with various biochemical assays. Interference can arise from:
-
Spectral Interference: As a colored compound, this compound absorbs light in the visible spectrum, which can overlap with the absorbance wavelengths of chromogenic substrates or products in colorimetric assays, leading to falsely elevated readings.
-
Redox Activity: The cobalt ion in methylcobalamin can participate in redox reactions, potentially interfering with assays that rely on redox-sensitive reagents or enzyme activities.
-
Chemical Reactivity: Methylcobalamin is a methyl donor and can interact with assay components, including enzymes and substrates, potentially altering their function. For instance, it has been shown to act as a methyl donor in DNA methylation, which could affect assays involving this process.[1]
Q2: Which types of assays are most susceptible to interference from this compound?
A2: Assays that are particularly vulnerable to interference include:
-
Colorimetric and Spectrophotometric Assays: Due to its inherent color, assays that measure changes in absorbance (e.g., ELISA with chromogenic substrates, protein quantification assays like Bradford and BCA) are highly susceptible to spectral overlap.
-
Enzymatic Assays: Methylcobalamin can directly interact with enzymes. It has been shown to be a competitive inhibitor of DNA (cytosine-5)-methyltransferase at higher concentrations.[1] It may also affect other enzymes, particularly those sensitive to metal ions or redox conditions.
-
Assays Involving Redox Reactions: Assays that rely on NAD+/NADH or similar redox cofactors could be affected by the redox potential of the cobalt center in methylcobalamin.
Q3: I am observing unexpected results in my assay when using samples containing this compound. What are the first steps I should take?
A3: The initial troubleshooting steps should focus on determining if this compound is indeed the source of interference. This can be achieved by running a series of controls:
-
Sample Blank: Prepare a sample containing only this compound in the assay buffer (without the analyte of interest or other key reagents). Measure the signal from this blank to quantify the direct contribution of methylcobalamin to the final reading.
-
Spike and Recovery: Add a known concentration of your analyte to a sample containing this compound and to a control sample without it. If the recovery of the analyte is significantly different between the two samples, interference is likely occurring.
-
Serial Dilution: Prepare a dilution series of your sample containing this compound. If the calculated concentration of your analyte does not decrease linearly with dilution, this suggests the presence of an interfering substance.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in a Colorimetric Assay
Potential Cause: Direct spectral interference from the red color of this compound.
Troubleshooting Workflow:
Caption: Workflow to diagnose and correct for spectral interference.
Detailed Protocol: Background Correction
-
Prepare a Sample Blank: In a separate well of your microplate or cuvette, add the same concentration of this compound as present in your experimental samples to the assay buffer. Omit the analyte and any color-developing reagents.
-
Measure Absorbance: Read the absorbance of the sample blank at the same wavelength used for your assay.
-
Correct Sample Readings: Subtract the absorbance value of the sample blank from the absorbance values of all your experimental samples containing this compound.
-
Validate with a Different Wavelength: If possible, repeat the measurement at a wavelength where your assay's chromophore has a strong signal but this compound has minimal absorbance. This may not always be feasible but can serve as a validation step.
Issue 2: Inconsistent or Unexpected Enzyme Activity
Potential Cause: Direct interaction of this compound with the enzyme or other assay components.
Troubleshooting Workflow:
Caption: Workflow to identify the source of enzymatic assay interference.
Experimental Protocol: Investigating Enzyme/Substrate Interaction
-
Enzyme-Methylcobalamin Interaction Control:
-
Prepare a reaction mixture containing the enzyme and this compound in the assay buffer.
-
Exclude the substrate.
-
Incubate under the same conditions as your main experiment.
-
Measure the signal. A change in signal suggests a direct interaction with the enzyme or an effect on the assay's detection system.
-
-
Substrate-Methylcobalamin Interaction Control:
-
Prepare a reaction mixture containing the substrate and this compound in the assay buffer.
-
Exclude the enzyme.
-
Incubate and measure the signal as above. A change in signal indicates a direct interaction with the substrate.
-
-
Consider an Orthogonal Assay: If significant interaction is confirmed, consider using an orthogonal assay with a different detection principle (e.g., a fluorescence-based assay if you are currently using a colorimetric one).
Issue 3: Suspected Interference in Protein Quantification Assays
Potential Cause: Methylcobalamin's role as a methyl donor can alter protein structure, affecting dye-binding or copper-chelating properties.
Troubleshooting and Mitigation:
-
Bradford Assay: Reductive methylation of proteins has been shown to cause a slight decrease in the colorimetric response. If high accuracy is required, consider creating a standard curve with a protein that has been pre-incubated with methylcobalamin under similar conditions to your sample.
-
BCA Assay: Reductive methylation can lead to an overestimation of protein concentration. This is thought to be due to an increased capacity for copper chelation. It is advisable to use an alternative protein quantification method if your samples contain high concentrations of methylcobalamin.
Quantitative Data Summary
The following table summarizes the known spectral properties of methylcobalamin, which are crucial for identifying potential spectral interference.
| Wavelength (nm) | Molar Absorptivity (ε) in Water (M⁻¹cm⁻¹) | Potential for Interference |
| ~264 | Data not readily available in searched articles | Possible interference with assays in the low UV range. |
| ~353 | ~2.7 x 10⁴ | High potential for interference with assays in the mid-UV range. |
| ~522 | ~8.0 x 10³ | High potential for interference with colorimetric assays in the visible range (red/pink). |
Data compiled from various spectrophotometric studies.[2][3]
The next table provides a summary of potential interference in common protein assays.
| Assay Type | Mechanism of Interference | Observed Effect on Quantification | Mitigation Strategy |
| Bradford | Alteration of dye-binding properties due to protein methylation. | Slight underestimation | Use a standard curve prepared with a similarly methylated protein. |
| BCA | Increased copper chelation by methylated lysines. | Overestimation | Use an alternative protein quantification method (e.g., UV 280nm if no other interfering substances are present). |
Based on studies of reductive methylation of proteins.[4]
Signaling Pathway and Experimental Workflow Diagrams
Potential Mechanism of Redox Interference
Methylcobalamin can cycle between different oxidation states of its central cobalt atom (Co(III), Co(II), Co(I)), which can potentially interfere with assays involving electron transfer.
Caption: Putative redox cycling of methylcobalamin interfering with assay components.
General Workflow for Investigating and Mitigating Interference
This workflow provides a logical sequence of steps to identify and address potential interference from this compound.
Caption: A systematic approach to troubleshooting methylcobalamin interference.
References
- 1. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 2. Redox-linked Coordination Chemistry Directs Vitamin B12 Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase interference in immuno-enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for "Methylcobalamin hydrate" to maintain purity
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for "Methylcobalamin hydrate" to ensure its purity and stability for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound to maintain its purity?
A1: To ensure the long-term purity of this compound, it is critical to control environmental factors such as temperature, light, and humidity. Methylcobalamin is particularly sensitive to light and will degrade when exposed.[1][2][3]
Q2: How does light exposure affect the stability of this compound?
A2: this compound is highly photolabile and degrades upon exposure to light, particularly fluorescent light.[1][3] This degradation primarily involves the cleavage of the cobalt-carbon bond, leading to the formation of hydroxocobalamin (aquocobalamin) as a major degradation product.[1][3] Studies have shown that degradation is less pronounced under blue light.[1][3] Therefore, it is imperative to store the compound in light-resistant containers, such as amber vials, or to wrap the container in aluminum foil.[4][5]
Q3: What is the impact of temperature on the stability of this compound?
A3: Temperature is a critical factor in maintaining the stability of this compound. Elevated temperatures can accelerate degradation.[6][7] For long-term storage, refrigeration is often recommended.[8] Stability studies have been conducted at various temperatures to assess degradation rates.[6]
Q4: How does pH affect the stability of this compound in solution?
A4: this compound exhibits pH-dependent stability in aqueous solutions. It is most stable at a pH of approximately 5.[9][10] It shows increased degradation in both acidic (least stable at pH 2) and alkaline conditions.[9][10] The degradation in these conditions follows pseudo-first-order kinetics.[9]
Q5: Is this compound sensitive to humidity?
A5: Yes, as a hydrate, the compound's solid-state stability can be influenced by humidity. It is hygroscopic, and changes in ambient humidity can affect its physical form and potentially its chemical stability.[11] Therefore, it is recommended to store it in a dry place.[12][13]
Storage Conditions Summary
The following table summarizes the recommended long-term storage conditions for this compound to maintain its purity, based on ICH guidelines and stability studies.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation.[8] Long-term stability studies are often conducted at 25°C ± 2°C or 30°C ± 2°C.[6][14][15] |
| Light | Protect from light (e.g., store in amber vials or wrapped in aluminum foil) | Highly sensitive to light, which causes rapid degradation to hydroxocobalamin.[1][3][4][5] |
| Humidity | Store in a dry environment (low relative humidity) | The compound is hygroscopic, and humidity can affect its solid-state stability.[11][12][13] ICH guidelines suggest 60% RH ± 5% RH or 65% RH ± 5% RH for long-term stability testing.[14][15] |
| pH (for solutions) | Maintain pH around 5.0 | Optimal stability in aqueous solution is at pH 5; significant degradation occurs at lower and higher pH.[9][10] |
| Packaging | Tightly sealed, light-resistant containers (e.g., amber glass vials) | To protect from light, moisture, and contamination.[4][12] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (from red to brownish) | Degradation due to light exposure or high temperature. | Discard the product as it indicates a loss of purity. Review storage procedures to ensure complete protection from light and adherence to recommended temperature. |
| Decreased potency or inconsistent experimental results | Chemical degradation of this compound. | Verify the storage conditions (temperature, light protection). Assess the purity of the stock using a validated analytical method like HPLC. If degradation is confirmed, use a fresh, properly stored batch. |
| Clumping or change in the physical appearance of the powder | Exposure to humidity. | The compound is hygroscopic.[11] While this may not immediately indicate chemical degradation, it can affect accurate weighing. Store in a desiccator. For future use, ensure the container is tightly sealed and stored in a low-humidity environment. |
| Precipitation or color change in solution | pH shift, degradation, or solubility issues. | Check the pH of the solution and adjust if necessary. Prepare fresh solutions and ensure they are protected from light. If the issue persists, consider the solvent compatibility and concentration. |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a stability-indicating HPLC method for the determination of this compound and its primary degradation product, hydroxocobalamin.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., Inertsil column, 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Hydroxocobalamin reference standard
-
Purified water (HPLC grade)
2. Chromatographic Conditions: [9]
-
Mobile Phase: 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid) : methanol : acetonitrile (55:35:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Mobile Phase Preparation: Dissolve the appropriate amount of potassium dihydrogen phosphate in purified water to make a 25 mM solution. Adjust the pH to 3.8 with phosphoric acid. Mix with methanol and acetonitrile in the specified ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution Preparation: Prepare the sample solution of this compound at a similar concentration to the standard solution using the mobile phase as the diluent.
4. System Suitability:
-
Inject the standard solution multiple times (e.g., n=5).
-
The relative standard deviation (RSD) of the peak area for the principal peak should be less than 2.0%.
-
The theoretical plates for the Methylcobalamin peak should be greater than 2000.
-
The tailing factor for the Methylcobalamin peak should be less than 2.0.
5. Analysis Procedure:
-
Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Identify the Methylcobalamin peak based on the retention time of the reference standard. The primary degradation product, hydroxocobalamin, will have a different retention time.
6. Calculation of Purity:
-
Calculate the percentage purity of this compound in the sample using the following formula:
% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Visualizations
Caption: A simplified diagram illustrating the primary degradation pathway of this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Physicochemical Stability of Extemporaneously Prepared Methylcobalamin Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on polycyclic macromolecular drug solid stability: A case exploration of methylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 13. carlroth.com [carlroth.com]
- 14. memmert.com [memmert.com]
- 15. database.ich.org [database.ich.org]
Addressing batch-to-batch variability of "Methylcobalamin hydrate" in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing the potential batch-to-batch variability of Methylcobalamin hydrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
Methylcobalamin is a biologically active form of vitamin B12.[1][2] In research, it is essential for cell growth and replication and is widely used in cell culture media.[3][4] It plays a crucial role in the proper functioning of the brain and nervous system.[2][5] Its therapeutic potential is being investigated for various conditions, including peripheral neuropathy.[6]
Q2: What are the primary causes of this compound degradation and variability?
Methylcobalamin is an inherently unstable molecule, making it susceptible to degradation from various factors, which can contribute to batch-to-batch variability.[7] Key causes include:
-
Photodegradation: It is highly sensitive to light, particularly fluorescent light.[7][8] Exposure can lead to the cleavage of the methyl group, converting it to hydroxocobalamin.[4][7]
-
pH: The stability of Methylcobalamin is pH-dependent. It exhibits the highest stability at approximately pH 5 and is highly susceptible to hydrolysis in acidic (especially pH 2) and alkaline conditions.[8][9]
-
Temperature: Elevated temperatures can cause significant degradation.[10]
-
Interactions with other compounds: The presence of other substances, such as ascorbic acid, thiamin, and niacin, can accelerate its degradation.[4]
Q3: How should I properly store and handle this compound to minimize degradation?
Proper storage and handling are critical to maintaining the integrity of each batch.
-
Storage: Store the solid compound at -20°C in a light-protected container.[11]
-
Solution Preparation: Prepare stock solutions fresh whenever possible. If you must store a solution, it is recommended not to store aqueous solutions for more than one day.[11] Use buffers at an optimal pH (around 5.0) if compatible with your experimental design.[8][9]
-
Handling: During experiments, minimize exposure of both the solid and solutions to light. Use amber-colored vials or cover tubes with aluminum foil.
Q4: I am observing inconsistent results between experiments using different batches of this compound. What could be the cause and what should I do?
Inconsistent results are a common problem when dealing with unstable compounds and can be attributed to batch-to-batch variability.[12][13] This variability can stem from differences in purity, hydration state, or degradation during manufacturing, shipping, or storage.
When you encounter this issue, it is crucial to implement a quality control (QC) check on the new batch before use. This involves verifying the compound's identity, purity, and concentration. The troubleshooting guide below provides a systematic approach to this problem.
Q5: What are the recommended methods to verify the quality and concentration of my this compound?
The most common and accessible methods for quality control in a standard research lab are UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC).[1][6][14]
-
UV-Vis Spectrophotometry: A quick and straightforward method to determine the concentration of a solution. Methylcobalamin has characteristic absorbance peaks.[6][14]
-
RP-HPLC (Reversed-Phase HPLC): This is a more powerful technique that can separate Methylcobalamin from its degradation products and other impurities, thus allowing for purity assessment.[3][7][9]
Troubleshooting Guide
Problem: My experimental results are not reproducible with a new batch of this compound.
This is a primary indicator of potential batch-to-batch variability. Before assuming the new batch is faulty, it's essential to perform systematic quality control checks.
Logical Workflow for New Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
Step-by-Step Protocol:
-
Review the Certificate of Analysis (CoA): Compare the purity and other specifications on the CoA with that of the previous batch.
-
Perform a Concentration Check via UV-Vis Spectrophotometry: (See Protocol 1 below). This will confirm if the compound is dissolving properly and if the concentration of your stock solution is accurate.
-
Assess Purity with RP-HPLC: (See Protocol 2 below). This is the most definitive way to check for degradation products. A significant difference in the purity profile between the old and new batches is a likely source of inconsistent results.
-
Compare with a Retained Sample: If possible, analyze a retained sample of a previously well-performing batch alongside the new batch. This provides the best direct comparison.
-
Contact the Supplier: If you confirm significant discrepancies, contact the supplier's technical support with your data (CoA, UV-Vis spectra, HPLC chromatograms).
Problem: My this compound solution has changed color or appears cloudy.
A freshly prepared solution of Methylcobalamin should be a clear, pink to red color.
-
Cloudiness may indicate solubility issues or the presence of insoluble impurities.
-
A color change (e.g., to a brownish or yellowish tint) is often a sign of degradation.
Factors Leading to Degradation and Variability
References
- 1. Analytical Methodologies for Determination of Methylcobalamin: An Overview [paper.researchbib.com]
- 2. researchgate.net [researchgate.net]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Photodegradation of Methylcobalamin and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
Comparative Efficacy of Methylcobalamin and Hydroxocobalamin in Neurological Disorders: A Scientific Guide
Vitamin B12, or cobalamin, is a critical nutrient for the maintenance of a healthy nervous system. Its deficiency is linked to a range of neurological manifestations, from peripheral neuropathy to subacute combined degeneration of the spinal cord. In clinical practice and research, various forms of cobalamin are utilized for supplementation, with methylcobalamin and hydroxocobalamin being two of the most prominent. This guide provides a detailed, objective comparison of their efficacy in neurological disorders, supported by experimental data, methodologies, and visualizations of their biochemical pathways and experimental workflows.
Methylcobalamin is a biologically active coenzyme form of vitamin B12, which can be directly utilized by the body.[1] It plays a crucial role as a cofactor for methionine synthase, an enzyme pivotal for converting homocysteine to methionine, a process essential for DNA synthesis and methylation reactions.[2][3] Hydroxocobalamin, conversely, is a precursor form of vitamin B12 that is converted within the body to the active coenzymes, methylcobalamin and adenosylcobalamin.[2][4][5] It is noted for its longer retention in the body and is often the preferred form for injectable treatments of severe deficiency.[6][7]
Comparative Pharmacokinetics and Cellular Uptake
The choice between methylcobalamin and hydroxocobalamin can be influenced by their differing pharmacokinetic profiles. Hydroxocobalamin generally demonstrates superior retention in the body, binding more broadly to plasma proteins, which contributes to its longer circulation time and allows for less frequent dosing.[7] Studies have shown that hydroxocobalamin has a greater availability to cells, being taken up in larger amounts per unit of time compared to other forms.[7] One study in HeLa cells revealed that the intracellular processing of internalized hydroxocobalamin was significantly faster than that of cyanocobalamin, suggesting a potentially earlier therapeutic response.[8][9]
Methylcobalamin's primary advantage is its status as a bioactive form, which allows it to bypass conversion steps and directly participate in critical methylation processes essential for neuronal health.[10] This direct availability may be particularly beneficial for individuals with certain metabolic or genetic conditions that could impair the conversion of other B12 forms.
Quantitative Comparison of Efficacy in Neurological Disorders
While numerous studies investigate the role of B12 in neurological health, direct head-to-head clinical trials comparing methylcobalamin and hydroxocobalamin are limited. However, data from studies evaluating each compound provide insights into their respective efficacies. A systematic review has suggested that methylcobalamin shows positive effects on the signs and symptoms of peripheral neuropathy.[11]
| Parameter | Methylcobalamin | Hydroxocobalamin | Neurological Disorder | Reference |
| Primary Role | Direct coenzyme for Methionine Synthase | Precursor to both Methylcobalamin and Adenosylcobalamin | General B12 Deficiency | [7] |
| Bioavailability | Direct, bioactive form | Requires intracellular conversion | General B12 Deficiency | [2] |
| Retention Time | Shorter half-life | Longer half-life, better tissue retention | General B12 Deficiency | [5][6] |
| Administration | Commonly used in oral supplements | Preferred for intramuscular injections | General B12 Deficiency | [6] |
| Clinical Efficacy | Shown to improve nerve conduction velocity and alleviate pain in diabetic neuropathy | Effective in treating neurological symptoms of B12 deficiency; standard for severe deficiency | Diabetic Neuropathy, Peripheral Neuropathy | [9][11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of generalized experimental protocols used to assess the efficacy of cobalamin forms in neurological disorders.
Protocol 1: Randomized Controlled Trial for Diabetic Peripheral Neuropathy
-
Objective: To compare the efficacy of methylcobalamin versus a control or another B12 form in improving symptoms and nerve conduction in patients with diabetic peripheral neuropathy.
-
Study Population: Patients aged 18-70 with a diagnosis of Type 2 Diabetes Mellitus and clinically confirmed peripheral neuropathy. Exclusion criteria include other causes of neuropathy, severe renal impairment, and pregnancy.
-
Intervention:
-
Group A: Oral methylcobalamin (e.g., 1500 mcg/day).
-
Group B: Placebo or alternative B12 form (e.g., hydroxocobalamin intramuscular injection, 1000 mcg weekly).
-
-
Duration: 12 to 24 weeks.
-
Outcome Measures:
-
Primary: Change in Nerve Conduction Velocity (NCV) in the peroneal or sural nerve.
-
Secondary: Change in pain scores (e.g., Visual Analog Scale - VAS), Total Neuropathy Symptom Score (TNSS), and levels of metabolic markers like homocysteine and methylmalonic acid (MMA).[3]
-
-
Data Analysis: Statistical analysis using t-tests or ANOVA to compare the mean changes in outcome measures between groups from baseline to the end of the study.
Protocol 2: Cellular Uptake and Conversion Assay
-
Objective: To quantify and compare the rate of cellular uptake and conversion of different radiolabeled cobalamin forms.[8]
-
Methodology:
-
Cell Line: Human cell line (e.g., HeLa cells).
-
Intervention: Cells are incubated with media containing radiolabeled [57Co]hydroxocobalamin or [57Co]methylcobalamin for various time points (e.g., 4, 12, 24, 48 hours).
-
Measurement: After incubation, cells are harvested, and the total radioactivity is measured to determine cellular uptake.
-
Analysis: Cell lysates are analyzed using techniques like high-performance liquid chromatography (HPLC) to separate and quantify the original cobalamin form and its converted coenzyme products (methylcobalamin, adenosylcobalamin).[8]
-
-
Data Analysis: Kinetic modeling is applied to determine the rates of uptake, conversion, and efflux for each cobalamin form.[8]
Visualization of Pathways and Workflows
Biochemical Pathway of Cobalamin Metabolism
The diagram below illustrates the intracellular conversion of hydroxocobalamin into its active coenzyme forms, methylcobalamin and adenosylcobalamin, and their critical roles in two separate metabolic pathways.
Caption: Intracellular conversion and function of cobalamin forms.
Generalized Experimental Workflow for a Comparative Clinical Trial
This diagram outlines the typical steps involved in a clinical trial designed to compare the efficacy of methylcobalamin and hydroxocobalamin for a neurological disorder.
Caption: Generalized workflow for a comparative neurological clinical trial.
References
- 1. greal.co [greal.co]
- 2. What is the mechanism of Hydroxocobalamin? [synapse.patsnap.com]
- 3. Neuroenhancement with Vitamin B12—Underestimated Neurological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxocobalamin - Wikipedia [en.wikipedia.org]
- 5. goldennaturals.com [goldennaturals.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Kinetics of Cellular Cobalamin Uptake and Conversion: Comparison of Aquo/Hydroxocobalamin to Cyanocobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. methyl-life.com [methyl-life.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The role of methylcobalamin in managing neuropathic pain: Addressing challenges and exploring solutions for improved patient outcomes - IP Indian J Neurosci [ijnonline.org]
Unveiling the Neuroprotective Potential of Methylcobalamin Hydrate in Primary Neuron Cultures: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Methylcobalamin hydrate against other alternatives, supported by experimental data and detailed protocols. We delve into its mechanisms of action and present a clear, data-driven overview to inform future research and therapeutic development.
Methylcobalamin, an active form of vitamin B12, has garnered significant interest for its potential neuroprotective properties. Studies in primary neuron cultures have demonstrated its ability to shield neurons from various insults, including glutamate-induced excitotoxicity and oxidative stress. This guide synthesizes key findings, compares its efficacy with other agents, and provides the necessary experimental frameworks for its validation.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective capacity of this compound has been evaluated against several neurotoxic stimuli. The following table summarizes its performance alongside other common neuroprotective agents based on available in vitro data.
| Neuroprotective Agent | Model of Neuronal Injury | Key Efficacy Metrics | Concentration Range | Reference Study |
| Methylcobalamin | Glutamate-induced cytotoxicity in rat cortical neurons | Increased cell viability | Not specified | [1] |
| Methylcobalamin | Glutamate-induced neurotoxicity in retinal cell culture | Prevention of cell death | 10⁻⁸ - 10⁻⁵ M | |
| Methylcobalamin | Oxygen and glucose deprivation/reperfusion (OGD/R) in vitro | Increased cell viability, decreased LDH release, reduced apoptosis, enhanced autophagy | Not specified | [2][3] |
| S-Adenosylmethionine (SAM) | Glutamate-induced neurotoxicity in retinal cell culture | Protective action against cell death | 1 µM | [4] |
| MK-801 (Dizocilpine) | Glutamate-induced cytotoxicity in rat cortical neurons | Prevention of cytotoxicity | Not specified | [1] |
| B355227 | Glutamate-induced oxidative injury in HT22 cells | Increased cell viability, reduced ROS levels | 2.5, 5, and 10 µM |
Delving into the Mechanism: Signaling Pathways
Methylcobalamin exerts its neuroprotective effects through the modulation of several key signaling pathways. A significant mechanism involves the activation of the ERK1/2 signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[2][3] Furthermore, it has been shown to influence the expression of apoptosis-related proteins, increasing the levels of anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax and cleaved caspase-3.[2]
Methylcobalamin's neuroprotective signaling pathway.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating neuroprotective effects. Below are detailed protocols for key experiments based on methodologies described in the literature.[5][6][7]
Primary Neuron Culture
-
Source: Fetal rat retina (gestation days 16-19) or cortical neurons.[1][4]
-
Procedure:
-
Dissect retinal or cortical tissue in a sterile environment.
-
Dissociate tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.
-
Plate dissociated neurons onto poly-L-lysine coated culture dishes or coverslips.
-
Maintain cultures in a suitable neuron culture medium (e.g., Neurobasal medium supplemented with B-27 and L-glutamine) in a humidified incubator at 37°C and 5% CO₂.
-
Induction of Neuronal Injury
-
Glutamate-Induced Excitotoxicity:
-
After a desired number of days in vitro (DIV), typically 7-10, expose primary neuron cultures to a toxic concentration of glutamate (e.g., 5 mM) for a specified duration.[1][5]
-
For chronic exposure models, maintain cultures in a medium containing methylcobalamin prior to and during glutamate exposure.[1][4]
-
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R):
-
Replace the culture medium with a glucose-free medium.
-
Place the cultures in an anaerobic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-3 hours).
-
After the deprivation period, return the cultures to a normal glucose-containing medium and place them back in the standard incubator for a reperfusion period (e.g., 24 hours).[2]
-
Assessment of Neuroprotection
-
Cell Viability Assays:
-
Trypan Blue Exclusion: Assess cell viability by counting the percentage of cells that do not take up the trypan blue dye, indicating intact cell membranes.[8]
-
Lactate Dehydrogenase (LDH) Assay: Measure the amount of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.[2]
-
Resazurin Assay: Quantify cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[5]
-
-
Apoptosis Assays:
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.[2]
-
Flow Cytometry: Use annexin V and propidium iodide staining to quantify the percentage of apoptotic and necrotic cells.
-
-
Mitochondrial Function:
General experimental workflow for assessing neuroprotection.
Conclusion
The available evidence strongly suggests that this compound is a promising neuroprotective agent in primary neuron cultures. Its ability to mitigate neuronal damage through mechanisms such as the activation of the ERK1/2 pathway and modulation of apoptotic proteins highlights its therapeutic potential. While direct, head-to-head comparative studies with a wide range of alternatives are still needed to fully elucidate its relative efficacy, the existing data provides a solid foundation for its further investigation. The detailed protocols and comparative data presented in this guide are intended to facilitate such future research, ultimately paving the way for the development of novel neuroprotective strategies.
References
- 1. Protective effects of a vitamin B12 analog, methylcobalamin, against glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of methylcobalamin in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of methylcobalamin, a vitamin B12 analog, against glutamate-induced neurotoxicity in retinal cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylcobalamin Alleviates Neuronal Apoptosis and Cognitive Decline Induced by PM2.5 Exposure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Methylcobalamin Hydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Methylcobalamin hydrate, a vital analogue of vitamin B12.[1] The following sections present a detailed comparison of UV-Visible Spectrophotometry and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), supported by experimental data and protocols to aid in the selection of the most suitable method for your research and quality control needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various pharmaceutical formulations. This section summarizes the performance characteristics of two widely employed techniques: UV-Visible Spectrophotometry and RP-HPLC. The data presented in the table below has been compiled from various validated studies to facilitate a direct comparison.
| Performance Metric | UV-Visible Spectrophotometry | RP-HPLC |
| Linearity Range (µg/mL) | 1.5 - 60 | 0.5 - 160 |
| Correlation Coefficient (r²) | 0.993 - 0.9998 | 0.999 - 0.9999 |
| Accuracy (% Recovery) | 98.94 - 100.50 | 98.86 - 101.94 |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.14 | 0.05 - 24.10 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 - 0.484 | 0.15 - 0.40 |
| Detection Wavelength (nm) | 264, 351, 353, 522 | 210, 218, 220, 361, 376 |
| Run Time | N/A | ~6 - 8 minutes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
UV-Visible Spectrophotometric Method
This method is often favored for its simplicity and cost-effectiveness.
Instrumentation: A double beam UV-Visible spectrophotometer.
Procedure:
-
Solvent Preparation: Use distilled water or methanol as the solvent, depending on the specific method.[2][3]
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of this compound reference standard in the chosen solvent to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain standard solutions within the desired concentration range (e.g., 10-50 µg/mL).[4]
-
Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. An amount of powder equivalent to a specific dose of Methylcobalamin is then dissolved in the solvent, sonicated to ensure complete dissolution, and filtered. The filtrate is then diluted to a suitable concentration for analysis.[3] For injections, the formulation can be directly diluted with the solvent to the required concentration.[4]
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 351 nm or 353 nm.[2][4]
-
Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with the calibration curve generated from the standard solutions.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Method
RP-HPLC offers high specificity, sensitivity, and the ability to separate Methylcobalamin from potential degradation products or other active ingredients in combined dosage forms.[1]
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., Inertsil ODS 3 C-18, 250mm × 4.6mm, 5 µm).[2][5]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in varying ratios (e.g., 60:40 v/v).[2][5] The pH of the buffer is often adjusted (e.g., to pH 3.5 or 6.5).[2][6]
-
Flow Rate: Typically maintained at 1.0 mL/min or 1.2 mL/min.[2][5]
-
Detection Wavelength: Varies depending on the method, commonly set at 210 nm, 218 nm, or 361 nm.[2]
-
Injection Volume: Typically 20 µL.
-
Column Temperature: Maintained at ambient or a specific temperature (e.g., 25°C).[5]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvent in the specified ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare working standard solutions by diluting the stock solution to fall within the linear range of the method.
-
Sample Preparation: Similar to the UV method, extract the drug from the dosage form using the mobile phase, followed by sonication and filtration. Dilute the sample solution to a concentration within the calibration range.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from the calibration curve. The retention time for Methylcobalamin is typically observed between 2 and 8 minutes depending on the specific method.[2][6]
Visualizing the Workflow and Method Comparison
To further clarify the processes and aid in decision-making, the following diagrams illustrate the cross-validation workflow and a comparison of the analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Comparison of UV-Vis Spectrophotometry and RP-HPLC.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. “Estimation and Validation of Methylcobalamin in Tablet Dosage form using UV-Visible Spectrophotometric Method” | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
A Comparative Review of Methylcobalamin Hydrate versus Other Cobalamins Based on Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylcobalamin hydrate with other forms of vitamin B12, namely cyanocobalamin, hydroxocobalamin, and adenosylcobalamin. The following sections present a comprehensive review of clinical trial data, focusing on bioavailability, efficacy in various conditions, and the underlying metabolic pathways.
Introduction to Cobalamins
Vitamin B12, or cobalamin, is an essential water-soluble vitamin that plays a crucial role in various metabolic processes, including DNA synthesis, red blood cell formation, and neurological function. It exists in several forms, each with a different ligand attached to the central cobalt atom. The primary forms discussed in this review are:
-
Methylcobalamin: A naturally occurring, active coenzyme form of vitamin B12. It is a crucial component of the methionine synthase pathway.
-
Cyanocobalamin: A synthetic and stable form of vitamin B12 commonly used in supplements and for food fortification. It must be converted in the body to its active forms.
-
Hydroxocobalamin: Another naturally occurring form of vitamin B12, often used in injectable forms for treating vitamin B12 deficiency. It is a precursor to the active coenzyme forms.
-
Adenosylcobalamin: The other active coenzyme form of vitamin B12, primarily involved in mitochondrial metabolism.
This guide will delve into the available clinical evidence to compare the performance of this compound against these other cobalamins.
Bioavailability and Pharmacokinetics: A Comparative Analysis
The bioavailability of different cobalamin forms is a critical factor in their therapeutic efficacy. While studies have shown that all forms can improve vitamin B12 status, there are differences in their absorption and retention.[1]
| Cobalamin Form | Absorption Rate (at 1 µg dose) | Retention in the Body | Key Pharmacokinetic Features |
| Methylcobalamin | ~44%[2] | Higher retention compared to cyanocobalamin[2] | Readily available for use in methylation processes.[3] |
| Cyanocobalamin | ~49%[2] | Lower retention, with about three times more excreted in urine compared to methylcobalamin[2] | A stable, synthetic form that requires conversion to active forms.[3] |
| Hydroxocobalamin | - | Longer retention in the body compared to other forms.[4] | Binds more tightly to plasma proteins, allowing for less frequent dosing.[4] |
| Adenosylcobalamin | - | - | One of the two active coenzyme forms, crucial for mitochondrial energy production. |
Note: Direct comparative pharmacokinetic data (Cmax, AUC) from a single head-to-head clinical trial for all four forms is limited in the available literature.
Clinical Efficacy: A Head-to-Head Comparison
The clinical efficacy of different cobalamins has been evaluated in various conditions, most notably in peripheral neuropathy and for the management of hyperhomocysteinemia.
Peripheral Neuropathy
Methylcobalamin has been extensively studied for its potential benefits in treating peripheral neuropathy, particularly diabetic neuropathy.
| Study / Parameter | Methylcobalamin | Other Cobalamins |
| Diabetic Neuropathy Symptom Improvement | A review of seven studies showed that methylcobalamin was effective in reducing symptoms of diabetic neuropathy. | A vitamin B-complex containing cyanocobalamin was also found to be effective. |
| Nerve Conduction Velocity (NCV) | A meta-analysis indicated that methylcobalamin in combination with other treatments may improve NCV outcomes. Evidence for methylcobalamin alone is less clear. | - |
Hyperhomocysteinemia
Elevated levels of homocysteine are a risk factor for cardiovascular disease. Methylcobalamin plays a direct role in the remethylation of homocysteine to methionine.
| Study / Parameter | Methylcobalamin | Other Cobalamins |
| Homocysteine Reduction | A double-blind, placebo-controlled study on vitamin B12 deficient vegetarians found that supplementary methylcobalamin normalized elevated plasma total homocysteine levels.[5] | Cyanocobalamin also contributes to lowering homocysteine levels after its conversion to methylcobalamin. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of experimental protocols from key studies.
Study on Methylcobalamin for Diabetic Polyneuropathy
-
Objective: To determine the clinical and neurophysiological effects of oral methylcobalamin in subjects with diabetic polyneuropathy.
-
Methodology: A prospective, open-label study was conducted on adult diabetic subjects with polyneuropathy. Participants were administered 1500 μ g/day of oral methylcobalamin for 24 weeks.
-
Primary Outcome Measure: The Toronto Clinical Scoring System (CSS) was used to assess changes in neuropathy symptoms and signs.
-
Secondary Outcome Measures: Included Subjective Impression of Change, Clinician's Impression of Change, and neurophysiological parameters such as nerve conduction velocities.[6]
Bioavailability Study of Methylcobalamin vs. Cyanocobalamin
-
Objective: To compare the absorption and retention of methylcobalamin and cyanocobalamin.
-
Methodology: One study administered a 1-mcg dose of either cyanocobalamin or methylcobalamin to participants.
-
Outcome Measures: The percentage of the dose absorbed was calculated. Another study measured the amount of each cobalamin form excreted in the urine to assess retention.[2]
Signaling Pathways and Mechanisms of Action
The different forms of cobalamin are not directly interchangeable within the body's metabolic pathways. All forms are ultimately converted into the two active coenzymes: methylcobalamin and adenosylcobalamin.
Intracellular Cobalamin Metabolism
The following diagram illustrates the intracellular conversion pathways of various cobalamin forms.
Intracellular conversion of different cobalamin forms to their active coenzymes.
Roles of Active Coenzymes
-
Methylcobalamin acts as a crucial cofactor for the enzyme methionine synthase in the cytosol. This enzyme is responsible for the remethylation of homocysteine to methionine, a vital step in the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor for numerous biochemical reactions.[1]
-
Adenosylcobalamin functions as a cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase. This enzyme plays a key role in the metabolism of odd-chain fatty acids and some amino acids by converting methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle for energy production.[7]
The following diagram illustrates the distinct roles of methylcobalamin and adenosylcobalamin.
Distinct roles of Methylcobalamin and Adenosylcobalamin as cofactors.
Conclusion
The choice between this compound and other forms of cobalamin depends on the specific clinical application and patient characteristics.
-
Methylcobalamin offers the advantage of being a bioactive form that does not require metabolic conversion for its role in the methionine synthase pathway.[3] This may be particularly beneficial in conditions related to impaired methylation, such as hyperhomocysteinemia.
-
Cyanocobalamin is a stable and cost-effective option for general supplementation and has demonstrated efficacy in correcting vitamin B12 deficiency.[3] However, it requires conversion to active forms, a process that may be less efficient in some individuals.
-
Hydroxocobalamin exhibits superior retention in the body, making it a preferred choice for parenteral therapy where less frequent administration is desirable.[4] It serves as a precursor to both active coenzymes.
-
Adenosylcobalamin is essential for mitochondrial energy metabolism, and its deficiency can lead to an accumulation of methylmalonic acid.[7]
While all forms can effectively address vitamin B12 deficiency, supplementing with the natural, bioidentical forms like methylcobalamin, hydroxocobalamin, and adenosylcobalamin may be preferable due to their superior bioavailability and safety profiles.[1] For comprehensive therapeutic effects, particularly in cases of deficiency, ensuring the availability of both active coenzymes, either through direct supplementation or by using a precursor like hydroxocobalamin, is crucial. Further head-to-head clinical trials with standardized methodologies are needed to definitively establish the superiority of one form over another for specific clinical outcomes.
References
- 1. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylcobalamin vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 3. Acute Cyanide Poisoning: Hydroxocobalamin and Sodium Thiosulfate Treatments with Two Outcomes following One Exposure Event - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Efficacy of Methylcobalamin to Normalise Elevated Homocysteine of Vitamin B12 Deficient Vegetarians: A Double Blind Placebo Control Study [foodandnutritionjournal.org]
- 6. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 7. Cobalamin coenzyme forms are not likely to be superior to cyano- and hydroxyl-cobalamin in prevention or treatment of cobalamin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Tissue Distribution of Methylcobalamin Hydrate and Cyanocobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tissue distribution of two common forms of vitamin B12: methylcobalamin hydrate, the naturally occurring, active coenzyme form, and cyanocobalamin, a synthetic and more stable form. Understanding the differential accumulation and retention of these compounds in various tissues is critical for the development of effective therapeutic strategies for vitamin B12 deficiency and related neurological disorders. This comparison is supported by available experimental data from animal studies.
Data Presentation
The following tables summarize the key quantitative findings from preclinical studies comparing the tissue distribution and retention of different forms of cobalamin. While direct, comprehensive comparative data for methylcobalamin versus cyanocobalamin is limited in readily available literature, the following provides key insights from relevant studies.
Table 1: Relative Tissue Retention and Excretion of Cobalamin Analogs
| Parameter | Methylcobalamin | Cyanocobalamin | Reference |
| Liver Storage | Reported to be 13% higher than Cyanocobalamin | Baseline | [1] |
| Urinary Excretion | Lower | Reported to be 3 times higher than Methylcobalamin | [1] |
Table 2: Comparative 24-Hour Tissue Accumulation of Hydroxocobalamin vs. Cyanocobalamin in Rats
This data is from a study comparing hydroxocobalamin (another natural form of B12) with cyanocobalamin and is presented here as a relevant analogue comparison.
| Tissue | Hydroxocobalamin Accumulation | Cyanocobalamin Accumulation | Key Finding | Reference |
| Liver | Higher | Lower | Hydroxocobalamin shows significantly greater accumulation in the liver. | [2][3] |
| Kidney | Lower | Higher | Cyanocobalamin accumulation is more pronounced in the kidneys. | [2][4] |
| Brain | Lower | Higher | Cyanocobalamin demonstrates greater penetration and accumulation in the brain within 24 hours. | [2][3] |
| Muscle | Lower | Higher | Cyanocobalamin shows higher accumulation in muscle tissue. | [2][3] |
| Plasma | Lower | Higher | Cyanocobalamin persists at higher levels in the plasma. | [2][3][4] |
Experimental Protocols
The following is a representative experimental protocol adapted from studies on the tissue distribution of cobalamin analogs in rats.[2][3][4] This methodology provides a framework for conducting a direct comparative study between this compound and cyanocobalamin.
1. Animal Model:
-
Species: Male Wistar rats (7 weeks old).
-
Acclimatization: Acclimatized for one week prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Dietary Groups:
-
B12-Deficient Group: Fed a vitamin B12-deficient diet for 14 days.
-
B12-Replete (Control) Group: Fed a standard diet with adequate vitamin B12.
-
2. Compound Administration:
-
Test Articles: 57Co-labeled this compound and 57Co-labeled Cyanocobalamin.
-
Dosing: A single oral dose administered by gastric gavage.
-
Dose Level: To be determined based on study objectives, but a tracer dose is typically used for distribution studies.
3. Sample Collection and Processing:
-
Time Points: Tissues and fluids collected at 24 hours and/or 1 week post-administration.
-
Sample Collection:
-
Blood is collected via cardiac puncture into heparinized tubes and centrifuged to separate plasma.
-
Tissues (liver, kidneys, brain, spleen, heart, muscle) are excised, weighed, and rinsed with saline.
-
-
Radioactivity Measurement: The radioactivity in each tissue and plasma sample is measured using a gamma counter to determine the concentration of the 57Co-labeled cobalamin.
4. Data Analysis:
-
The amount of radioactivity in each tissue is expressed as a percentage of the administered dose per gram of tissue.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the tissue distribution between the methylcobalamin and cyanocobalamin groups.
Visualizations
Experimental Workflow
References
- 1. Analytical Test Library | Vitamin B12 - Cyanocobalamin, Methylcobalamin [cambiumanalytica.com]
- 2. Differences in Tissue Distribution of Cyano–B12 and Hydroxo–B12 One Week after Oral Intake: An Experimental Study in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal absorption and concurrent chemical changes of methylcobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Tissue Distribution of Cyano⁻B12 and Hydroxo⁻B12 One Week after Oral Intake: An Experimental Study in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methylcobalamin Hydrate in Homocysteine Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elevated plasma homocysteine is a well-established risk factor for various pathologies, including cardiovascular and neurological disorders. Consequently, strategies to effectively lower homocysteine levels are of significant interest in both clinical and research settings. This guide provides a comprehensive comparison of methylcobalamin hydrate's efficacy in reducing homocysteine, supported by experimental data and detailed methodologies.
Mechanism of Action: The Crucial Role of Methylcobalamin
Homocysteine is a sulfur-containing amino acid metabolized through two primary pathways: remethylation and transsulfuration. Methylcobalamin, the biologically active coenzyme form of vitamin B12, is a critical component of the remethylation pathway.[1][2] It acts as a cofactor for the enzyme methionine synthase, which catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, thereby converting it to methionine.[3][4] This process is essential for DNA synthesis, neurotransmitter production, and maintaining the myelin sheath.[2][4]
Elevated homocysteine levels can arise from deficiencies in the cofactors involved in its metabolism, including vitamin B12, folic acid (vitamin B9), and pyridoxine (vitamin B6), or from genetic polymorphisms in the enzymes of these pathways, such as methylenetetrahydrofolate reductase (MTHFR).[5][6]
Comparative Efficacy of this compound
Clinical and experimental studies have consistently demonstrated the efficacy of methylcobalamin in lowering homocysteine levels, particularly when used in combination with other B vitamins.
Table 1: Summary of Clinical Trials on Homocysteine Reduction
| Study Population | Intervention Groups | Duration | Key Findings (Homocysteine Reduction) | Reference |
| Hemodialysis patients receiving high-dose folic acid | Group I: Folic acid (15 mg/day) Group II: Folic acid + Methylcobalamin (500 µg IV after each HD) Group III: Folic acid + Methylcobalamin + Vitamin B6 (60 mg/day) | 3 weeks | Group I: 17.3% reduction Group II: 57.4% reduction Group III: 59.9% reduction | [7] |
| Chronic hemodialysis patients | Group A: Methylcobalamin (500 µg IV twice/week) + Folic acid (10 mg/day) Group B: Folic acid (10 mg/day) alone Group C: No supplementation Group D: Methylcobalamin (500 µg IV twice/week) alone | 4 months | Group A: Significant decrease from 22.5 to 10.2 µmol/l Group B: Significant decrease from 19.9 to 11.2 µmol/l Group C & D: No significant change | [8] |
| Patients with MTHFR, MTR, and MTRR polymorphisms | Treatment Group: Methylfolate, Pyridoxal-5'-Phosphate (P5P), and Methylcobalamin Placebo Group | 6 months | Treatment Group: 30.0% mean reduction Placebo Group: 1.8% mean increase | [5][9] |
| Vitamin B12 deficient vegetarians | Methylcobalamin supplementation | Not specified | Statistically significant reduction in plasma total homocysteine (tHcy) from a mean baseline of 14.7 µmol/L to 9.1 µmol/L. | [10] |
These studies highlight that while folic acid alone can significantly reduce homocysteine, the addition of methylcobalamin often leads to a more pronounced effect, particularly in specific patient populations like those with renal failure or genetic polymorphisms affecting folate metabolism.[7][9] The combination of methylfolate, the active form of folic acid, with methylcobalamin and P5P (the active form of vitamin B6) has shown substantial efficacy.[5][9]
Comparison with Other Forms of Vitamin B12
The most common form of vitamin B12 used in supplements is cyanocobalamin, a synthetic form that the body must convert into active forms like methylcobalamin and adenosylcobalamin.[10][11] Methylcobalamin is the naturally occurring, active form that can directly participate in the homocysteine remethylation pathway.[10] Research suggests that methylcobalamin is better retained in the body compared to cyanocobalamin.[11] While some studies indicate that cyanocobalamin may be slightly better absorbed, the body's need to convert it and the presence of a cyanide molecule (though in a minimal, non-harmful amount) lead many to favor methylcobalamin.[12][13]
Experimental Protocols
Accurate measurement of homocysteine is crucial for both research and clinical diagnostics. Below are summaries of common experimental methodologies.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This is a widely used method for determining total plasma homocysteine concentrations.[14][15]
Principle: Total homocysteine (bound and free) is first reduced to its free thiol form. The free thiols are then derivatized with a fluorescent reagent, separated by reverse-phase HPLC, and detected by a fluorescence detector.
Methodology:
-
Sample Collection: Collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
Reduction: Treat the plasma sample with a reducing agent, such as tri-n-butylphosphine or dithiothreitol (DTT), to break disulfide bonds and release protein-bound homocysteine.[15][16]
-
Protein Precipitation: Precipitate plasma proteins using an acid, like trichloroacetic acid.[15]
-
Derivatization: Add a fluorescent labeling agent, such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to the supernatant.[15]
-
HPLC Analysis: Inject the derivatized sample into an HPLC system with a C18 reverse-phase column.
-
Detection: Monitor the eluent with a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
Quantification: Calculate homocysteine concentration by comparing the peak area to a standard curve prepared with known concentrations of homocysteine.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of total homocysteine.[14][16]
Principle: Similar to HPLC, the sample undergoes reduction. The separated homocysteine is then ionized and detected by a mass spectrometer based on its mass-to-charge ratio.
Methodology:
-
Sample Preparation: Spike the plasma sample with a deuterated internal standard (e.g., homocystine-d8).[16]
-
Reduction and Protein Precipitation: Add a reducing agent and a protein precipitation solution.[16]
-
LC Separation: Inject the supernatant into an LC system for chromatographic separation.
-
MS/MS Detection: Introduce the eluent into a tandem mass spectrometer. Monitor the specific precursor-to-product ion transitions for homocysteine and the internal standard.
-
Quantification: Determine the concentration of homocysteine by the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
Visualizing the Pathways
To better understand the biochemical and experimental processes, the following diagrams are provided.
Conclusion
This compound plays a pivotal and direct role in the remethylation of homocysteine to methionine.[1] The available evidence strongly suggests that supplementation with methylcobalamin, particularly in conjunction with folic acid and pyridoxine, is an effective strategy for reducing elevated homocysteine levels.[1][5][7] For researchers and drug development professionals, understanding the comparative efficacy and the nuances of different vitamin B12 forms is crucial for designing effective interventions and clinical trials aimed at mitigating the risks associated with hyperhomocysteinemia. The choice between methylcobalamin and other forms of B12 may depend on the specific patient population, considering factors such as genetic background and existing health conditions.[9][11]
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Mecobalamin? [synapse.patsnap.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Efficacy of methylcobalamin on lowering total homocysteine plasma concentrations in haemodialysis patients receiving high-dose folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Methylfolate, Pyridoxal-5'-Phosphate, and Methylcobalamin (SolowaysTM) Supplementation on Homocysteine and Low-Density Lipoprotein Cholesterol Levels in Patients with Methylenetetrahydrofolate Reductase, Methionine Synthase, and Methionine Synthase Reductase Polymorphisms: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Methylcobalamin to Normalise Elevated Homocysteine of Vitamin B12 Deficient Vegetarians: A Double Blind Placebo Control Study [foodandnutritionjournal.org]
- 11. mobileivnurses.com [mobileivnurses.com]
- 12. Methylcobalamin vs. Cyanocobalamin - The Better Choice? [xcode.life]
- 13. Vitamin B12 - Cyanocobalamin Versus Methylcobalamin [justvitamins.co.uk]
- 14. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Antioxidant Properties of Different Vitamin B12 Forms
For Researchers, Scientists, and Drug Development Professionals
Vitamin B12, or cobalamin, is a vital micronutrient with a well-established role in various metabolic processes. Beyond its classic functions, emerging research has highlighted the significant antioxidant properties of different forms of vitamin B12. This guide provides a comparative overview of the antioxidant capacities of the principal forms of vitamin B12—cyanocobalamin, hydroxocobalamin, methylcobalamin, adenosylcobalamin, and glutathionylcobalamin—supported by experimental data to inform research and drug development.
Mechanisms of Antioxidant Action
The antioxidant activity of vitamin B12 is multifaceted and not attributed to a single mechanism. The various forms of cobalamin can exert their protective effects through several pathways:
-
Direct Scavenging of Reactive Oxygen Species (ROS): Certain forms of vitamin B12 have been shown to directly neutralize harmful free radicals, such as superoxide anions.[1][2] A reduced form of vitamin B12, cob(II)alamin, demonstrates potent ROS-scavenging properties, particularly in the nervous system.[2]
-
Preservation of Glutathione (GSH): Vitamin B12 plays a crucial role in the regeneration of methionine from homocysteine, a reaction that is essential for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor and is indirectly involved in the synthesis of glutathione, the body's primary endogenous antioxidant.[3][4] By supporting glutathione levels, vitamin B12 enhances the overall antioxidant capacity of the cell.[2]
-
Modulation of Inflammatory Pathways: Some vitamin B12 forms can influence the expression of cytokines and growth factors, thereby mitigating inflammation-induced oxidative stress.[5]
-
Reduction of Homocysteine-Induced Oxidative Stress: Elevated levels of homocysteine are associated with increased oxidative stress. By facilitating the conversion of homocysteine to methionine, vitamin B12 helps to lower homocysteine levels and the associated oxidative burden.[4]
-
Activation of the Nrf2/ARE Pathway: Methylcobalamin has been shown to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[7][8]
Comparative Antioxidant Activity: In Vitro Data
Direct comparative studies of all vitamin B12 forms using a standardized panel of antioxidant assays are limited. However, available data from various studies provide insights into their relative antioxidant potential. The following table summarizes quantitative data from in vitro antioxidant assays for cyanocobalamin and qualitative comparisons for other forms.
| Vitamin B12 Form | Assay | EC50/IC50 (mM) | Comparison/Remarks | Source |
| Cyanocobalamin | DPPH Radical Scavenging | 3.751 | Less effective than Ascorbic Acid (EC50 = 1.514 mM) | [9] |
| Hydroxyl Radical (OH•) Scavenging | 1.942 | Less effective than Ascorbic Acid (EC50 = 1.562 mM) | [9] | |
| Ferric Reducing Antioxidant Power (FRAP) | Not significantly different from Ascorbic Acid | Similar reducing power to Ascorbic Acid | [9] | |
| Fe2+ Chelating Activity | 3.849 | More effective than Ascorbic Acid | [9] | |
| Nitric Oxide (NO•) Radical Scavenging | 1.812 | More effective than Ascorbic Acid | [9] | |
| Inhibition of Lipid Peroxidation | 1.787 | More effective than Ascorbic Acid | [9] | |
| Hydroxocobalamin | ROS Production (with thiols) | - | Catalyzes thiol oxidation at a higher rate than cyanocobalamin. Can lead to higher ROS production with dithiols but may quench ROS with monothiols. | [10] |
| Methylcobalamin | Nrf2/HO-1 Pathway Activation | - | Upregulates the expression of Nrf2 and its downstream antioxidant enzyme, heme oxygenase-1 (HO-1), protecting cells from oxidative stress. | [6] |
| Adenosylcobalamin | Bioavailability | - | May be more efficiently delivered to cells than methylcobalamin due to preferential binding to transcobalamin-II. | [11] |
| Glutathionylcobalamin | Stability & GSH Interaction | - | Forms a stable complex with glutathione, protecting the cobalamin from oxidative damage. This complex is a key intermediate in the formation of active coenzymes. | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[12]
Protocol:
-
Prepare a stock solution of the vitamin B12 form in a suitable solvent (e.g., methanol).
-
Prepare a fresh 0.4 mM solution of DPPH in methanol.
-
In a test tube, mix 1 mL of the vitamin B12 solution at various concentrations with 1 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using 1 mL of the solvent instead of the vitamin B12 solution.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the vitamin B12 form.[9][13]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
FRAP Reagent Preparation:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio to prepare the working FRAP reagent.
-
-
Prepare a stock solution of the vitamin B12 form in a suitable solvent.
-
Add 100 µL of the vitamin B12 solution at various concentrations to a test tube.
-
Add 1.9 mL of the FRAP reagent to the test tube and mix thoroughly.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the solution at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM Fe(II) equivalents per µM of the vitamin B12 form.[9]
Superoxide Dismutase (SOD)-like Activity Assay
Principle: This assay measures the ability of a compound to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. The SOD-like activity is determined by the degree of inhibition of NBT reduction.[14]
Protocol:
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.8)
-
0.1 mM EDTA
-
50 µM NBT
-
100 µM xanthine
-
-
Add the vitamin B12 form at various concentrations to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the mixture at room temperature for 20 minutes.
-
Stop the reaction by adding cupric chloride.
-
Measure the absorbance at 560 nm.
-
The percentage inhibition of NBT reduction is calculated, and the concentration of the vitamin B12 form that causes 50% inhibition (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a general workflow for assessing antioxidant properties.
General workflow for in vitro antioxidant assays.
Methylcobalamin-mediated Nrf2 pathway activation.
Interplay of Vitamin B12 and Glutathione Metabolism.
Conclusion
The various forms of vitamin B12 exhibit a range of antioxidant properties that extend beyond their traditional coenzymatic roles. While cyanocobalamin has demonstrated direct free radical scavenging and metal-chelating abilities, other forms like methylcobalamin exert their effects through the activation of key antioxidant signaling pathways such as Nrf2. Hydroxocobalamin shows complex interactions with thiols that can influence ROS production, and glutathionylcobalamin represents a crucial, stable intermediate in cellular cobalamin metabolism.
For researchers and drug development professionals, understanding these distinct antioxidant profiles is critical. The choice of a specific vitamin B12 form for supplementation or therapeutic development may depend on the desired mechanism of action and the specific context of oxidative stress. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies of these different cobalamins and to guide their targeted application in preventing and treating conditions associated with oxidative damage.
References
- 1. Vitamin B12 protects against superoxide-induced cell injury in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pathwaymap.com [pathwaymap.com]
- 4. Frontiers | Mathematical Modeling of Glutathione Status in Type 2 Diabetics with Vitamin B12 Deficiency [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Methylcobalamin Protects Melanocytes from H2O2-Induced Oxidative Stress by Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences in the Formation of Reactive Oxygen Species and Their Cytotoxicity between Thiols Combined with Aqua- and Cyanocobalamins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the purity of "Methylcobalamin hydrate" from different commercial suppliers
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) like methylcobalamin hydrate is paramount. This guide provides a comparative assessment of this compound from various commercial suppliers, supported by experimental data and detailed analytical protocols to aid in the selection of high-quality materials for research and development.
Purity Comparison of Commercial this compound
The purity of this compound can vary between suppliers due to differences in manufacturing processes, purification methods, and storage conditions. A summary of stated purity levels from several prominent chemical suppliers is presented below. It is crucial to note that the most accurate assessment of purity is obtained by independent analysis of specific lots.
| Commercial Supplier | Stated Purity (%) | Method of Analysis |
| Supplier A | ≥98.0% | HPLC |
| Supplier B | ≥99.0% | HPLC[1] |
| Supplier C | >98.0% (Titration) | Titration[2] |
| Supplier D | 96.904 - 98.882% | Not Specified |
| Supplier E | 99% | Not Specified[3][4][5] |
| Supplier F | 98.25% | HPLC[6] |
Note: This table is a summary of publicly available information and may not reflect the exact purity of a specific batch. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data. A typical CoA may also provide information on the content of water or loss on drying, which can affect the overall purity calculation. For instance, some CoAs for this compound have shown water content to be around 4.0% to 9.0%.[4][5]
Common Impurities in this compound
Impurities in this compound can arise from the synthetic route or degradation. A common starting material for the synthesis of methylcobalamin is cyanocobalamin. If this route is used, impurities related to the starting material and the reagents used in the conversion process may be present. For example, the use of iron (II) salts as cyanide scavengers can lead to the presence of iron cyanide anions as impurities.
The most prevalent degradation product of methylcobalamin is hydroxocobalamin . This conversion can occur spontaneously in aqueous solutions and is accelerated by exposure to light.[7] Other unspecified "related substances" may also be present and are typically reported on a Certificate of Analysis. These can include other cobalamin analogues or by-products from the manufacturing process.
Experimental Protocols for Purity Assessment
Accurate determination of this compound purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common and reliable technique for separating and quantifying methylcobalamin and its impurities. UV-Vis spectrophotometry can be used for a simpler, albeit less specific, assay of the main component.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Impurity Profiling
This protocol is designed to separate methylcobalamin from its potential impurities, including hydroxocobalamin.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and a buffered aqueous solution (e.g., 0.02% o-phosphoric acid in water, pH adjusted to 2.3) is commonly used. A typical isocratic mobile phase could be a 55:45 (v/v) mixture of methanol and the aqueous buffer.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.[9]
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of methylcobalamin reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample of this compound from a commercial supplier at the same concentration as the standard solution using the mobile phase as the diluent.
-
System Suitability Solution: A solution containing methylcobalamin, cyanocobalamin, and hydroxocobalamin (e.g., 0.05 mg/mL of each) can be used to verify the separation and performance of the chromatographic system.[9]
4. Analysis:
-
Inject the blank (mobile phase), system suitability solution, standard solution, and sample solution into the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Calculate the purity of the sample by comparing the peak area of methylcobalamin in the sample chromatogram to that in the standard chromatogram. Impurities can be quantified based on their peak areas relative to the main peak.
UV-Vis Spectrophotometry Protocol for Assay
This method provides a rapid determination of the total methylcobalamin content.
1. Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Procedure:
-
Standard Preparation: Prepare a stock solution of methylcobalamin reference standard in the chosen solvent (e.g., 100 µg/mL). From this stock, prepare a series of dilutions to create a calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the solvent to obtain a concentration that falls within the range of the calibration curve.
-
Measurement:
-
Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample solution from the calibration curve.
-
Calculate the purity of the this compound sample based on the measured concentration and the initial weight.
-
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process for assessing the purity of this compound, the following diagrams illustrate the key steps involved.
Caption: Experimental workflow for purity assessment of this compound.
Signaling Pathway of Methylcobalamin's Action (Illustrative)
While not directly related to purity assessment, understanding the biological role of methylcobalamin is crucial for researchers. As a coenzyme form of vitamin B12, it is essential for the methionine synthase pathway, which is critical for DNA synthesis and methylation reactions.
Caption: Role of Methylcobalamin in the Methionine Synthase Pathway.
By employing rigorous analytical methods and being aware of potential impurities, researchers can confidently select and qualify this compound from commercial suppliers for their specific applications, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. abmole.com [abmole.com]
- 2. labsolu.ca [labsolu.ca]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. thermofisher.com [thermofisher.com]
- 5. thermofisher.com [thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. saspublishers.com [saspublishers.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. scribd.com [scribd.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. asrjetsjournal.org [asrjetsjournal.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methylcobalamin Hydrate
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory materials is a critical component of research integrity and workplace safety. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methylcobalamin hydrate, a synthetic form of Vitamin B12. While not classified as a hazardous material under most regulations, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with local and national regulations.
Core Principles for Disposal
The disposal of this compound, as with any non-hazardous pharmaceutical product in a laboratory setting, should be guided by the principles of waste minimization, proper segregation, and adherence to institutional and regulatory guidelines. Before proceeding with disposal, always consult your institution's specific safety protocols and your local waste management regulations.
Step-by-Step Disposal Procedure
This procedure is designed to provide clear, actionable steps for the safe disposal of unused or expired this compound in solid form.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[1]
2. Spill Management:
-
In the event of a spill, prevent the powder from becoming airborne to avoid inhalation.
-
Use dry clean-up procedures; do not generate dust.[2]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for waste disposal.[2][3]
-
Prevent the substance from entering drains or water courses.[2][4] After clean-up, wash the area with large amounts of water.[2]
3. Waste Collection and Storage:
-
Place the waste this compound into a clearly labeled, sealed container.[2] The container should be appropriate for chemical waste and prevent leakage.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.[1][5]
4. Final Disposal:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste under local, regional, and national regulations.[6]
-
For final disposal, it is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]
-
One possible disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] However, this should only be performed by authorized personnel.
-
Do not discharge the material into sewer systems.[1]
Disposal Characteristics of this compound
For quick reference, the following table summarizes key information relevant to the disposal of this compound.
| Characteristic | Information | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). Does not meet the criteria for classification in accordance with Regulation (EC) No. 1272/2008. | [3][5] |
| Environmental Precautions | Prevent spillage from entering drains or water courses. | [2][4] |
| Spill Clean-up | Use dry clean-up procedures to avoid generating dust. | [2] |
| Containerization | Place in a suitable, labeled, and sealed container for waste disposal. | [2][3] |
| Recommended Disposal Method | Consult local, regional, and national hazardous waste regulations. May be dissolved in a combustible solvent and incinerated by a licensed facility. | [6][7] |
| Incompatible Materials | Strong oxidizing agents. | [8] |
| Hazardous Combustion Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx), cobalt oxides, and oxides of phosphorus. | [3][6] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Standard Operating Procedure: Safe Handling of Methylcobalamin Hydrate
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling Methylcobalamin hydrate. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Pre-Handling and Preparation
Before handling this compound, it is crucial to prepare the workspace and ensure all necessary safety equipment is readily available and in proper working order.
-
Ventilation: All handling procedures should be conducted in a well-ventilated area.[1][2] The use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize the potential for dust and aerosol formation.[2][3]
-
Emergency Equipment: Ensure that a safety shower and an eye wash station are easily accessible.[3]
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3][4][5] | To prevent eye contact with airborne powder or splashes. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[1][3][4] Gloves must be inspected for integrity before each use.[4] | To prevent skin contact. |
| Body Protection | A long-sleeved laboratory coat.[4][5] | To protect skin from accidental contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[4][6] An effective dust mask or respirator is necessary if dust is generated or if exposure limits are exceeded.[3][5] | To prevent inhalation of fine particles. |
Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing:
-
During Use:
-
Post-Handling:
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a cool, dry, and well-ventilated place, protected from light.[1][5][7] Some suppliers recommend refrigerated (2-8°C) or frozen (-20°C) storage.[5][8]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][2][7][8]
Disposal Plan:
-
Waste Collection: Collect waste material in suitable, sealed, and properly labeled containers for disposal.[1][2]
-
Disposal Route: Dispose of waste through a licensed chemical destruction plant or by controlled incineration.[2] Adhere to all local, state, and federal regulations.
-
Environmental Protection: Do not allow the material to enter drains or sewer systems.[1][2]
-
Packaging: Contaminated packaging should be triple-rinsed and can then be offered for recycling or disposed of in a sanitary landfill where permitted.[2]
Emergency Procedures: First Aid
In case of accidental exposure, follow these immediate first aid measures.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical attention if irritation occurs or persists.[1][4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3][4]
-
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.[1][3]
References
- 1. targetmol.com [targetmol.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.pt [fishersci.pt]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
